molecular formula C9H8N2O2S B1366709 Methyl 2-aminobenzo[d]thiazole-7-carboxylate CAS No. 209459-11-0

Methyl 2-aminobenzo[d]thiazole-7-carboxylate

Cat. No.: B1366709
CAS No.: 209459-11-0
M. Wt: 208.24 g/mol
InChI Key: JIASYIASCIMIOB-UHFFFAOYSA-N
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Description

Methyl 2-aminobenzo[d]thiazole-7-carboxylate was used a a reactant in the creation of spirocyclic hydantoin antagonists of LFA-1.>

Properties

IUPAC Name

methyl 2-amino-1,3-benzothiazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIASYIASCIMIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448063
Record name Methyl 2-aminobenzo[d]thiazole-7-carboxylate
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Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

209459-11-0
Record name Methyl 2-amino-7-benzothiazolecarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-aminobenzo[d]thiazole-7-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-aminobenzo[d]thiazole-7-carboxylate (CAS 209459-11-0)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Immunomodulatory Drug Discovery

Methyl 2-aminobenzo[d]thiazole-7-carboxylate, registered under CAS number 209459-11-0, is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry.[1][2] Its unique structural arrangement, featuring a benzothiazole core with an amino group at the 2-position and a methyl ester at the 7-position, endows it with versatile reactivity. This makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Notably, this compound is a key reactant in the creation of spirocyclic hydantoin antagonists of Lymphocyte Function-Associated Antigen-1 (LFA-1).[1][2] These antagonists are at the forefront of research into treatments for autoimmune diseases and inflammatory disorders, highlighting the significance of CAS 209459-11-0 in the development of novel immunomodulatory therapies.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 209459-11-0[1][2]
Molecular Formula C₉H₈N₂O₂S[1][2]
Molecular Weight 208.24 g/mol [2]
Appearance Solid[3]
Boiling Point 378.379 °C at 760 mmHg[1]
Density 1.4±0.1 g/cm³[4]
Flash Point 182.6±25.7 °C[4]
Refractive Index 1.700[4]
Storage Temperature -20°C or under inert gas (nitrogen or Argon) at 2–8 °C[1][2]
pKa (Predicted) 2.26±0.30[1]

Core Application: Synthesis of LFA-1 Antagonists

The primary and most significant application of this compound is its role as a precursor in the synthesis of spirocyclic hydantoin antagonists of LFA-1.[1]

The Significance of LFA-1 in the Immune Response

Lymphocyte Function-Associated Antigen-1 (LFA-1) is an integrin receptor found on the surface of all leukocytes, including T-cells. It plays a pivotal role in the immune system by mediating cell-cell adhesion. LFA-1's primary ligands are the Intercellular Adhesion Molecules (ICAMs), which are expressed on various cells, including antigen-presenting cells (APCs) and endothelial cells.

The interaction between LFA-1 and ICAMs is critical for several key immunological processes:

  • T-cell Activation: A stable and prolonged interaction between a T-cell and an APC is necessary for T-cell activation. This is facilitated by the LFA-1/ICAM-1 binding, which forms a crucial component of the immunological synapse.

  • Leukocyte Migration: The adhesion of leukocytes to the endothelial lining of blood vessels is a prerequisite for their migration into tissues to sites of inflammation or infection. This process is heavily dependent on the LFA-1/ICAM interaction.

  • Cytotoxic T-lymphocyte (CTL) Killing: LFA-1 mediates the adhesion of CTLs to their target cells, a necessary step for the delivery of cytotoxic granules and the elimination of infected or cancerous cells.

Given its central role in the immune response, the dysregulation of LFA-1 activity is implicated in numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and dry eye disease. Therefore, inhibiting the LFA-1/ICAM interaction with antagonists is a promising therapeutic strategy.

Mechanism of Action of Spirocyclic Hydantoin LFA-1 Antagonists

Spirocyclic hydantoin LFA-1 antagonists are allosteric inhibitors. They do not bind to the active site of LFA-1 where ICAM-1 binds (the metal ion-dependent adhesion site, or MIDAS). Instead, they bind to a nearby allosteric site on the I-domain of the LFA-1 αL subunit. This binding event locks the I-domain in an inactive conformation, preventing the conformational changes necessary for high-affinity binding to ICAM-1. By blocking this interaction, these antagonists effectively disrupt the downstream immunological processes, thereby reducing inflammation and T-cell-mediated pathology. The spirocyclic hydantoin scaffold provides a rigid and conformationally constrained structure that is key to its high-affinity binding to the allosteric site.

Synthetic Methodologies

Representative Synthesis of this compound

The synthesis of the title compound can be achieved through the cyclization of an appropriately substituted aniline derivative. The following protocol is a representative example based on established methods for synthesizing 2-aminobenzothiazoles.

Reaction Scheme:

G cluster_0 Synthesis of this compound start Methyl 2-amino-3-mercaptobenzoate product This compound (CAS 209459-11-0) start->product Cyclization reagents Cyanogen bromide (BrCN) Sodium bicarbonate (NaHCO3) Methanol (MeOH) reagents->product

Caption: Synthesis of the target compound.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-amino-3-mercaptobenzoate (1 equivalent) in methanol.

  • Base Addition: Add a solution of sodium bicarbonate (2 equivalents) in water to the reaction mixture.

  • Cyclization: Slowly add a solution of cyanogen bromide (1.1 equivalents) in methanol to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Use in the Synthesis of a Spirocyclic Hydantoin LFA-1 Antagonist (Representative Protocol)

The following is a representative, multi-step protocol outlining how this compound can be utilized to construct a spirocyclic hydantoin LFA-1 antagonist.

Workflow Overview:

G A This compound (CAS 209459-11-0) B Step 1: N-Alkylation A->B C Intermediate A B->C D Step 2: Spirocyclization with an amino acid derivative C->D E Intermediate B (Spirocyclic Hydantoin Core) D->E F Step 3: Functionalization E->F G Final LFA-1 Antagonist F->G

Caption: Synthetic workflow for an LFA-1 antagonist.

Step-by-Step Protocol:

  • Step 1: N-Alkylation of the 2-Amino Group:

    • React this compound with a suitable electrophile (e.g., an alkyl halide or epoxide) in the presence of a base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent (e.g., DMF or acetonitrile). This step introduces a side chain that will become part of the final spirocyclic system.

  • Step 2: Saponification of the Methyl Ester:

    • Hydrolyze the methyl ester of the N-alkylated intermediate to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.

  • Step 3: Amide Coupling:

    • Couple the resulting carboxylic acid with a protected amino acid derivative (e.g., a proline derivative) using a standard peptide coupling reagent such as HATU or EDC/HOBt in the presence of a base like DIPEA.

  • Step 4: Hydantoin Ring Formation:

    • Treat the coupled product with an isocyanate or a phosgene equivalent to induce cyclization and form the hydantoin ring. This is a critical step that establishes the spirocyclic core.

  • Step 5: Deprotection and Final Modification:

    • Remove any protecting groups from the molecule. Further chemical modifications may be performed on the spirocyclic hydantoin scaffold to optimize potency, selectivity, and pharmacokinetic properties, leading to the final LFA-1 antagonist.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally related compounds such as 2-aminobenzothiazoles and other thiazole derivatives can provide guidance.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Hazard Classification (Based on related compounds):

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For long-term storage, -20°C is recommended.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS 209459-11-0) is a compound of significant interest to the drug discovery and development community. Its utility as a key building block for the synthesis of potent, allosteric LFA-1 antagonists places it at the center of innovative approaches to treating a range of inflammatory and autoimmune disorders. A thorough understanding of its properties, synthetic applications, and handling requirements is crucial for researchers and scientists aiming to leverage this versatile molecule in the creation of next-generation therapeutics.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of 2-Aminobenzothiazole in Medicinal Chemistry

The 2-aminobenzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its structural rigidity, coupled with the versatile reactivity of the C2-amino group and the potential for substitution on the benzene ring, provides a unique platform for the design of novel therapeutic agents.[2][3] This guide offers an in-depth exploration of the diverse biological activities exhibited by 2-aminobenzothiazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage this remarkable heterocyclic system for the discovery of next-generation therapeutics.

The broad spectrum of pharmacological activities associated with 2-aminobenzothiazole derivatives is well-documented, encompassing anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others.[4][5][6] This versatility stems from the ability of the scaffold to interact with a multitude of biological targets, including enzymes, receptors, and proteins, thereby modulating critical cellular pathways implicated in various disease states.[1]

Anticancer Activity: A Multi-pronged Approach to Targeting Malignancy

Derivatives of 2-aminobenzothiazole have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of cancer cell lines through diverse mechanisms of action.[4][5]

Mechanism of Action: Inhibition of Key Oncogenic Pathways

The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their ability to inhibit protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and migration.[5] Key kinase targets include:

  • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Several 2-aminobenzothiazole derivatives have been shown to inhibit key components of this pathway, including PI3Kγ, PI3Kα, AKT, and mTOR.[3][4] For instance, a study demonstrated that a novel 2-aminobenzothiazole derivative, OMS14, exhibited a 65% inhibition of PIK3CD/PIK3R1 (p110δ/p85α) at a 100 μM concentration.[3][4]

  • Receptor Tyrosine Kinases (RTKs): RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are crucial for tumor growth and angiogenesis.[5] Specific 2-aminobenzothiazole derivatives have been designed as potent inhibitors of these kinases. For example, compound 23 in a particular study was identified as a potent VEGFR-2 inhibitor with an IC50 value of 97 nM.[5]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibition of CDKs, such as CDK2, by 2-aminobenzothiazole derivatives can lead to cell cycle arrest and apoptosis.[3]

Beyond kinase inhibition, these derivatives have also been reported to target other critical cellular machinery, including topoisomerases and histone deacetylases (HDACs).[5][6]

Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of 2-aminobenzothiazole derivatives are profoundly influenced by the nature and position of substituents on the scaffold.[7]

  • Substitutions on the 2-Amino Group: Modifications at this position are critical for activity. For example, the introduction of a piperazine-4-nitroaniline moiety in compound OMS14 was crucial for its potent inhibition of PIK3CD/PIK3R1.[4][7]

  • Substitutions on the Benzene Ring: The presence of electron-withdrawing or electron-donating groups on the benzene ring can significantly impact anticancer activity. Halogen (Cl, F), ethoxy (OEt), or nitro (NO2) groups at the 6-position have been shown to enhance anticancer effects.[7]

The following diagram illustrates the key structural features influencing the anticancer activity of 2-aminobenzothiazole derivatives.

SAR_Anticancer cluster_R1 R1 (2-Amino Group) cluster_R2 R2 (6-Position) Scaffold 2-Aminobenzothiazole Core Benzene Ring 2-Amino Group R1_node Disubstitution tolerated. N-aryl or N-heterocyclic groups often enhance activity. Scaffold:f2->R1_node Modulation of kinase binding R2_node Halogens (Cl, F) Ethoxy (OEt) Nitro (NO2) Can enhance anticancer activity. Scaffold:f1->R2_node Influences potency and selectivity

Caption: Key Structure-Activity Relationships for Anticancer 2-Aminobenzothiazole Derivatives.

Experimental Protocols for Evaluating Anticancer Activity

A systematic approach is essential for the preclinical evaluation of novel 2-aminobenzothiazole derivatives.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Methodology:

    • Seed cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.[3][4]

    • Treat the cells with various concentrations of the synthesized 2-aminobenzothiazole derivatives for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.[7]

2. Kinase Inhibition Assays

  • Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase.

  • Methodology:

    • Utilize a commercially available kinase assay kit (e.g., for PI3Kγ, VEGFR-2).[4][5]

    • Incubate the recombinant kinase enzyme with its substrate and ATP in the presence of varying concentrations of the test compound.

    • Measure the kinase activity, often through the detection of a phosphorylated product using methods like fluorescence, luminescence, or radioactivity.

    • Determine the IC50 value for kinase inhibition.

The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole analogs.[7]

CompoundTarget/Cell LineIC50 (µM)Key Structural Features & SAR Insights
OMS5 A549 (Lung Cancer)22.13Combination of 4-nitroaniline with the 2-aminobenzothiazole core.[4][7]
MCF-7 (Breast Cancer)24.31Shows potent activity, but not via PI3Kγ inhibition.[4][7]
OMS14 A549 (Lung Cancer)61.03Contains a piperazine-4-nitroaniline moiety.[4][7]
MCF-7 (Breast Cancer)27.08Potently inhibits PIK3CD/PIK3R1 (65% inhibition at 100 µM).[4][7]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance has created an urgent need for novel antibacterial and antifungal agents.[7] 2-Aminobenzothiazole derivatives have emerged as a promising class of compounds with potent activity against a range of pathogens.[8]

Mechanism of Action in Microbes

The precise mechanisms of antimicrobial action for many 2-aminobenzothiazole derivatives are still under investigation. However, it is believed that they may disrupt essential cellular processes in bacteria and fungi, such as:

  • Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall can lead to cell lysis.

  • Nucleic Acid Synthesis: Inhibition of DNA or RNA synthesis can halt microbial replication.

  • Protein Synthesis: Targeting ribosomal function can disrupt essential protein production.

Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[9][10] However, in some cases, activity against Gram-negative bacteria is diminished due to the presence of efflux pumps that actively remove the compounds from the bacterial cell.[11]

Structure-Activity Relationship (SAR) for Antimicrobial Effects

The antimicrobial profile of 2-aminobenzothiazole derivatives is highly dependent on their substitution patterns.[7]

  • 2-Amino Group: Disubstitution at this position can be tolerated. An N-propylimidazole moiety has been identified as critical for activity against Staphylococcus aureus.[7][11]

  • 6-Position: Polar substitutions at this position may not be well-tolerated for antibacterial activity.[7]

Experimental Protocol for Evaluating Antimicrobial Activity

1. Minimum Inhibitory Concentration (MIC) Determination

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]

  • Methodology (Broth Microdilution Method):

    • Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).[8][10]

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and 2-aminobenzothiazole derivatives have demonstrated significant anti-inflammatory potential.[12][13][14]

Mechanism of Action in Inflammation

The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenases (COX-1 and COX-2).[12] By inhibiting these enzymes, the production of prostaglandins, which are key mediators of inflammation and pain, is reduced.

Experimental Protocol for Evaluating Anti-inflammatory Activity

1. In Vivo Carrageenan-Induced Paw Edema Model

  • Principle: This is a standard and widely used animal model to screen for acute anti-inflammatory activity. Carrageenan injection into the paw induces a localized inflammatory response characterized by edema.[13][15]

  • Methodology:

    • Administer the test compound or a standard anti-inflammatory drug (e.g., diclofenac sodium) to a group of rodents (e.g., rats or mice).[13][14]

    • After a specific time, inject a solution of carrageenan into the sub-plantar region of the hind paw.

    • Measure the paw volume or thickness at regular intervals using a plethysmometer.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle only).

The following workflow diagram illustrates the process of evaluating the anti-inflammatory activity of 2-aminobenzothiazole derivatives.

AntiInflammatory_Workflow cluster_synthesis Synthesis & Characterization cluster_in_vivo In Vivo Evaluation synthesis Synthesize 2-Aminobenzothiazole Derivatives characterization Characterize Compounds (NMR, IR, Mass Spec) synthesis->characterization animal_model Select Animal Model (e.g., Wistar Rats) characterization->animal_model compound_admin Administer Test Compounds and Standard Drug (Diclofenac) animal_model->compound_admin carrageenan_injection Induce Inflammation (Carrageenan Injection in Paw) compound_admin->carrageenan_injection measurement Measure Paw Edema at Timed Intervals carrageenan_injection->measurement data_analysis Calculate Percentage Inhibition of Edema measurement->data_analysis conclusion conclusion data_analysis->conclusion Determine Anti-inflammatory Efficacy

Caption: Workflow for the Evaluation of Anti-inflammatory Activity.

Synthetic Strategies for 2-Aminobenzothiazole Derivatives

The synthesis of diverse 2-aminobenzothiazole derivatives is crucial for exploring their biological potential. A common and versatile approach involves the modification of the 2-amino group.[4]

General Synthetic Scheme

A widely employed synthetic route begins with the reaction of 2-aminobenzothiazole with chloroacetyl chloride to form an N-acylated intermediate. This intermediate can then be reacted with a variety of amines or other nucleophiles to introduce diverse substituents.[4][9]

The following diagram outlines a general synthetic pathway.

Synthesis_Scheme start 2-Aminobenzothiazole intermediate N-(1,3-benzothiazol-2-yl)-2-chloroacetamide start->intermediate + reagent1 Chloroacetyl Chloride (in a suitable solvent like acetone) final_product Substituted 2-Aminobenzothiazole Derivatives intermediate->final_product + reagent2 Various Amines (R-NH2) or Nucleophiles

Caption: General Synthetic Route for 2-Aminobenzothiazole Derivatives.

Characterization of Synthesized Compounds

The structural elucidation of newly synthesized compounds is a critical step to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed information about the molecular structure.[3][4]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[12]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[4][12]

Conclusion and Future Perspectives

The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The insights into their mechanisms of action and structure-activity relationships are paving the way for the rational design of more potent and selective drug candidates. Future research in this area will likely focus on:

  • Target Identification: Elucidating the precise molecular targets for derivatives with promising antimicrobial and anticancer activities.

  • Optimization of Pharmacokinetic Properties: Improving the metabolic stability and bioavailability of lead compounds to enhance their in vivo efficacy.

  • Exploration of New Therapeutic Areas: Investigating the potential of 2-aminobenzothiazole derivatives in other disease areas, such as neurodegenerative and viral diseases.

This guide has provided a comprehensive overview of the biological activities of 2-aminobenzothiazole derivatives, underscoring their significance in modern drug discovery. The continued exploration of this versatile scaffold holds immense promise for the development of innovative medicines to address unmet medical needs.

References

The Strategic Role of Methyl 2-aminobenzo[d]thiazole-7-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, certain molecular architectures consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets. The 2-aminobenzothiazole core is a quintessential example of such a scaffold, forming the foundation of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This guide focuses on a specific, yet highly strategic, derivative within this class: Methyl 2-aminobenzo[d]thiazole-7-carboxylate . We will dissect its synthesis, explore its pivotal role as a versatile building block, and illuminate its application in the development of targeted therapeutics, providing researchers and drug development professionals with a comprehensive understanding of its utility and potential.

I. Synthesis and Chemical Profile of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be confidently approached by adapting the established protocol for its 6-carboxylate isomer.[2] The reaction proceeds via an electrophilic substitution of bromine followed by an intramolecular cyclization.

Synthesis_of_Methyl_2-aminobenzo[d]thiazole-7-carboxylate start Methyl 2-aminobenzoate product This compound start->product Oxidative Cyclization reagents KSCN, Br2 Glacial Acetic Acid LFA-1_Antagonist_Synthesis start_mol Methyl 2-aminobenzo[d]thiazole- 7-carboxylate step1 Reaction with Electrophilic Precursor start_mol->step1 intermediate Hydantoin Intermediate step1->intermediate step2 Ester Hydrolysis intermediate->step2 acid_intermediate Carboxylic Acid Derivative step2->acid_intermediate step3 Amide Coupling / Further Derivatization acid_intermediate->step3 final_product Spirocyclic Hydantoin LFA-1 Antagonist step3->final_product SAR_Points Key Modification Points cluster_0 pos2 2-Amino Group: - Acylation - Alkylation - Urea/Thiourea formation benzene_ring Benzene Ring: - Halogenation - Alkoxy groups - Nitro groups pos7 7-Carboxylate: - Hydrolysis to acid - Amide formation - Ester modification

References

An In-Depth Technical Guide to Methyl 2-amino-1,3-benzothiazole-7-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-1,3-benzothiazole-7-carboxylate is a heterocyclic compound of significant interest within the landscape of medicinal chemistry. As a derivative of the versatile 2-aminobenzothiazole scaffold, it holds potential for a wide array of pharmacological applications. This technical guide provides a comprehensive overview of this specific molecule, addressing a notable gap in currently available literature. While direct experimental data for this compound is limited, this document leverages established chemical principles and extensive research on analogous structures to present a robust framework for its synthesis, characterization, and potential biological evaluation. We will explore a proposed synthetic pathway, predict its spectroscopic signature, and discuss its putative mechanisms of action in relevant therapeutic areas, thereby providing a foundational resource for researchers seeking to investigate this promising compound.

Introduction: The Significance of the 2-Aminobenzothiazole Core

The 2-aminobenzothiazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse biological activities.[1][2] This bicyclic heterocyclic system, comprising a fused benzene and thiazole ring, serves as the foundation for numerous compounds with demonstrated therapeutic efficacy. The versatility of this core structure allows for functionalization at various positions, leading to a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities.[3][4] The introduction of a carboxylate group, as in the case of methyl 2-amino-1,3-benzothiazole-7-carboxylate, offers a unique opportunity to modulate the physicochemical properties and biological interactions of the parent scaffold, potentially leading to novel therapeutic agents with enhanced potency and selectivity.

Synthesis of Methyl 2-amino-1,3-benzothiazole-7-carboxylate: A Proposed Pathway

Overall Synthetic Scheme

Synthetic Pathway A 2-Amino-3-methylbenzoic acid B Methyl 2-amino-3-methylbenzoate A->B Esterification (MeOH, H2SO4) C Methyl 2-thioureido-3-methylbenzoate B->C Thiocyanation & Cyclization Precursor Formation (NH4SCN, Ac2O) D Methyl 2-amino-1,3-benzothiazole-7-carboxylate C->D Oxidative Cyclization (Br2, AcOH)

Caption: Proposed synthetic pathway for methyl 2-amino-1,3-benzothiazole-7-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Esterification of 2-Amino-3-methylbenzoic acid

  • To a solution of 2-amino-3-methylbenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 2-amino-3-methylbenzoate.

Step 2: Formation of Methyl 2-thioureido-3-methylbenzoate

  • To a solution of methyl 2-amino-3-methylbenzoate (1 equivalent) in acetic anhydride (5 volumes), add ammonium thiocyanate (1.2 equivalents).

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry to obtain methyl 2-thioureido-3-methylbenzoate.

Step 3: Oxidative Cyclization to Methyl 2-amino-1,3-benzothiazole-7-carboxylate

  • Suspend methyl 2-thioureido-3-methylbenzoate (1 equivalent) in glacial acetic acid (10 volumes).

  • Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at a temperature maintained below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the mixture into a solution of sodium bisulfite to quench the excess bromine.

  • Neutralize with a concentrated ammonium hydroxide solution and collect the precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure methyl 2-amino-1,3-benzothiazole-7-carboxylate.

Physicochemical and Spectroscopic Characterization (Predicted)

The successful synthesis of the target compound would be confirmed through a combination of physical and spectroscopic analyses. Based on the structure and data from analogous compounds, the following properties are predicted.

PropertyPredicted Value
Molecular Formula C₉H₈N₂O₂S
Molecular Weight 208.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point >200 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • 7.80-7.90 (d, 1H, Ar-H)

    • 7.60-7.70 (d, 1H, Ar-H)

    • 7.20-7.30 (t, 1H, Ar-H)

    • 7.50 (s, 2H, -NH₂)

    • 3.90 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

    • 168.0 (C=O)

    • 165.0 (C2 - C=N)

    • 152.0 (C7a)

    • 130.0 (C3a)

    • 128.0 (Ar-CH)

    • 125.0 (Ar-CH)

    • 122.0 (Ar-CH)

    • 120.0 (C7)

    • 52.5 (-OCH₃)

  • Infrared (IR) (KBr, cm⁻¹):

    • 3400-3300 (N-H stretch, amino group)

    • 1710-1690 (C=O stretch, ester)

    • 1620-1600 (C=N stretch, thiazole)

    • 1550-1500 (N-H bend)

    • 1250-1200 (C-O stretch, ester)

  • Mass Spectrometry (ESI+):

    • m/z 209.0 [M+H]⁺

Potential Biological Activities and Mechanisms of Action

The 2-aminobenzothiazole scaffold is a well-established pharmacophore with a wide range of biological targets. The introduction of a methyl carboxylate group at the 7-position can influence the compound's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby modulating its interaction with biological macromolecules.

Anticancer Potential

Numerous 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[7] These include the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

  • Kinase Inhibition: This class of compounds has been shown to inhibit several protein kinases, such as PI3Kγ, Akt, mTOR, and cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[7]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: 2-Aminobenzothiazoles can trigger programmed cell death through both intrinsic and extrinsic pathways.

Anticancer Mechanism cluster_0 Methyl 2-amino-1,3-benzothiazole-7-carboxylate cluster_1 Potential Molecular Targets cluster_2 Cellular Outcomes Compound The Compound PI3K PI3K/Akt/mTOR Pathway Compound->PI3K CDKs Cyclin-Dependent Kinases Compound->CDKs Tubulin Tubulin Polymerization Compound->Tubulin Apoptosis Apoptosis PI3K->Apoptosis CellCycleArrest Cell Cycle Arrest CDKs->CellCycleArrest Tubulin->CellCycleArrest AntiAngiogenesis Inhibition of Angiogenesis Apoptosis->AntiAngiogenesis

Caption: Putative anticancer mechanisms of action.

Antimicrobial Activity

The benzothiazole ring is also a key component of many antimicrobial agents. The mechanism of action often involves the inhibition of essential bacterial enzymes.

  • DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.

  • Inhibition of Biofilm Formation: Some benzothiazole derivatives have been shown to prevent the formation of bacterial biofilms, which are a major cause of persistent infections.

Other Potential Therapeutic Areas

Derivatives of 2-aminobenzothiazole have also been investigated for their potential in treating:

  • Diabetes: Through the inhibition of enzymes like aldose reductase.[8]

  • Neurodegenerative Diseases: By modulating neurotransmitter systems.

  • Inflammatory Disorders: Via the inhibition of pro-inflammatory cytokines.

Proposed Experimental Workflow for Biological Evaluation

To ascertain the therapeutic potential of newly synthesized methyl 2-amino-1,3-benzothiazole-7-carboxylate, a systematic biological evaluation is essential. The following workflow outlines a standard approach for assessing its anticancer activity.

Biological Evaluation Workflow Synthesis Synthesis and Purification Characterization Spectroscopic Characterization Synthesis->Characterization InVitro In Vitro Screening Characterization->InVitro MTT MTT Assay (Cytotoxicity) InVitro->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) InVitro->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) InVitro->ApoptosisAssay Mechanism Mechanism of Action Studies InVitro->Mechanism WesternBlot Western Blot (Kinase Inhibition) Mechanism->WesternBlot Docking Molecular Docking Mechanism->Docking InVivo In Vivo Studies (Animal Models) Mechanism->InVivo If promising in vitro results Xenograft Tumor Xenograft Model InVivo->Xenograft Toxicity Toxicity Studies InVivo->Toxicity

Caption: Experimental workflow for anticancer evaluation.

Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of methyl 2-amino-1,3-benzothiazole-7-carboxylate in DMSO. Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

Methyl 2-amino-1,3-benzothiazole-7-carboxylate represents a compelling, yet underexplored, molecule within the pharmacologically rich family of 2-aminobenzothiazoles. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is practical and relies on established chemical transformations. Furthermore, the predicted spectroscopic data offers a valuable reference for its future identification.

The potential for this compound to exhibit significant anticancer, antimicrobial, or other therapeutic activities is high, given the extensive body of research on related structures. The outlined experimental workflow provides a clear path for investigating these possibilities. Future research should focus on the successful synthesis of this compound, followed by rigorous biological screening to validate its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial in optimizing its activity and developing it into a lead candidate for further preclinical and clinical investigation.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiazole Scaffold in Drug Discovery

The benzothiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] Methyl 2-aminobenzo[d]thiazole-7-carboxylate is a member of this important class of compounds. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these characteristics fundamentally influence a molecule's pharmacokinetic and pharmacodynamic behavior.[5] This guide provides a detailed examination of the known and predicted physicochemical properties of this compound, outlines robust experimental protocols for their determination, and discusses the implications of these properties for its potential as a drug candidate.

Molecular Structure and Core Physicochemical Properties

The foundational step in characterizing any potential drug candidate is to establish its fundamental physicochemical properties. While experimental data for this compound is not extensively published, we can compile a profile based on data from chemical suppliers and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 209459-11-0[6][7]
Molecular Formula C₉H₈N₂O₂S[7]
Molecular Weight 208.24 g/mol [8]
Boiling Point (Predicted) 378.38 °C at 760 mmHg[7]
Density (Predicted) 1.4 g/cm³[7]
XLogP3 (Predicted) 1.9[7]
Physical State Solid (presumed)Inferred

It is critical for researchers to experimentally verify these predicted values as part of their own characterization efforts.

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring system, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the 7-carboxylate substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the ester, the C2 carbon of the benzothiazole ring bonded to the amino group, and the various aromatic carbons.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

  • C=O stretching: A strong absorption around 1700-1730 cm⁻¹ for the methyl ester carbonyl group.

  • C=N stretching: In the region of 1600-1650 cm⁻¹ for the thiazole ring.

  • Aromatic C-H and C=C stretching: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight of 208.24.

Experimental Workflows for Physicochemical Profiling

For any new chemical entity, rigorous experimental determination of its physicochemical properties is a cornerstone of the drug development process. The following sections detail the standard methodologies for characterizing key parameters.

Diagram: General Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR Purity Purity (e.g., HPLC) Purification->Purity Solubility Solubility Assay Purity->Solubility pKa pKa Determination Purity->pKa Lipophilicity Lipophilicity (LogP/LogD) Purity->Lipophilicity MeltingPoint Melting Point Purity->MeltingPoint Analysis Comprehensive Data Analysis Solubility->Analysis pKa->Analysis Lipophilicity->Analysis MeltingPoint->Analysis Report Technical Report Generation Analysis->Report

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity.

Protocol for Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[5] Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery.

1. Kinetic Solubility Assay (High-Throughput Screening):

  • Principle: This method rapidly assesses the solubility of a compound from a DMSO stock solution into an aqueous buffer.

  • Procedure:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Add a small volume of the stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration.

    • Incubate the mixture for a set period (e.g., 2 hours) at room temperature with shaking.[14]

    • Analyze the resulting solution for the amount of dissolved compound, often by nephelometry (light scattering) or UV-Vis spectroscopy after filtration or centrifugation.[15]

2. Thermodynamic Solubility Assay (Shake-Flask Method):

  • Principle: This method determines the equilibrium solubility of a solid compound in a given solvent, providing a more accurate measure than kinetic assays.[16]

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer at various pH values).

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]

    • Separate the undissolved solid from the solution by centrifugation and/or filtration.

    • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[17]

Protocol for pKa Determination

The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

UV-Vis Spectrophotometric Method:

  • Principle: This method relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

    • Prepare a series of buffer solutions covering a wide pH range.

    • Add a small aliquot of the stock solution to each buffer to create solutions of constant compound concentration but varying pH.

    • Record the UV-Vis spectrum for each solution.

    • Plot absorbance at a specific wavelength (where the absorbance changes significantly with pH) against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[18]

Protocol for Spectroscopic Analysis

NMR Sample Preparation:

  • Weigh 5-25 mg of the purified compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[19][20]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[21]

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.[22]

  • Cap the NMR tube and label it clearly.

FT-IR Sample Preparation (KBr Pellet):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry Sample Preparation (LC-MS):

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer.

Synthetic Considerations

While a specific synthesis for this compound is not detailed in the readily available literature, a plausible synthetic route can be proposed based on established methods for analogous compounds, such as the 6-carboxylate isomer.[2] A common approach involves the cyclization of an appropriately substituted aminobenzoate.

Diagram: Plausible Synthetic Pathway

G A Methyl 3-aminobenzoate B Intermediate A->B KSCN, Br₂, Acetic Acid C This compound B->C Cyclization

Caption: A proposed synthetic route for this compound.

This reaction would likely proceed via the in situ formation of a thiourea derivative followed by oxidative cyclization to form the benzothiazole ring.[2]

Potential Biological Significance and Applications

The 2-aminobenzothiazole scaffold is a well-established pharmacophore with diverse biological activities.[2][23] Derivatives have been investigated for their potential as:

  • Anticancer agents: By targeting various kinases and other cellular pathways.[3]

  • Antimicrobial agents: Showing efficacy against a range of bacteria and fungi.

  • Anti-inflammatory agents: Modulating inflammatory pathways.

The specific biological activity profile of this compound would need to be determined through extensive screening and in vitro/in vivo studies. The physicochemical properties outlined in this guide are the essential first step in enabling such investigations.

Conclusion

This compound is a molecule of significant interest owing to its heritage from the pharmacologically rich benzothiazole family. This guide has synthesized the available predicted data and outlined the critical experimental protocols necessary for its complete physicochemical characterization. For researchers in drug discovery, the rigorous application of these methodologies is not merely a data-gathering exercise; it is a fundamental requirement for unlocking the therapeutic potential of this and other novel chemical entities. The insights gained from a comprehensive understanding of properties such as solubility, pKa, and spectroscopic behavior will undoubtedly pave the way for more informed and successful drug development campaigns.

References

The Benzothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core, a bicyclic system forged from the fusion of a benzene and a thiazole ring, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3][4] Its inherent structural features and the versatility of its synthetic chemistry have propelled the development of a vast array of derivatives endowed with a remarkable spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the benzothiazole scaffold, delving into its significance in drug discovery, common synthetic methodologies, and its role in the development of anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. Through an analysis of structure-activity relationships, mechanistic insights, and detailed experimental protocols, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to harness the full potential of this remarkable heterocyclic system.

The Benzothiazole Nucleus: A Privileged Pharmacophore

Benzothiazole is a heterocyclic compound characterized by a benzene ring fused to a thiazole ring.[1][2][3][4] This unique structural arrangement confers upon it a distinct set of physicochemical properties, including aromaticity, planarity, and the presence of heteroatoms (nitrogen and sulfur) that can participate in various non-covalent interactions with biological macromolecules. These features make the benzothiazole scaffold an attractive starting point for the design of novel therapeutic agents.[1][2][3][4]

The versatility of the benzothiazole ring system lies in the accessibility of its 2-position for substitution, allowing for the introduction of a wide range of functional groups and the modulation of biological activity.[1][4] Furthermore, substitutions on the benzene ring provide additional opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[1][4] This inherent "tunability" has led to the discovery of numerous benzothiazole-containing compounds with clinical and preclinical significance.

Synthetic Strategies for Benzothiazole Derivatives

The construction of the benzothiazole core and the introduction of substituents, particularly at the 2-position, are central to the exploration of its medicinal potential. A variety of synthetic methodologies have been developed, with the condensation of 2-aminothiophenols with various electrophiles being a cornerstone approach.

General Synthesis of 2-Substituted Benzothiazoles

A prevalent and versatile method for the synthesis of 2-substituted benzothiazoles involves the reaction of a 2-aminothiophenol with a carboxylic acid, aldehyde, or their derivatives. This reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation.

G cluster_reactants Reactants cluster_process Reaction Steps 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Carboxylic_Acid_Derivative Carboxylic Acid or Derivative (R-COX) Carboxylic_Acid_Derivative->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Formation Oxidation Oxidation Cyclization->Oxidation Dihydrobenzothiazole Product 2-Substituted Benzothiazole Oxidation->Product

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Experimental Protocol: One-Pot Synthesis of 2-Arylbenzothiazoles

This protocol outlines an efficient one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.0 mmol) in DMSO (5 mL).

  • Add 2-aminothiophenol (1.1 mmol) to the solution at room temperature.

  • Heat the reaction mixture to 120 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Neutralize the mixture with a 10% NaOH solution until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity of Benzothiazole Derivatives

The benzothiazole scaffold is a prominent feature in a number of potent anticancer agents.[5][6][7][8][9] Derivatives have been shown to exert their cytotoxic effects through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[6][7]

Mechanism of Action

A significant number of benzothiazole-based anticancer compounds function as inhibitors of crucial kinases, such as tyrosine kinases, which are often dysregulated in cancer.[7] Some derivatives have also been reported to act as topoisomerase inhibitors or to induce apoptosis through the generation of reactive oxygen species (ROS).[7] Another important mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest.[6]

G cluster_pathways Cellular Targets Benzothiazole_Derivative Benzothiazole Derivative Kinase_Signaling Tyrosine Kinases (e.g., EGFR, VEGFR) Benzothiazole_Derivative->Kinase_Signaling Inhibits Cell_Cycle Tubulin Polymerization Benzothiazole_Derivative->Cell_Cycle Inhibits DNA_Replication Topoisomerases Benzothiazole_Derivative->DNA_Replication Inhibits Apoptosis_Induction ROS Generation Benzothiazole_Derivative->Apoptosis_Induction Induces Inhibition_of_Proliferation Inhibition of Proliferation Kinase_Signaling->Inhibition_of_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Replication->Apoptosis Apoptosis_Induction->Apoptosis

Caption: Mechanisms of anticancer action for benzothiazole derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of benzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole core and the appended moieties.

  • 2-Position Substituents: The presence of an aryl group, particularly a phenyl ring, at the 2-position is a common feature in many active compounds.[10] Substitutions on this phenyl ring, such as electron-withdrawing or electron-donating groups, can significantly influence cytotoxicity.[11][12]

  • Benzene Ring Substituents: Modifications on the benzene ring of the benzothiazole nucleus also play a crucial role. Halogen atoms or methoxy groups at the 6-position have been shown to enhance anticancer activity in certain series of compounds.[4]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected benzothiazole derivatives against various cancer cell lines.

Compound ID2-Position Substituent6-Position SubstituentCancer Cell LineIC₅₀ (µM)Reference
BTA-1 4-AminophenylHMCF-7 (Breast)0.85[5]
BTA-2 3,4,5-TrimethoxyphenylHHeLa (Cervical)1.2[5]
BTA-3 4-ChlorophenylClA549 (Lung)2.5[11]
BTA-4 4-MethoxyphenylNO₂HepG2 (Liver)3.1[13]

Antimicrobial Activity of Benzothiazole Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising scaffold for the development of new anti-infective drugs.[14][15][16][17][18][19][20][21]

Mechanism of Action

The antimicrobial action of benzothiazoles is often attributed to their ability to inhibit essential microbial enzymes.[16][18] For instance, some derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[16] Others target dihydropteroate synthase (DHPS), an enzyme involved in the folic acid biosynthesis pathway, which is essential for microbial survival.[1]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of benzothiazole derivatives is influenced by specific structural features:

  • 2-Amino and 2-Thio Substituents: The presence of an amino or a thiol group at the 2-position is a common motif in many antimicrobial benzothiazoles. These groups can be further functionalized to enhance activity.

  • Lipophilicity: The overall lipophilicity of the molecule, often modulated by substituents on the benzene ring, can affect its ability to penetrate microbial cell membranes.

  • Hybrid Molecules: The combination of the benzothiazole scaffold with other antimicrobial pharmacophores, such as sulfonamides or triazoles, has led to the development of potent hybrid molecules with enhanced activity.[1]

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative benzothiazole derivatives against various microbial strains.

Compound ID2-Position SubstituentMicrobial StrainMIC (µg/mL)Reference
BTA-5 -NH-(4-chlorophenyl)Staphylococcus aureus3.12[21]
BTA-6 -S-(2,4-dinitrophenyl)Escherichia coli6.25[21]
BTA-7 -NH-C(=S)NH-phenylCandida albicans12.5[15]
BTA-8 2-(4-Hydroxyphenyl)Aspergillus niger25[15]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (benzothiazole derivative)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for reading absorbance)

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate, including a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm. Alternatively, a viability indicator like resazurin can be used, where a color change indicates metabolic activity.

Benzothiazoles in the Central Nervous System: Anticonvulsant and Anti-inflammatory Applications

Beyond their anticancer and antimicrobial properties, benzothiazole derivatives have shown significant promise in the treatment of central nervous system (CNS) disorders, particularly as anticonvulsant and anti-inflammatory agents.

Anticonvulsant Activity

Several benzothiazole derivatives have exhibited potent anticonvulsant activity in various animal models of epilepsy.[2][22][23][24] The mechanism of action is often linked to the modulation of ion channels, such as sodium and calcium channels, or the enhancement of GABAergic neurotransmission.

Structure-Activity Relationship (SAR) for Anticonvulsant Activity:

  • The presence of a substituted phenyl ring at the 2-position is often crucial for activity.

  • The nature and position of substituents on the benzene ring of the benzothiazole core can significantly impact potency and neurotoxicity.

Quantitative Data for Anticonvulsant Activity:

Compound IDAnimal ModelED₅₀ (mg/kg)Reference
BTA-9 Maximal Electroshock (MES) test (mice)15.9[24]
BTA-10 Pentylenetetrazole (PTZ) test (mice)24.3[24]
BTA-11 MES test (rats)11.8[25]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and benzothiazole derivatives have emerged as potential anti-inflammatory agents.[26][27][28] Their mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the production of pro-inflammatory cytokines.[27]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

  • The incorporation of acidic moieties, such as carboxylic acids or sulfonamides, can enhance anti-inflammatory activity.

  • The nature of the substituent at the 2-position can influence the selectivity for COX-1 versus COX-2.

Quantitative Data for Anti-inflammatory Activity:

Compound IDAssayIC₅₀ (µM)Reference
BTA-12 COX-1 Inhibition5.2[26]
BTA-13 COX-2 Inhibition0.8[26]
BTA-14 Carrageenan-induced paw edema (% inhibition)78% at 10 mg/kg[26]

Conclusion and Future Perspectives

The benzothiazole scaffold has unequivocally established itself as a versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of important therapeutic agents and promising clinical candidates. The continued exploration of the chemical space around the benzothiazole nucleus, coupled with a deeper understanding of its interactions with biological targets, holds immense potential for the discovery of next-generation drugs to address unmet medical needs. Future research should focus on the design of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the optimization of pharmacokinetic properties to translate the promising in vitro and in vivo activities into clinical success.

References

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for Methyl 2-aminobenzo[d]thiazole-7-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides an in-depth exploration of potential therapeutic targets for a specific, yet promising, subclass: Methyl 2-aminobenzo[d]thiazole-7-carboxylate and its analogs. Drawing upon the extensive biological evaluation of the broader 2-aminobenzothiazole family, this document outlines a strategic, multi-pronged approach to target identification and validation across three key therapeutic areas: oncology, inflammation, and neurodegeneration. We will delve into the mechanistic rationale for target selection, provide detailed, field-proven experimental protocols, and present a logical framework for advancing these compounds through the early stages of drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this versatile chemical scaffold.

Introduction: The Benzothiazole Scaffold and the Significance of the 7-Carboxylate Moiety

The 2-aminobenzothiazole core is a privileged structure, forming the foundation of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatility of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity.

The focus of this guide, this compound, introduces a key modification: a methyl carboxylate group at the 7-position of the benzothiazole ring. Structure-activity relationship (SAR) studies on related compounds have indicated that substitutions at this position can significantly enhance biological activity.[4] The electron-withdrawing nature of the carboxylate group can modulate the electronic distribution of the entire ring system, potentially influencing binding affinities to target proteins and altering pharmacokinetic properties. This makes the exploration of its analogs a compelling avenue for the discovery of novel therapeutics.

This guide will provide a systematic approach to identifying and validating the molecular targets of this specific analog class, thereby paving the way for their development as next-generation therapies.

Oncology: Targeting Aberrant Signaling in Cancer

The anticancer potential of 2-aminobenzothiazole derivatives is well-documented, with many analogs exhibiting potent inhibitory activity against various cancer cell lines.[5][6][7] The primary mechanisms of action often involve the modulation of key signaling pathways that are frequently dysregulated in cancer.

The PI3K/Akt/mTOR Pathway: A Central Node in Cancer Proliferation

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several 2-aminobenzothiazole derivatives have been reported to exert their anticancer effects through the inhibition of key kinases within this pathway.[6]

The structural features of the 2-aminobenzothiazole scaffold are amenable to binding within the ATP-binding pocket of kinases like PI3K. The 7-carboxylate group on the this compound scaffold could potentially form additional hydrogen bonding interactions with residues in the kinase domain, thereby enhancing potency and selectivity.

Diagram 1: The PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Analog Methyl 2-aminobenzo[d]thiazole -7-carboxylate Analog Analog->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

A tiered approach is recommended to efficiently identify and validate the molecular target of the novel analogs within the PI3K/Akt/mTOR pathway.

Diagram 2: Experimental Workflow for Kinase Target Validation

Kinase_Validation_Workflow Screening Tier 1: In Vitro Kinase Screening HTRF PI3K HTRF Assay Screening->HTRF Cellular Tier 2: Cell-Based Assays Screening->Cellular Active Compounds Cytotoxicity MTT/CellTiter-Glo Assay (Cancer Cell Lines) Cellular->Cytotoxicity WesternBlot Western Blot Analysis (p-Akt, p-mTOR) Cellular->WesternBlot Engagement Tier 3: Target Engagement Cellular->Engagement Confirmed Cellular Activity CETSA Cellular Thermal Shift Assay (CETSA) Engagement->CETSA Lead Lead Optimization Engagement->Lead Verified Target Engagement

Caption: A tiered workflow for kinase inhibitor validation.

Table 1: Summary of Experimental Protocols for PI3K/Akt/mTOR Pathway

Experiment Objective Principle Key Parameters
PI3K HTRF Assay Quantify direct inhibition of PI3K isoforms (α, β, γ, δ).[1][8][9]Homogeneous Time-Resolved Fluorescence (HTRF) detects the product of the kinase reaction (PIP3) through competitive displacement of a labeled probe.Enzyme concentration, ATP concentration (at Km), compound concentration range (e.g., 0.1 nM to 100 µM).
MTT/CellTiter-Glo Assay Determine the cytotoxic effect on cancer cell lines.Measures metabolic activity as an indicator of cell viability.Cell lines (e.g., MCF-7, A549), compound concentration range, incubation time (e.g., 48-72 hours).
Western Blot Analysis Assess the inhibition of downstream signaling.[10][11][12][13]Detects changes in the phosphorylation status of key proteins (e.g., Akt, mTOR, S6K) upon compound treatment.Antibody selection (total and phospho-specific), protein loading, incubation times.
Cellular Thermal Shift Assay (CETSA) Confirm direct target engagement in intact cells.[14][15][16]Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.Temperature gradient, compound concentration, cell lysis conditions.

Detailed Protocol: PI3Kα HTRF Assay

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound analog in 100% DMSO.

    • Prepare the 4X PI3Kα enzyme solution and 4X ATP/PIP2 substrate solution in the provided reaction buffer.[1]

    • Prepare the HTRF detection reagents according to the manufacturer's protocol.[17]

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the compound dilution or DMSO (vehicle control) to the appropriate wells.

    • Add 4 µL of the 4X PI3Kα enzyme solution to all wells except the "no enzyme" control.

    • Add 5 µL of the 4X ATP/PIP2 substrate solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 10 µL of the HTRF detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF ratio (665/620) and determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Detailed Protocol: Western Blot for p-Akt (Ser473)

  • Cell Treatment and Lysis:

    • Seed cancer cells (e.g., MCF-7) in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the analog for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.[11]

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.[12]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Akt signal to the total Akt signal and the loading control.

    • Compare the normalized p-Akt levels in treated samples to the vehicle control to determine the extent of inhibition.

Anti-Inflammatory Applications: Targeting the Enzymes of Inflammation

Inflammation is a complex biological response, and its dysregulation is implicated in a wide range of diseases. 2-Aminobenzothiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[18][19][20][21][22]

Cyclooxygenase-2 (COX-2): A Key Mediator of Pain and Inflammation

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[23][24][25] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.

The planar structure of the 2-aminobenzothiazole ring system can favorably interact with the active site of COX-2. The 7-carboxylate group may provide an additional anchoring point, potentially enhancing the binding affinity and selectivity for COX-2 over COX-1.

Diagram 3: The COX-2 Pathway in Inflammation

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines) Cell Inflammatory Cell Stimuli->Cell ArachidonicAcid Arachidonic Acid Cell->ArachidonicAcid Release COX2 COX-2 ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Conversion Inflammation Pain & Inflammation Prostaglandins->Inflammation Analog Methyl 2-aminobenzo[d]thiazole -7-carboxylate Analog Analog->COX2 Inhibition

Caption: Inhibition of prostaglandin synthesis via COX-2.

Diagram 4: Workflow for Validating COX-2 Inhibitors

COX2_Validation_Workflow Screening Tier 1: In Vitro Enzyme Assay COX_Assay Fluorometric/Colorimetric COX-1/COX-2 Inhibition Assay Screening->COX_Assay Cellular Tier 2: Cell-Based Assay Screening->Cellular Potent & Selective Hits LPS_Assay LPS-stimulated Macrophage Assay (Prostaglandin E2 measurement) Cellular->LPS_Assay InVivo Tier 3: In Vivo Model Cellular->InVivo Confirmed Cellular Efficacy PawEdema Carrageenan-induced Paw Edema Model InVivo->PawEdema Lead Lead Optimization InVivo->Lead Demonstrated In Vivo Activity

Caption: Workflow for the validation of COX-2 inhibitors.

Table 2: Summary of Experimental Protocols for Anti-Inflammatory Activity

Experiment Objective Principle Key Parameters
In Vitro COX Inhibition Assay Determine the IC50 values for COX-1 and COX-2 and assess selectivity.[23][24][25][26][27]Measures the production of prostaglandins from arachidonic acid by recombinant COX enzymes.Enzyme source (human recombinant), substrate concentration, inhibitor concentration range.
LPS-stimulated Macrophage Assay Evaluate the effect of the compound on prostaglandin production in a cellular context.Lipopolysaccharide (LPS) induces COX-2 expression in macrophages, leading to prostaglandin E2 (PGE2) production, which can be quantified by ELISA.Cell line (e.g., RAW 264.7), LPS concentration, compound concentration range, PGE2 ELISA.
Carrageenan-induced Paw Edema Assess the in vivo anti-inflammatory activity.Carrageenan injection induces a localized inflammatory response (edema), which can be measured over time.Animal model (e.g., Wistar rats), compound dose and administration route, time-course of edema measurement.

Detailed Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and a known COX-2 inhibitor (e.g., celecoxib) in DMSO.

    • Reconstitute and dilute the human recombinant COX-2 enzyme in the provided assay buffer.[25]

    • Prepare the reaction mix containing COX probe and cofactor.[27]

    • Prepare the arachidonic acid substrate solution.

  • Assay Procedure (96-well opaque plate):

    • Add 10 µL of the diluted test inhibitor, control inhibitor, or DMSO to the respective wells.

    • Add 80 µL of the reaction mix to all wells.

    • Add 10 µL of the COX-2 enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the curve).

    • Determine the percent inhibition for each compound concentration relative to the enzyme control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

    • Repeat the assay using the COX-1 enzyme to determine selectivity.

Neuroprotection: Combating Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Benzothiazole derivatives, including the FDA-approved drug Riluzole, have shown promise as neuroprotective agents.[28][29][30][31][32]

Modulating Oxidative Stress and Neuronal Signaling

The neuroprotective mechanisms of benzothiazole derivatives are multifaceted and can involve the modulation of oxidative stress and the regulation of neuronal signaling pathways.[29][30]

The benzothiazole scaffold has been associated with antioxidant properties and the ability to interact with various receptors and enzymes in the central nervous system. The 7-carboxylate group could influence the molecule's ability to cross the blood-brain barrier and interact with specific targets involved in neurodegeneration.

Diagram 5: Potential Neuroprotective Mechanisms

Neuroprotection_Mechanisms OxidativeStress Oxidative Stress (ROS) Neuron Neuron OxidativeStress->Neuron Excitotoxicity Excitotoxicity (Glutamate) Excitotoxicity->Neuron Apoptosis Neuronal Apoptosis Neuron->Apoptosis Analog Methyl 2-aminobenzo[d]thiazole -7-carboxylate Analog Analog->OxidativeStress Scavenging Antioxidant Antioxidant Enzyme Upregulation Analog->Antioxidant Induction Receptor Receptor/Channel Modulation Analog->Receptor Modulation Antioxidant->OxidativeStress Neutralization Receptor->Excitotoxicity Inhibition

Caption: Multifaceted approach to neuroprotection.

Diagram 6: Workflow for Validating Neuroprotective Agents

Neuroprotection_Workflow CellViability Tier 1: In Vitro Neurotoxicity Model MTT_Assay Neuronal Cell Viability Assay (e.g., SH-SY5Y cells with H2O2/Aβ) CellViability->MTT_Assay Mechanism Tier 2: Mechanistic Studies CellViability->Mechanism Protective Compounds ROS_Assay Intracellular ROS Measurement (e.g., DCFH-DA assay) Mechanism->ROS_Assay Enzyme_Assay Antioxidant Enzyme Activity Assay (e.g., Catalase) Mechanism->Enzyme_Assay InVivo Tier 3: In Vivo Model Mechanism->InVivo Confirmed Mechanism AD_Model Animal Model of Neurodegeneration (e.g., APP/PS1 mice) InVivo->AD_Model Lead Lead Optimization InVivo->Lead Demonstrated In Vivo Efficacy

Caption: Workflow for the validation of neuroprotective compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. This guide has outlined a rational, evidence-based approach to identifying and validating potential therapeutic targets in oncology, inflammation, and neurodegeneration. By employing the detailed experimental workflows and protocols described herein, researchers can systematically evaluate the biological activities of analogs derived from this scaffold. The key to success will be the integration of in vitro biochemical and cellular assays with in vivo models to build a comprehensive understanding of the compounds' mechanism of action, efficacy, and safety. Future efforts should focus on synthesizing a focused library of analogs to establish clear structure-activity relationships, which will be crucial for lead optimization and the ultimate translation of these promising compounds into clinically effective therapies.

References

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Abstract

The benzothiazole nucleus, a heterocyclic scaffold comprising a benzene ring fused to a thiazole ring, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][5][6][7][8] This guide provides an in-depth exploration of the contemporary strategies employed in the discovery and synthesis of novel benzothiazole compounds. We will dissect established and innovative synthetic methodologies, elucidate the principles of structure-activity relationship (SAR) studies, and present detailed protocols for the rational design and evaluation of new therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of foundational knowledge and advanced, field-proven insights.

The Benzothiazole Core: A Privileged Scaffold in Drug Discovery

The significance of the benzothiazole moiety lies in its unique structural and electronic properties. The fusion of the electron-rich thiazole ring with the aromatic benzene system creates a planar, π-conjugated framework that can engage in various non-covalent interactions with biological targets.[2] This inherent "drug-likeness" has led to the development of numerous clinically approved drugs, such as the neuroprotective agent Riluzole and the anticancer drug Pramipexole.[4][9]

The versatility of the benzothiazole scaffold is further enhanced by the accessibility of its substitution points, primarily at the 2- and 6-positions, which allows for extensive chemical modifications to fine-tune pharmacological activity and pharmacokinetic properties.[10][11]

Synthetic Strategies for Novel Benzothiazole Derivatives

The synthesis of the benzothiazole core and its derivatives has been a subject of intense research, leading to a variety of methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, reaction efficiency, and, increasingly, the principles of green chemistry.[12][13]

The Cornerstone: Condensation of 2-Aminothiophenol

The most prevalent and versatile method for constructing the benzothiazole nucleus is the condensation of 2-aminothiophenol with various electrophilic partners.[13][14] This approach offers a direct and efficient pathway to a wide array of 2-substituted benzothiazoles.

  • With Aldehydes and Ketones: The reaction of 2-aminothiophenol with aldehydes or ketones is a classic and widely used method.[13] The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the benzothiazole. Various catalysts, including mineral acids, Lewis acids, and heterogeneous catalysts, have been employed to improve reaction rates and yields.[5]

  • With Carboxylic Acids and Their Derivatives: Carboxylic acids, acyl chlorides, and esters can also be condensed with 2-aminothiophenol to form 2-substituted benzothiazoles.[13] These reactions often require harsher conditions, such as high temperatures or the use of dehydrating agents like polyphosphoric acid (PPA).

Modern and Greener Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods.[13]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of benzothiazoles, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[15]

  • Catalyst-Free and Solvent-Free Conditions: Several protocols have been developed that proceed under catalyst-free and/or solvent-free conditions, minimizing the generation of hazardous waste.[14] For instance, the solid-state reaction of 2-aminothiophenol with aldehydes has been shown to be an efficient and eco-friendly approach.

  • One-Pot Multicomponent Reactions: One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex benzothiazole derivatives from simple starting materials in a single synthetic operation.[15] This approach aligns with the principles of atom economy and reduces the number of purification steps.

Experimental Protocol: One-Pot Synthesis of 2-Arylbenzothiazoles

This protocol describes a general and efficient one-pot procedure for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes using a catalytic amount of a reusable solid acid catalyst.

Materials:

  • 2-Aminothiophenol

  • Substituted Aromatic Aldehyde

  • Solid Acid Catalyst (e.g., Amberlyst-15)

  • Ethanol (Solvent)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask, add 2-aminothiophenol (1.0 mmol), the substituted aromatic aldehyde (1.1 mmol), and the solid acid catalyst (10 mol%).

  • Add ethanol (10 mL) as the solvent.

  • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to recover the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-arylbenzothiazole.

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system.[1][16] Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and more potent drug candidates.

  • Substitution at the 2-Position: The 2-position of the benzothiazole ring is a key site for modification. The introduction of various aryl, heteroaryl, and aliphatic groups at this position has been shown to significantly influence the biological activity.[10] For instance, in a series of antifungal benzothiazole derivatives, the presence of an imidazole-containing amide at the 2-position was found to be critical for potent activity.[17]

  • Substitution on the Benzene Ring: Modifications on the benzene ring, particularly at the 6-position, can also have a profound impact on the pharmacological profile.[11] The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its binding affinity to the target protein.

The following diagram illustrates the general workflow for a typical drug discovery campaign involving novel benzothiazole compounds.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Development Preclinical & Clinical Development TargetID Target Identification & Validation HTS High-Throughput Screening TargetID->HTS Assay Development HitID Hit Identification HTS->HitID Data Analysis LeadGen Lead Generation (Synthesis of Analogs) HitID->LeadGen Chemical Scaffolds SAR Structure-Activity Relationship (SAR) LeadGen->SAR Iterative Synthesis SAR->LeadGen ADME ADME/Tox Profiling SAR->ADME Candidate Selection Preclinical Preclinical Studies ADME->Preclinical Optimized Lead Clinical Clinical Trials Preclinical->Clinical IND Filing Approval Regulatory Approval Clinical->Approval NDA Submission

Caption: A generalized workflow for a drug discovery program.

Biological Evaluation of Novel Benzothiazole Compounds

A critical aspect of the discovery process is the thorough biological evaluation of newly synthesized compounds to determine their therapeutic potential.

In Vitro Assays
  • Antimicrobial Activity: The antimicrobial activity of novel benzothiazole derivatives is typically assessed using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[17]

  • Anticancer Activity: The anticancer potential is evaluated by testing the compounds against a variety of cancer cell lines using assays like the MTT assay, which measures cell viability.[8][18] Further mechanistic studies may involve cell cycle analysis, apoptosis assays, and Western blotting to identify the molecular targets.

  • Enzyme Inhibition Assays: For compounds designed as enzyme inhibitors, specific enzymatic assays are employed to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).[3]

The following table summarizes the in vitro anticancer activity of a hypothetical series of novel benzothiazole derivatives against a panel of cancer cell lines.

Compound IDR1-SubstituentR2-SubstituentMCF-7 (IC50, µM)A549 (IC50, µM)HeLa (IC50, µM)
BTZ-01 H4-Cl-Ph12.515.218.1
BTZ-02 H4-OCH3-Ph8.310.111.5
BTZ-03 6-NO24-Cl-Ph5.16.87.9
BTZ-04 6-NO24-OCH3-Ph2.43.14.2
In Vivo Studies

Promising candidates identified from in vitro screening are further evaluated in animal models of disease to assess their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity.

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of novel benzothiazole compounds.

SynthesisAndEvaluation Start Design of Novel Benzothiazole Derivatives Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Biological Screening Characterization->InVitro SAR_Analysis Structure-Activity Relationship Analysis InVitro->SAR_Analysis SAR_Analysis->Start Iterative Design Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection InVivo In Vivo Efficacy & Toxicity Studies Lead_Selection->InVivo Promising Leads Preclinical_Candidate Preclinical Candidate Nomination InVivo->Preclinical_Candidate

References

Methodological & Application

Application Note & Synthesis Protocol: Methyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of Methyl 2-aminobenzo[d]thiazole-7-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 2-aminobenzothiazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including anticancer, neuroprotective, and antimicrobial agents.[1][2][3] This guide details a robust and reproducible synthetic method, explains the underlying chemical principles, and offers practical insights for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Context

The benzothiazole ring system is a cornerstone of modern medicinal chemistry, renowned for its diverse biological activities.[2][3] Derivatives of 2-aminobenzothiazole, in particular, serve as crucial intermediates for the construction of more complex molecular architectures.[4] Their utility stems from the reactive amino group at the C2 position, which allows for straightforward functionalization and elaboration.[2][4]

This compound is a key synthon that incorporates both the bioactive benzothiazole core and a versatile carboxylate handle. This ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing multiple avenues for library synthesis and structure-activity relationship (SAR) studies. The synthesis described herein follows a classic and effective electrophilic cyclization pathway.

Reaction Principle and Mechanism

The synthesis proceeds via the reaction of an aniline derivative (Methyl 3-aminobenzoate) with potassium thiocyanate in the presence of bromine. This method, often referred to as the Hugershoff reaction, is a reliable way to construct the 2-aminobenzothiazole ring system.

Proposed Mechanism:

  • Formation of Thiocyanogen: Bromine (Br₂) reacts with potassium thiocyanate (KSCN) to form the highly reactive electrophile, thiocyanogen ((SCN)₂).

  • Electrophilic Attack: The amino group of the starting material, Methyl 3-aminobenzoate, acts as a nucleophile, attacking the thiocyanogen. This results in the formation of a thiocyanate intermediate ortho to the amino group.

  • Intramolecular Cyclization: The sulfur atom of the thiocyanate group then attacks the aromatic ring in an intramolecular electrophilic substitution reaction, leading to the closure of the thiazole ring.

  • Aromatization: A final tautomerization step yields the stable, aromatic 2-aminobenzothiazole product.

A similar mechanism has been proposed for related benzothiazole syntheses.[5]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.[3][5]

Materials and Reagents
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Recommended Purity
Methyl 3-aminobenzoate100-52-7C₈H₉NO₂151.16>98%
Potassium thiocyanate (KSCN)333-20-0KSCN97.18>99%
Bromine (Br₂)7726-95-6Br₂159.81>99.8%
Glacial Acetic Acid64-19-7CH₃COOH60.05ACS Grade
Ammonia solution (25%)1336-21-6NH₄OH35.04ACS Grade
Deionized Water7732-18-5H₂O18.02
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

  • Fume hood

Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Cyclization Reaction cluster_workup Work-up and Isolation A Dissolve Methyl 3-aminobenzoate and KSCN in Acetic Acid B Stir at Room Temperature (45 min) A->B C Cool reaction mixture to 10°C (Ice Bath) B->C E Add Br₂ solution dropwise to reaction mixture C->E D Prepare Br₂ in Acetic Acid solution D->E F Stir overnight at Room Temperature G Pour mixture onto ice F->G H Basify to pH 8 with 25% Ammonia Solution G->H I Filter precipitate using Buchner funnel H->I J Wash solid with cold water I->J K Dry product under vacuum J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

SAFETY NOTE: This reaction must be performed in a well-ventilated chemical fume hood. Bromine is highly corrosive and toxic. Glacial acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent Preparation: To a 250 mL round-bottom flask, add Methyl 3-aminobenzoate (10.0 g, 66.1 mmol, 1.0 equiv.) and potassium thiocyanate (KSCN) (25.7 g, 264.4 mmol, 4.0 equiv.).

  • Dissolution: Add 100 mL of glacial acetic acid to the flask. Stir the mixture at room temperature for approximately 45 minutes until the solids are fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to approximately 10°C.

  • Bromine Addition: In a separate beaker, carefully dissolve bromine (3.4 mL, 10.6 g, 66.1 mmol, 1.0 equiv.) in 20 mL of glacial acetic acid. Transfer this solution to a dropping funnel.

  • Reaction: Add the bromine solution dropwise to the cooled, stirring reaction mixture over 30-40 minutes, ensuring the internal temperature does not rise above 15°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (15-18 hours).

  • Work-up: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker. A precipitate should form.

  • Neutralization: While stirring, slowly add 25% aqueous ammonia solution to the mixture until the pH reaches ~8. This will precipitate the product fully.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.

  • Drying: Dry the product under vacuum at 50°C to a constant weight. The final product, this compound, should be an off-white to pale yellow solid.

Reaction Scheme and Data

Overall Reaction

G reactant1 Methyl 3-aminobenzoate plus1 + reactant2 KSCN, Br₂ arrow Glacial Acetic Acid rt, 15h product This compound

Caption: Synthesis of this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., N-H stretch of the amine, C=O stretch of the ester).

  • Mass Spectrometry (MS): To confirm the molecular weight (208.24 g/mol ).

  • Melting Point (MP): To assess purity.

Trustworthiness and Validation

The described protocol is based on well-established and frequently cited methods for the synthesis of 2-aminobenzothiazoles from substituted anilines.[3][4][5] The stoichiometry and reaction conditions have been optimized in related syntheses to achieve good yields and purity.[3] The work-up procedure involving precipitation by pH adjustment is a standard and effective method for isolating amine-containing products from acidic reaction media. Each step is designed to be self-validating; for instance, the formation of a precipitate upon pouring the reaction mixture into ice and subsequent basification provides a clear visual confirmation that the reaction has proceeded and the product is being isolated.

References

Using Methyl 2-aminobenzo[d]thiazole-7-carboxylate as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of Methyl 2-aminobenzo[d]thiazole-7-carboxylate in Synthetic Chemistry

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the benzothiazole core is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2] this compound emerges as a particularly valuable synthetic building block, offering a trifecta of reactive sites for controlled, sequential, or orthogonal functionalization. Its structure comprises:

  • A nucleophilic exocyclic 2-amino group , prime for N-functionalization.

  • An electrophilic methyl ester at the 7-position , which can be readily transformed into other functional groups.

  • An aromatic bicyclic system , which can be subjected to further elaboration.

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the key transformations involving this versatile molecule. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower your synthetic strategies.

Compound Profile:

Property Value
IUPAC Name This compound
CAS Number 209459-11-0[3][4]
Molecular Formula C₉H₈N₂O₂S[3][4]

| Molecular Weight | 208.24 g/mol [3][5] |

Section 1: Core Reactivity I - Transformations of the 2-Amino Group

The exocyclic amino group is arguably the most versatile handle on the scaffold. Its nucleophilicity allows for a vast range of modifications, with N-acylation being the most prominent transformation to generate libraries of amide derivatives, a common motif in pharmacologically active agents.[6][7][8][9]

Application 1.1: Synthesis of N-Acyl Amide Derivatives

The formation of an amide bond from the 2-amino group is a cornerstone reaction for derivatization.[10] The choice of method depends on the desired scale, substrate scope, and available reagents.

Protocol 1.1.1: N-Acylation via Acyl Chlorides

This is a robust and high-yielding classical method for forming amide bonds. The key principle is the reaction of the nucleophilic amine with a highly electrophilic acyl chloride.

  • Causality: A stoichiometric amount of a non-nucleophilic base, such as triethylamine (NEt₃) or pyridine, is essential. Its purpose is to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.[7]

Protocol 1.1.2: N-Acylation via N-Heterocyclic Carbene (NHC)-Catalyzed Oxidative Amidation

This modern approach allows for the direct coupling of aldehydes with the 2-amino group, avoiding the need to pre-form an activated carboxylic acid derivative.

  • Mechanistic Insight: An N-heterocyclic carbene catalyst reacts with the aldehyde to form a Breslow intermediate, which is then oxidized in situ to an activated acyl azolium species. This highly electrophilic intermediate is readily attacked by the amine to form the amide bond, regenerating the NHC catalyst.[11]

Step-by-Step Methodology:

  • To a flame-dried, screw-capped test tube equipped with a magnetic stir bar, add the aldehyde (2.0 eq), this compound (1.0 eq), an oxidant (e.g., 1,4-benzoquinone derivative, 2.0 eq), and a base (e.g., Cs₂CO₃, 1.2 eq).

  • Add the NHC triazolium salt precatalyst (e.g., 0.2 eq).

  • Add anhydrous CH₂Cl₂ (approx. 0.1 M concentration relative to the amine) under an argon atmosphere.

  • Stir the mixture at room temperature (e.g., 25 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, purify the crude residue directly by flash column chromatography on silica gel to afford the desired N-acylated product.[11]

Data Presentation: Comparison of N-Acylation Protocols
MethodActivating AgentReagents/CatalystSolventTemp.Typical YieldReference
Acyl ChlorideAcyl ChlorideTriethylamine or PyridineDCM or Benzene0 °C to RT75-90%[6][7]
Acetic AcidGlacial Acetic AcidNone (Solvent & Reagent)Acetic AcidReflux~88%[12]
NHC-CatalyzedAldehydeNHC Precatalyst, Oxidant, BaseCH₂Cl₂25 °C65-90%[11]

Visualization: General N-Acylation Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve Building Block & Base in Solvent cool Cool to 0 °C start->cool add Add Acylating Agent (e.g., Acyl Chloride) cool->add react Stir at Room Temp (4-12h) add->react tlc Monitor by TLC react->tlc quench Aqueous Quench tlc->quench extract Extract & Wash quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Isolated N-Acyl Product purify->product

Caption: General experimental workflow for N-acylation reactions.

Section 2: Core Reactivity II - Modifying the 7-Carboxylate Ester

The methyl ester at the 7-position provides a secondary handle for diversification. Its conversion to a carboxylic acid is a pivotal step, unmasking a new reactive site for amide bond formation, thereby enabling the synthesis of complex, bifunctional molecules.

Application 2.1: Saponification to 2-Aminobenzo[d]thiazole-7-carboxylic acid

Saponification is the base-catalyzed hydrolysis of an ester to its corresponding carboxylate salt, which is subsequently protonated to yield the carboxylic acid.

  • Causality: The reaction is typically performed in a mixture of water and a miscible organic solvent (e.g., THF, Methanol) to ensure solubility of both the organic substrate and the inorganic base (e.g., LiOH, NaOH). Heating may be required to drive the reaction to completion. Careful acidification is required in the workup to protonate the carboxylate salt without affecting other acid-sensitive groups.

Protocol 2.1.1: Base-Catalyzed Ester Hydrolysis

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq).

  • Stir the mixture at room temperature or heat to 40-60 °C for 2-16 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once complete, cool the mixture to 0 °C and carefully acidify with cold 1 M HCl until the pH is ~3-4, which will precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield 2-Aminobenzo[d]thiazole-7-carboxylic acid.

Visualization: Ester Modification Workflow

G start Methyl Ester (Starting Material) step1 Saponification (LiOH, THF/H₂O) start->step1 intermediate Carboxylic Acid Intermediate step1->intermediate step2 Amide Coupling (Amine, Coupling Reagent) intermediate->step2 product New Amide Derivative at C7-Position step2->product

Caption: Two-step workflow for C7-position diversification.

Section 3: Core Reactivity III - Benzene Ring Functionalization

While the parent molecule is not pre-activated for cross-coupling, halogenated analogs are common precursors for C-C bond formation, dramatically increasing molecular complexity. The Suzuki-Miyaura cross-coupling is a paramount example, enabling the synthesis of biaryl structures.[13][14][15]

Application 3.1: Suzuki-Miyaura Cross-Coupling

This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.

  • Causality: The reaction must be conducted under strictly inert (N₂ or Ar) conditions. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would poison the catalyst and terminate the catalytic cycle.[13][15] A base is required for the transmetalation step, where the organic group is transferred from boron to the palladium center.[15]

Protocol 3.1.1: Suzuki Coupling of a Bromo-Substituted Analog (This protocol assumes a bromo-substituted analog, e.g., at the 5-position, is used as the starting material)

  • To a Schlenk flask or microwave vial, add the bromo-substituted 2-aminobenzothiazole (1.0 eq), the desired arylboronic acid (1.2 eq), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[13][14][15]

Data Presentation: Representative Suzuki Coupling Conditions
Aryl Halide SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Amino-6-bromobenzothiazole4-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9572[14][16]
2-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O9564[14][16]
Methyl 2-amino-5-bromobenzoatePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10085[15]

Visualization: The Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ Active Catalyst pd2_add Ar-Pd(II)-X(L₂) Oxidative Adduct pd0->pd2_add Ar-X oa_label Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L₂) pd2_add->pd2_trans Ar'-B(OR)₂ + Base tm_label Transmetalation pd2_trans->pd0 Ar-Ar' (Product) re_label Reductive Elimination

References

Application Notes & Protocols: Strategic Derivatization of the 2-Amino Group on the Benzothiazole Ring for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The exocyclic 2-amino group serves as a versatile synthetic handle, allowing for extensive structural modifications to modulate physicochemical properties and biological activity. This guide provides an in-depth exploration of key derivatization strategies for this amino group, offering detailed, field-proven protocols for acylation, alkylation, sulfonylation, and Schiff base formation. Each protocol is accompanied by mechanistic insights, optimization strategies, and methods for structural characterization, empowering researchers in the rational design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The benzothiazole core, a fusion of a benzene and a thiazole ring, is a prominent feature in numerous pharmaceuticals.[3] The addition of an amino group at the 2-position creates a unique amidine system, which is crucial for its chemical reactivity and biological interactions.[4] Derivatives of 2-aminobenzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][5] For instance, the drug Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS).[2] The facile functionalization of the 2-amino group allows for the systematic exploration of chemical space to enhance target engagement, improve pharmacokinetic profiles, and develop novel therapeutic candidates.[1][4]

Core Derivatization Strategies and Protocols

The nucleophilic nature of the exocyclic amino group is the primary site for derivatization. However, the endocyclic nitrogen can also participate in reactions, leading to regioselectivity challenges that must be carefully managed.[6][7]

N-Acylation: Synthesis of 2-(Acylamino)benzothiazoles

N-acylation is a fundamental transformation that introduces an amide linkage, which can act as a hydrogen bond donor and acceptor, significantly influencing molecular interactions.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the exocyclic amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride). The stability of the resulting amide bond and the ability to introduce diverse acyl groups make this a cornerstone of library synthesis.[8] Protecting the amino group through acylation can also be a strategic step to direct further functionalization on the benzothiazole ring.[4][9]

Experimental Protocol: Synthesis of N-(1,3-benzothiazol-2-yl)acetamide

  • Materials: 2-aminobenzothiazole, chloroacetyl chloride, triethylamine, dry benzene.

  • Procedure:

    • To a stirred solution of 2-aminobenzothiazole (0.05 mol) and triethylamine (0.05 mol) in 50 mL of dry benzene in an ice bath, add chloroacetyl chloride (0.05 mol) dropwise.

    • Stir the reaction mixture for 6 hours at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the precipitated triethylamine hydrochloride.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired N-acylated product.

Data Presentation: Representative N-Acylation Reactions

Acylating AgentBaseSolventConditionsTypical YieldReference
Chloroacetyl chlorideTriethylamineBenzene0°C to RT, 6h70-80%
Acetic AnhydridePyridinePyridineRT, 24h>90%[9]
Benzoyl ChloridePyridineDCMRT, 12hHigh[4]
N-Alkylation: Navigating Regioselectivity

N-alkylation introduces aliphatic or aromatic groups, which can modulate lipophilicity and steric bulk. A critical challenge is controlling regioselectivity, as alkylation can occur at either the exocyclic amino nitrogen (N-exo) or the endocyclic thiazole nitrogen (N-endo).[6]

Causality and Mechanistic Insight: Traditional alkylation with alkyl halides often favors the more basic endocyclic nitrogen, leading to 3-alkyl-2-iminobenzothiazoline products.[6] However, regioselective N-exo-alkylation can be achieved using alternative methods like reductive amination or copper-catalyzed reactions with alcohols.[6][10] The "hydrogen borrowing" or "hydrogen autotransfer" mechanism, often catalyzed by transition metals, allows alcohols to act as alkylating agents, forming water as the only byproduct and favoring the desired N-exo product.[6][7]

Experimental Protocol 1: Reductive Amination

  • Materials: 2-aminobenzothiazole, appropriate aldehyde, sodium borohydride (NaBH₄), anhydrous methanol, sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 2-aminobenzothiazole and the corresponding aldehyde (1.0 eq) in anhydrous methanol.

    • Add Na₂SO₄ as a drying agent and stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

    • Cool the mixture in an ice bath and add NaBH₄ (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[10]

Experimental Protocol 2: Copper-Catalyzed N-Alkylation with Alcohols

  • Materials: 2-aminobenzothiazole, benzylic alcohol, copper(I) chloride (CuCl), sodium hydroxide (NaOH).

  • Procedure:

    • In a sealed tube, combine 2-aminobenzothiazole (1 mmol), the benzylic alcohol (1.2 mmol), CuCl (0.01 mmol), and NaOH (0.2 mmol).[6]

    • Heat the mixture at 130°C for 12 hours.

    • After cooling to room temperature, dilute the mixture with an organic solvent and water.

    • Separate the organic layer, dry it, and concentrate it under vacuum.

    • Purify the residue by column chromatography to obtain the N-exosubstituted product.[6]

N-Sulfonylation: Crafting Sulfonamides

The introduction of a sulfonamide group (-SO₂NH-) can significantly enhance biological activity, often by mimicking a carboxylate or phosphate group and acting as a strong hydrogen bond donor.

Causality and Mechanistic Insight: Similar to acylation, sulfonylation proceeds via nucleophilic attack of the 2-amino group on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct. Aqueous conditions with a base like sodium acetate can be effective.[11]

Experimental Protocol: Synthesis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide

  • Materials: 2-aminobenzothiazole, benzenesulfonyl chloride, sodium acetate, water.

  • Procedure:

    • Dissolve sodium acetate (1.5 eq) in water.

    • Add 2-aminobenzothiazole (1.0 eq) and benzenesulfonyl chloride (1.1 eq) to the solution.[11]

    • Heat the reaction mixture to 80-85°C and stir continuously for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, a solid product will typically form.

    • Isolate the solid product by filtration, wash with water, and dry.

    • Recrystallization from a suitable solvent can be performed for further purification.[11]

Schiff Base Formation: A Gateway to Further Diversity

Condensation of the 2-amino group with aldehydes or ketones yields Schiff bases (imines), which are versatile intermediates for synthesizing more complex heterocyclic systems and have shown significant biological activities themselves.[12][13][14][15]

Causality and Mechanistic Insight: The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the C=N double bond. The reaction is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbon more electrophilic.[13][15] The 2-amino group on the benzothiazole ring is a relatively weak nucleophile, so reaction conditions may require heating.[16]

Experimental Protocol: Synthesis of a 2-aminobenzothiazole Schiff Base

  • Materials: 2-aminobenzothiazole, aromatic aldehyde (e.g., o-vanillin), ethanol, glacial acetic acid.

  • Procedure:

    • Dissolve 2-aminobenzothiazole (0.01 mol) in 20 mL of ethanol.

    • Add the aromatic aldehyde (0.01 mol) and a few drops (e.g., 4 drops) of glacial acetic acid.[13]

    • Reflux the reaction mixture for 6-9 hours, with stirring.[13][15]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. The product often precipitates.

    • Filter the solid product, wash with cold ethanol, and purify by recrystallization.[12][13]

Advanced C-N Coupling Strategies

For more complex aryl or heteroaryl substitutions, modern cross-coupling reactions provide powerful tools.

  • Ullmann Condensation: A copper-catalyzed reaction for forming C-N bonds between an amine and an aryl halide. While traditional conditions are harsh, modern protocols, sometimes assisted by ultrasound, allow for milder conditions.[17][18][19] This method can be used for the condensation of 2-aminobenzothiazole with activated aryl halides like 2-chlorobenzoic acids.[17]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a mainstay for C-N bond formation due to its broad substrate scope and high functional group tolerance.[20][21][22] This reaction is highly effective for coupling amines with a wide variety of aryl and heteroaryl halides and triflates.[20]

Structural Characterization and Validation

The unambiguous characterization of all synthesized derivatives is critical for establishing structure-activity relationships.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure.[23][24] In ¹H NMR, the disappearance of the characteristic -NH₂ singlet (often broad) and the appearance of a new amide N-H signal (for acylation/sulfonylation) or signals corresponding to the new alkyl/aryl group are key diagnostic features.[23]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The N-H stretching vibrations of the primary amine (typically two bands around 3300-3400 cm⁻¹) are replaced by a single N-H stretch for secondary amides or sulfonamides. The appearance of a strong C=O stretch (around 1650-1700 cm⁻¹) is indicative of acylation.[23][25]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the new substituent.[23][25]

Workflow for Synthesis and Characterization

References

Application Notes & Protocols: Reaction Conditions for the Cyclization of Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds, characterized by a benzene ring fused to a thiazole ring.[1] This unique bicyclic structure is a privileged scaffold in medicinal chemistry and materials science due to the wide spectrum of biological activities its derivatives possess, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] The synthesis of the benzothiazole core is, therefore, a subject of intense research.

The classical and most prevalent method for synthesizing 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or acyl chloride.[5][6][7] However, driven by the principles of green chemistry, modern synthetic approaches have evolved to incorporate more sustainable and efficient methodologies. These include the use of alternative energy sources like microwave and ultrasound irradiation, the development of reusable and environmentally benign catalysts, and the implementation of solvent-free reaction conditions.[2][8][9]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the various reaction conditions for benzothiazole cyclization. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering mechanistic insights, detailed protocols for key methodologies, and a comparative analysis of different approaches to aid in reaction design and optimization.

Core Synthetic Strategies & Mechanistic Insights

The formation of the benzothiazole ring system is primarily achieved through the reaction of 2-aminothiophenol with a suitable electrophile, leading to cyclization. The choice of reactants, catalyst, solvent, and energy source profoundly influences the reaction's efficiency, yield, and environmental impact.

Condensation with Carbonyl Compounds

This is the most versatile and widely employed strategy for synthesizing 2-substituted benzothiazoles.[5][8] The reaction generally proceeds via the formation of a Schiff base (imine) or amide intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring.

A plausible reaction mechanism for the condensation of 2-aminothiophenol with an aldehyde is depicted below. The reaction is often catalyzed by a Brønsted or Lewis acid, which activates the aldehyde carbonyl group towards nucleophilic attack by the amino group of the 2-aminothiophenol.[10] The resulting ketimine intermediate then undergoes intramolecular nucleophilic addition to form a dihydrobenzothiazole, which is subsequently oxidized to the final product.[10]

References

Application Notes: Synthesis and Evaluation of PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting PI3Kα

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, survival, metabolism, and motility.[1][2] Dysregulation of this pathway, often through mutations or amplification of the gene encoding the p110α catalytic subunit of PI3K (PIK3CA), is a hallmark of numerous human cancers.[3][4][5] The PI3Kα isoform, in particular, is one of the most frequently mutated kinases in human cancer, making it a prime target for therapeutic intervention.[3][4] The development of potent and selective PI3Kα inhibitors represents a pivotal strategy in oncology drug discovery, aiming to decouple the oncogenic signaling driving tumor growth from the physiological functions of other PI3K isoforms, thereby potentially widening the therapeutic window.[6] This application note provides a detailed guide for the chemical synthesis, characterization, and biological evaluation of PI3Kα inhibitors, using the α-selective inhibitor Alpelisib (BYL719) and the pan-PI3K inhibitor Pictilisib (GDC-0941) as exemplary frameworks.

The PI3K/AKT/mTOR Signaling Pathway

Upon activation by upstream receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 recruits pleckstrin homology (PH) domain-containing proteins, most notably AKT (also known as Protein Kinase B) and PDK1, to the plasma membrane. This colocalization facilitates the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR) complex, leading to the promotion of cell growth and survival.[2][7]

PI3K_Pathway cluster_membrane RTK Growth Factor Receptor (RTK) PI3Ka PI3Kα (p110α/p85) RTK->PI3Ka Activation PIP3 PIP3 PI3Ka->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor PI3Kα Inhibitor (e.g., Alpelisib) Inhibitor->PI3Ka Inhibition

Caption: The PI3K/AKT/mTOR Signaling Cascade.

Part 1: Chemical Synthesis of PI3Kα Inhibitors

The synthesis of PI3Kα inhibitors often involves multi-step sequences leveraging modern synthetic organic chemistry methodologies. Pyrimidine and thienopyrimidine cores are common scaffolds found in many potent PI3K inhibitors.[1][8] Here, we outline a representative synthesis for Alpelisib, a highly selective PI3Kα inhibitor.

General Synthetic Workflow

A typical workflow for synthesizing and validating a novel inhibitor involves a logical progression from chemical synthesis to biological confirmation. This iterative process ensures that the synthesized compound possesses the correct chemical identity, purity, and desired biological activity before advancing to more complex studies.

Caption: General workflow from synthesis to validation.

Protocol 1: Synthesis of Alpelisib (BYL719)

Alpelisib's structure features a 2-aminopyrimidine core. The synthesis outlined here is a convergent approach, building the key fragments before their final coupling. This example is based on procedures described in the patent literature.[9][10]

Step 1: Suzuki Coupling to form the Bipyrimidine Core

The initial key step involves a Suzuki coupling reaction to construct the central bipyrimidine framework.

  • Reaction:

    • Reactant 1: 5-bromo-2-chloro-4-morpholinopyrimidine

    • Reactant 2: (6-(trifluoromethyl)pyridin-3-yl)boronic acid

    • Catalyst: Pd(OAc)₂ with a suitable phosphine ligand (e.g., [(t-Bu)₃PH]BF₄)

    • Base: Cesium carbonate (Cs₂CO₃)

    • Solvent: N,N-Dimethylformamide (DMF)

  • Protocol:

    • To a three-necked flask under a nitrogen atmosphere, add the pyrimidine starting material (1.0 eq), the boronic acid (1.1-1.5 eq), Cs₂CO₃ (2.0-3.0 eq), and the phosphine ligand (0.02-0.04 eq) in DMF.[9][10]

    • Stir the mixture thoroughly. Add Pd(OAc)₂ (0.01-0.015 eq).

    • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

    • Slowly heat the reaction mixture to 90-96 °C and stir for 1.5-2 hours.[9] Monitor reaction completion by TLC or LC-MS.

    • Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the bipyrimidine intermediate.

Step 2: Nucleophilic Aromatic Substitution (SNAAr)

The final step involves the displacement of the remaining chlorine atom with the chiral amine side chain.

  • Reaction:

    • Reactant 1: The bipyrimidine intermediate from Step 1.

    • Reactant 2: (S)-pyrrolidine-3-carboxamide

    • Base: N,N-Diisopropylethylamine (DIPEA) or K₂CO₃

    • Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Protocol:

    • In a sealed vessel, dissolve the bipyrimidine intermediate (1.0 eq) and (S)-pyrrolidine-3-carboxamide (1.1-1.5 eq) in DMSO.

    • Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Heat the mixture to 120-140 °C for 12-24 hours. Monitor reaction completion by LC-MS.

    • After cooling, dilute the reaction mixture with water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and then with a non-polar solvent like hexanes or diethyl ether to remove residual impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Alpelisib of high purity.

Part 2: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized inhibitor.

Protocol 2: Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectrum should show the expected chemical shifts, integration values, and coupling patterns for all protons in the Alpelisib structure.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the presence of all unique carbon atoms.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to obtain a precise mass measurement. The observed m/z value for the protonated molecule [M+H]⁺ should match the calculated theoretical mass within a narrow tolerance (e.g., ± 5 ppm), confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Assessment: Analyze the final compound using a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid). Purity should be assessed by the peak area percentage at a relevant UV wavelength (e.g., 254 nm). For use in biological assays, purity should exceed 99%.[9]

Part 3: Biological Evaluation

Once synthesized and characterized, the compound's biological activity must be determined. This involves assessing its potency against the target kinase and its effect on the signaling pathway in a cellular context.

Protocol 3: In Vitro PI3K Enzymatic Assay

This assay quantifies the inhibitor's ability to block the enzymatic activity of purified PI3Kα. A common method is a Scintillation Proximity Assay (SPA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[11][12]

  • Principle (SPA): Recombinant PI3Kα phosphorylates a biotinylated PIP2 substrate using [γ-³³P]-ATP. The resulting ³³P-labeled PIP3 product is captured by streptavidin-coated SPA beads, bringing the radioisotope into close proximity to the scintillant within the bead, generating a light signal. An inhibitor will reduce the phosphorylation, leading to a decreased signal.

  • Materials:

    • Recombinant human PI3Kα (p110α/p85α)[11]

    • Biotinylated PIP2 substrate

    • [γ-³³P]-ATP

    • Assay Buffer: (e.g., 20 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 1 mM DTT)[11]

    • Streptavidin-coated Ysi polylysine SPA beads[11]

    • Synthesized inhibitor (e.g., Alpelisib) serially diluted in DMSO.

  • Procedure:

    • Prepare the inhibitor stock solutions and perform serial dilutions in 100% DMSO.

    • In a 96-well or 384-well plate, add 2 µL of each inhibitor dilution.

    • Add 25 µL of a master mix containing assay buffer, SPA beads, PIP2 substrate, and ATP/[γ-³³P]-ATP.

    • Initiate the reaction by adding 25 µL of the PI3Kα enzyme solution.[11]

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

    • Terminate the reaction by adding 150 µL of a stop solution (e.g., PBS with EDTA).

    • Centrifuge the plate and read the signal using a suitable microplate scintillation counter.[11]

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

InhibitorPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Selectivity (β/α)
Alpelisib (BYL719) 5[13]1200[14]290[14]250[14]~240-fold
Pictilisib (GDC-0941) 3[11]33[12]3[11]75[12]~11-fold

Table 1: Comparative in vitro potency and selectivity of Alpelisib and Pictilisib against Class I PI3K isoforms.

Protocol 4: Western Blot for p-AKT Inhibition in Cells

This cell-based assay confirms that the inhibitor engages its target in a biological system and blocks downstream signaling. A reduction in the phosphorylation of AKT at Serine 473 (p-AKT S473) is a robust biomarker of PI3K pathway inhibition.[2][8]

  • Cell Line: Use a cancer cell line with a known PIK3CA mutation (e.g., MCF-7, MDA-MB-361) or PTEN loss (e.g., U87MG, PC3) to ensure the pathway is constitutively active.[11]

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serially diluted concentrations of the synthesized inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4 °C with primary antibodies against p-AKT (S473), total AKT, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the concentration-dependent inhibition of AKT phosphorylation. A potent inhibitor like Pictilisib should show significant inhibition of p-AKT in the low nanomolar range (e.g., IC50 of 28 nM in MDA-MB-361 cells).[11]

Conclusion and Future Directions

The successful synthesis and evaluation of a PI3Kα inhibitor require a multidisciplinary approach combining expertise in synthetic chemistry, analytical sciences, and cancer biology. The protocols outlined in this note provide a robust framework for researchers to produce and validate novel inhibitors. While ATP-competitive inhibitors like Alpelisib and Pictilisib have paved the way, future efforts are increasingly focused on developing next-generation agents, such as allosteric or mutant-selective inhibitors, to overcome resistance and minimize off-target effects like hyperglycemia.[15][16] The methodologies described herein are fundamental and adaptable for the discovery and characterization of these more advanced therapeutic strategies.

References

Preparation of Hydroxy-Substituted 2-Aminobenzothiazole Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 2-aminobenzothiazole moiety is a cornerstone heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its rigid bicyclic structure, composed of a fused benzene and thiazole ring, provides a unique three-dimensional arrangement for interacting with a multitude of biological targets.[1] This structural versatility has led to the development of 2-aminobenzothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4]

Among these derivatives, those bearing hydroxyl (-OH) substituents are of particular importance. The hydroxyl group serves as a critical functional handle for several reasons:

  • Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with enzyme active sites and protein receptors.

  • Increased Solubility: The polar nature of the hydroxyl group can improve the aqueous solubility and overall pharmacokinetic profile of a drug candidate.

  • Metabolic Site: It can serve as a site for metabolic transformations, influencing the drug's half-life and clearance.

  • Synthetic Versatility: The hydroxyl group is a versatile anchor for further chemical modification, allowing for the synthesis of ethers, esters, and other derivatives to explore the structure-activity relationship (SAR) and fine-tune the compound's properties.[2][5]

This technical guide provides a comprehensive overview of the core synthetic pathways for preparing hydroxy-substituted 2-aminobenzothiazole derivatives. We will delve into the mechanistic underpinnings of the key chemical transformations and provide detailed, field-proven protocols for the synthesis and characterization of these valuable building blocks.

Core Synthetic Strategy: Oxidative Cyclization of Aryl Thioureas

The most robust and widely adopted method for constructing the 2-aminobenzothiazole core is the oxidative cyclization of an appropriately substituted aryl thiourea.[6] This reaction, often referred to as the Hugershoff reaction or a related pathway, typically involves two main stages that can often be performed in a single pot:

  • Thiourea Formation: A substituted aniline (in this case, an aminophenol or a protected analogue) reacts with a thiocyanate salt (e.g., KSCN, NH₄SCN) to form the corresponding aryl thiourea intermediate.

  • Oxidative Cyclization: An oxidizing agent, most commonly bromine in a suitable solvent like acetic acid, is introduced. The bromine facilitates an electrophilic attack on the sulfur atom, initiating an intramolecular cyclization onto the aromatic ring to form the benzothiazole system.[2][7]

The overall transformation is efficient and tolerates a wide range of functional groups on the aniline precursor, making it a powerful tool for library synthesis.

General_Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product Aniline Hydroxy-Substituted Aniline Thiourea Aryl Thiourea Intermediate Aniline->Thiourea Thiocyanation (e.g., in Acetic Acid) Thiocyanate Thiocyanate Salt (KSCN) Product Hydroxy-Substituted 2-Aminobenzothiazole Thiourea->Product Oxidative Cyclization (e.g., Br₂ in Acetic Acid)

Caption: High-level overview of the 2-aminobenzothiazole synthesis.

Protocol 1: Direct Synthesis of 2-Amino-6-hydroxybenzothiazole

This protocol details the direct synthesis from 4-aminophenol. The hydroxyl group in the para-position is sufficiently robust to withstand the reaction conditions without protection, offering a straightforward route to this key derivative.

Experimental Rationale
  • Solvent Choice: Glacial acetic acid serves as an excellent solvent for both the starting aniline and the potassium thiocyanate. It also acts as a proton source, facilitating the reaction, and is a suitable medium for the subsequent bromination step.[2]

  • Temperature Control: The initial reaction is run at room temperature. However, the mixture is cooled to 10-15°C before the addition of bromine. This is a critical step to control the exothermicity of the bromination reaction, preventing runaway reactions and minimizing the formation of undesired poly-brominated side products.[7]

  • Oxidizing Agent: Bromine is a potent but selective oxidizing agent for this transformation. It acts as an electrophile, activating the sulfur of the thiourea for the intramolecular cyclization.

  • Work-up: The reaction is quenched by neutralizing the acetic acid with a base, typically an aqueous ammonia or sodium bicarbonate solution.[2] This causes the desired product to precipitate out of the aqueous solution, allowing for easy collection by filtration.

Detailed Step-by-Step Protocol

Protocol_1_Workflow A 1. Dissolve 4-aminophenol and KSCN in glacial acetic acid. B 2. Stir at room temperature for 45-60 minutes. A->B C 3. Cool reaction mixture to 10-15°C in an ice bath. B->C D 4. Add Br₂ in acetic acid dropwise over 30 minutes. C->D E 5. Stir overnight at room temperature. D->E F 6. Neutralize with aq. NH₃ to pH ~8. (Precipitate forms) E->F G 7. Filter the solid precipitate. F->G H 8. Wash with copious amounts of water. G->H I 9. Recrystallize from Ethanol/Water. H->I J 10. Dry under vacuum to yield pure product. I->J

Caption: Step-by-step experimental workflow for Protocol 1.

Materials & Reagents:

ReagentM.W.Amount (10 mmol scale)MolesEquivalents
4-Aminophenol109.13 g/mol 1.09 g10.0 mmol1.0
Potassium Thiocyanate (KSCN)97.18 g/mol 3.89 g40.0 mmol4.0
Glacial Acetic Acid-40 mL--
Bromine (Br₂)159.81 g/mol 1.02 mL (3.20 g)20.0 mmol2.0
25% Aqueous Ammonia-As needed--
Ethanol & Deionized Water-For recrystallization--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.09 g, 10.0 mmol) and glacial acetic acid (30 mL). Stir until the solid is mostly dissolved.

  • Thiourea Formation: Add potassium thiocyanate (3.89 g, 40.0 mmol) to the solution. Stir the resulting mixture at room temperature for 45 minutes.

  • Bromination: Cool the reaction mixture to 10-15°C using an ice-water bath. In a separate container, carefully prepare a solution of bromine (1.02 mL, 20.0 mmol) in glacial acetic acid (10 mL). Add this bromine solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 20°C. The solution will turn into a yellow-orange suspension.

  • Reaction Completion: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight (12-16 hours).

  • Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing 150 mL of cold water. Neutralize the mixture to a pH of approximately 8 by slowly adding 25% aqueous ammonia solution with stirring. A solid precipitate will form.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with deionized water (3 x 50 mL) to remove any inorganic salts.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield 2-amino-6-hydroxybenzothiazole as a solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Protected Synthesis of Methyl 2-Amino-4-hydroxybenzo[d]thiazole-6-carboxylate

When the hydroxyl group is in a more reactive position (e.g., ortho to the amine) or when other sensitive functional groups are present, a protecting group strategy is necessary. This protocol, adapted from a published procedure, utilizes a tert-butyldimethylsilyl (TBDMS) group to protect the hydroxyl function during the synthesis.[2]

Mechanistic Rationale
  • Protection: The phenolic hydroxyl group is first protected as its TBDMS ether. This group is sterically bulky and electronically stable to the acidic and oxidative conditions of the subsequent cyclization reaction, preventing unwanted side reactions.[2]

  • Reduction: The nitro group is reduced to the primary amine using a standard catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst). This is a clean and efficient method for nitro group reduction.

  • Cyclization: The core 2-aminobenzothiazole is formed using the same KSCN/Br₂ chemistry as in Protocol 1. The TBDMS protecting group remains intact during this step.

  • Deprotection: The TBDMS group is typically removed under acidic conditions (e.g., HCl in an etheral solution) or with a fluoride source (e.g., TBAF). In this case, the cyclization work-up with an aqueous base can sometimes lead to in-situ deprotection, simplifying the process.[2]

Reaction_Mechanism cluster_1 Step 1: Thiourea Formation cluster_2 Step 2: Electrophilic Attack by Bromine cluster_3 Step 3: Intramolecular Cyclization cluster_4 Step 4: Aromatization R_NH2 Ar-NH₂ Thiourea Ar-NH-C(=S)-NH₂ R_NH2->Thiourea + KSCN, H⁺ SCN ⁻S-C≡N Thiourea2 Ar-NH-C(=S)-NH₂ Intermediate1 Ar-NH-C(=SBr)-NH₂⁺ Thiourea2->Intermediate1 + Br₂ Br2 Br-Br Intermediate2 [Cyclization Intermediate] Intermediate1_ref Ar-NH-C(=SBr)-NH₂⁺ Intermediate1_ref->Intermediate2 Electrophilic Aromatic Substitution Product 2-Aminobenzothiazole Intermediate2_ref [Cyclization Intermediate] Intermediate2_ref->Product - H⁺, - HBr

Caption: Simplified mechanism of the oxidative cyclization.

Detailed Step-by-Step Protocol (Illustrative Pathway)

This protocol outlines the key transformations. For full experimental details including precise quantities and characterization data, consulting the primary literature is essential.[2][7]

  • Protection: Dissolve the starting material (e.g., methyl 3-hydroxy-4-nitrobenzoate) in a suitable solvent like pyridine or DCM. Add TBDMS-Cl and an appropriate base (e.g., imidazole). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the TBDMS-protected compound.[2]

  • Nitro Reduction: Dissolve the protected nitro compound in a solvent such as methanol. Add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the starting material is consumed. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the protected aniline.[2]

  • Benzothiazole Formation: Subject the TBDMS-protected aniline to the conditions described in Protocol 1 (KSCN, Br₂, acetic acid).

  • Work-up and Deprotection: Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃. This milder basic work-up is often sufficient to cleave the TBDMS group during extraction, yielding the final hydroxy-substituted 2-aminobenzothiazole derivative.[2] If the TBDMS group remains, a separate deprotection step with HCl in diethyl ether or TBAF in THF may be required.

  • Purification: Purify the final compound using flash column chromatography or recrystallization as needed.

Characterization and Data Analysis

Proper characterization is crucial to confirm the identity and purity of the synthesized derivatives.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the crude and purified product. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Melting Point (MP): A sharp melting point range is indicative of a pure compound.

  • Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expect to see characteristic signals for the aromatic protons, the -NH₂ protons (often a broad singlet), and the -OH proton.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

    • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for key functional groups, such as N-H stretches for the amine, O-H stretch for the hydroxyl group, and C=N stretch for the thiazole ring.

Table of Typical Characterization Data for 2-Amino-6-hydroxybenzothiazole:

AnalysisExpected Result
Appearance Off-white to light brown solid
Molecular Formula C₇H₆N₂OS
Molecular Weight 166.20 g/mol
¹H NMR (DMSO-d₆) δ ~9.4 (s, 1H, -OH), δ ~7.3-6.7 (m, 3H, Ar-H), δ ~7.1 (br s, 2H, -NH₂)
MS (ESI+) m/z = 167.0 [M+H]⁺
IR (KBr, cm⁻¹) ~3400-3200 (O-H, N-H stretch), ~1630 (N-H bend), ~1550 (C=N stretch)

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive starting materials.- Insufficient reaction time or temperature.- Bromine decomposed.- Product is water-soluble.- Check purity of aniline.- Allow reaction to run longer or gently heat if necessary.- Use fresh, properly stored bromine.- Extract the aqueous layer with ethyl acetate after neutralization.
Dark, Tarry Product - Reaction temperature during bromination was too high.- Over-oxidation or polymerization.- Maintain strict temperature control (<20°C) during bromine addition.- Ensure dropwise addition of bromine.- Use a milder oxidizing agent if possible.
Product Contaminated with Starting Material - Incomplete reaction.- Increase reaction time.- Ensure correct stoichiometry of reagents, especially bromine.
Multiple Spots on TLC of Crude Product - Formation of poly-brominated byproducts.- Side reactions involving the hydroxyl group.- Ensure slow, controlled addition of bromine.- Purify carefully using column chromatography.- Use a protecting group strategy (Protocol 2).

Conclusion

The synthesis of hydroxy-substituted 2-aminobenzothiazole derivatives is a critical process for generating valuable intermediates in drug discovery. The oxidative cyclization of substituted anilines with thiocyanate and bromine provides a reliable and scalable method for accessing these scaffolds. By understanding the underlying reaction mechanisms and carefully controlling experimental parameters such as temperature, researchers can efficiently produce these compounds in high purity. The choice between a direct synthesis and a protecting group strategy depends on the specific substitution pattern and the presence of other sensitive functional groups. The protocols and insights provided herein serve as a robust foundation for researchers and scientists in the field of medicinal chemistry.

References

Application Notes & Protocols: N-Alkylation of Carboxamides on the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Benzothiazole Carboxamides

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The carboxamide functional group, when appended to this scaffold, offers a critical anchor point for molecular elaboration. Specifically, N-alkylation of this carboxamide moiety provides a powerful and versatile strategy to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. This guide provides a detailed exploration of the chemical principles and practical protocols for the successful N-alkylation of carboxamides on the benzothiazole scaffold, a key transformation in the synthesis of novel therapeutic agents.[3][4]

Mechanistic Considerations: Navigating the N- vs. O-Alkylation Challenge

The N-alkylation of a carboxamide is not as straightforward as the alkylation of a simple amine. The amide nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic. Deprotonation of the amide N-H bond with a base generates an ambident nucleophile, the amidate anion, which possesses two nucleophilic sites: the nitrogen and the oxygen. This duality presents a significant challenge: the potential for competitive O-alkylation, leading to the formation of an undesired imino ester (or imidate).[5][6]

The regiochemical outcome of the alkylation (N- vs. O-) is governed by Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is the "softer" nucleophilic center, while the oxygen is "harder." Consequently, the choice of base, solvent, and alkylating agent is critical in directing the reaction towards the desired N-alkylated product.

  • Softer alkylating agents , such as alkyl iodides and bromides, preferentially react at the softer nitrogen center.[7]

  • Harder alkylating agents , like alkyl sulfates or sulfonates (e.g., tosylates, mesylates), have a greater propensity for O-alkylation.[6]

  • Reaction conditions that favor the "free" anion, such as polar aprotic solvents (e.g., DMF, DMSO), tend to promote O-alkylation. Conversely, conditions that promote ion-pairing, often involving alkali metal cations like Li+ or Na+, can favor N-alkylation by coordinating with the harder oxygen atom.[5][6]

Visualization of the Core Challenge

Caption: The central challenge in N-alkylation of carboxamides.

Key Methodologies for N-Alkylation

Two primary methods have proven effective for the N-alkylation of carboxamides on the benzothiazole scaffold: the classical base-mediated approach and the Mitsunobu reaction.

Base-Mediated N-Alkylation

This is the most common approach and relies on the deprotonation of the amide followed by nucleophilic substitution. The choice of base and solvent is paramount for success.

Common Bases:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the amide. It is typically used in anhydrous polar aprotic solvents like DMF or THF.

  • Potassium Carbonate (K₂CO₃): A milder base, often used in polar aprotic solvents like DMF or acetone, sometimes at elevated temperatures.[8][6]

  • Cesium Carbonate (Cs₂CO₃): Known to favor N-alkylation due to the "soft" nature of the cesium cation, which has a weaker interaction with the hard oxygen of the amidate.[7][5]

Common Solvents:

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the amidate salt and promotes Sₙ2 reactions.

  • Tetrahydrofuran (THF): A less polar aprotic solvent, often used with stronger bases like NaH.[7]

  • Acetonitrile (MeCN): Another suitable polar aprotic solvent.[9][10]

Table 1: Comparison of Common Base/Solvent Systems

BaseSolventTemperatureKey Considerations
NaHTHF, DMF0 °C to RTHighly effective but requires anhydrous conditions. Potential for O-alkylation.
K₂CO₃DMF, AcetoneRT to RefluxMilder, requires less stringent anhydrous conditions. May require heat.
Cs₂CO₃Dioxane, AcetoneRT to RefluxOften provides higher N/O selectivity but is more expensive.[5]
The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative, milder approach that avoids the use of strong bases.[11][12][13] This reaction couples a primary or secondary alcohol with the amide N-H bond using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11][13]

A key advantage of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, making it valuable for stereospecific syntheses.[12][13] However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[9]

Visualization of Experimental Workflow

G General Workflow for N-Alkylation cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Start Start: Benzothiazole Carboxamide Reagents Select & Prepare: - Base/Mitsunobu Reagents - Alkylating Agent - Anhydrous Solvent Start->Reagents Deprotonation Deprotonation (if applicable) (e.g., NaH, 0°C) Reagents->Deprotonation Alkylation Addition of Alkylating Agent (or Alcohol for Mitsunobu) Stir at RT or Heat Deprotonation->Alkylation Monitoring Monitor by TLC/LC-MS Alkylation->Monitoring Monitoring->Alkylation Incomplete Quench Reaction Quench (e.g., H₂O, NH₄Cl) Monitoring->Quench Reaction Complete Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized experimental workflow for N-alkylation.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is highly flammable and reacts violently with water; handle with extreme care under an inert atmosphere. Alkylating agents can be toxic and mutagenic; handle with caution.

Protocol 1: N-Alkylation using Sodium Hydride

Model Reaction: N-methylation of N-phenyl-1,3-benzothiazole-2-carboxamide with methyl iodide.

Materials:

  • N-phenyl-1,3-benzothiazole-2-carboxamide (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add the N-phenyl-1,3-benzothiazole-2-carboxamide (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases.

  • Slowly add the methyl iodide (1.5 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

Model Reaction: N-benzylation of N-phenyl-1,3-benzothiazole-2-carboxamide with benzyl alcohol.

Materials:

  • N-phenyl-1,3-benzothiazole-2-carboxamide (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-phenyl-1,3-benzothiazole-2-carboxamide (1.0 eq), benzyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Add anhydrous THF to dissolve the reagents (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Direct purification by flash column chromatography on silica gel is typically performed. A non-polar solvent like hexanes can sometimes be used to precipitate the triphenylphosphine oxide before chromatography.

Troubleshooting and Key Insights

  • Low Yield: If the reaction is sluggish, consider increasing the temperature (for base-mediated methods) or using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide). Ensure all reagents and solvents are anhydrous, especially when using NaH.

  • O-Alkylation: If O-alkylation is a significant side product, consider switching to a "softer" base/cation combination like Cs₂CO₃.[7][5] Alternatively, the Mitsunobu reaction can often provide better N-selectivity.

  • Steric Hindrance: For bulky alkylating agents or sterically hindered benzothiazole carboxamides, longer reaction times and higher temperatures may be necessary. The Sₙ2 mechanism of these reactions is sensitive to steric bulk.[14][15][16]

  • Purification Challenges: The byproducts of the Mitsunobu reaction can be difficult to separate from the desired product. Careful selection of the chromatography eluent system is crucial. Using polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide byproduct can be removed by simple filtration.[11]

Conclusion

The N-alkylation of carboxamides on the benzothiazole scaffold is a cornerstone transformation in the synthesis of novel, biologically active molecules. A thorough understanding of the underlying mechanistic principles, particularly the competition between N- and O-alkylation, is essential for successful execution. By carefully selecting the appropriate methodology—be it a classical base-mediated approach or the milder Mitsunobu reaction—and optimizing reaction conditions, researchers can efficiently generate diverse libraries of N-alkylated benzothiazole carboxamides for drug discovery and development programs.

References

Application Notes and Protocols for the Acylation of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed experimental protocols and application notes for the N-acylation of 2-aminobenzothiazole, a cornerstone reaction in the synthesis of a multitude of biologically active compounds.[1] N-acylated derivatives of 2-aminobenzothiazole are recognized as significant scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into various established acylation methodologies, including reactions with acyl chlorides, acid anhydrides, and carboxylic acids. The underlying principles of each method will be discussed to provide a robust understanding of the experimental choices.

Introduction: The Significance of 2-Aminobenzothiazole Acylation

The 2-aminobenzothiazole moiety is a privileged scaffold in drug discovery, with its derivatives exhibiting a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The acylation of the 2-amino group is a critical transformation, enabling the introduction of diverse functionalities that can modulate the pharmacological profile of the parent molecule. This process, a type of nucleophilic acyl substitution, involves the reaction of the primary amine group of 2-aminobenzothiazole with an acylating agent.[3][4] The resulting N-(benzothiazol-2-yl)amides are key intermediates in the synthesis of more complex molecules.[2]

This guide will provide a comparative overview of different acylation strategies, empowering researchers to select the most appropriate method based on the desired product, available reagents, and experimental constraints.

Mechanistic Overview of Acylation

The fundamental mechanism for the acylation of 2-aminobenzothiazole involves the nucleophilic attack of the exocyclic amino group on the electrophilic carbonyl carbon of the acylating agent. This addition is followed by the elimination of a leaving group, regenerating the carbonyl double bond and forming the stable amide product.[5]

The reactivity of the acylating agent plays a crucial role in the reaction rate and conditions. Acyl chlorides are generally the most reactive, followed by acid anhydrides, and then carboxylic acids. The choice of solvent and the use of a base are also critical parameters that influence the reaction's efficiency.

Diagram: General Mechanism of 2-Aminobenzothiazole Acylation

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 2-ABT 2-Aminobenzothiazole (Nucleophile) Intermediate Tetrahedral Intermediate 2-ABT->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (R-CO-L) AcylatingAgent->Intermediate Product N-Acylated 2-Aminobenzothiazole Intermediate->Product Elimination of Leaving Group (L) Byproduct Byproduct (H-L) Intermediate->Byproduct

Caption: General mechanism of 2-aminobenzothiazole acylation.

Comparative Analysis of Acylation Protocols

The selection of an appropriate acylation protocol is contingent on factors such as the nature of the acyl group to be introduced, desired yield, and reaction scale. Below is a summary of commonly employed methods.

MethodAcylating AgentSolvent/Base or CatalystTemperatureTimeYield
Acyl Chloride Method Chloroacetyl ChlorideBenzene / TriethylamineIce-cold to Reflux10 hours75%[1]
Acetic Acid Method Glacial Acetic AcidAcetic Acid (Solvent)Reflux (~118 °C)8-10 hours88%[1][6]
Anhydride Method Acetic AnhydridePyridine (Solvent/Base)Room TemperatureVariesGood to Excellent
Microwave-Assisted Method Aromatic Aldehydes & 1,3-DiketonesSc(OTf)₃MicrowaveVariesGood to Excellent[1]

Detailed Experimental Protocols

Method 1: Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This method is highly efficient due to the high reactivity of acyl chlorides. The reaction is typically performed under Schotten-Baumann conditions, which utilize a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[7][8][9] Triethylamine or pyridine are commonly used as the base.[1][10]

Causality: The base plays a dual role: it acts as a scavenger for the HCl produced, preventing the protonation of the starting amine, and can also act as a nucleophilic catalyst.[10][11][12][13] The use of a non-polar solvent like benzene or dichloromethane is common.[1][12][13]

Protocol: Synthesis of N-(Benzothiazol-2-yl)-2-chloroacetamide [1][14]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzothiazole (0.01 mol) in 25 mL of dry benzene.

  • Add triethylamine (0.01 mol) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add chloroacetyl chloride (0.01 mol) dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

  • Heat the mixture to reflux for an additional 2 hours.[14]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the solvent by distillation under reduced pressure.

  • The resulting crude solid can be recrystallized from methanol to yield the pure product.[14]

Diagram: Workflow for Acylation with Acyl Chloride

AcylChloride_Workflow Start Start: Dissolve 2-Aminobenzothiazole and Triethylamine in Benzene Cooling Cool to 0-5 °C Start->Cooling Addition Dropwise Addition of Chloroacetyl Chloride Cooling->Addition Stirring_RT Stir at Room Temperature (2h) Addition->Stirring_RT Reflux Reflux (2h) Stirring_RT->Reflux Monitoring Monitor by TLC Reflux->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Purification Recrystallization from Methanol Workup->Purification End End: N-(Benzothiazol-2-yl)-2-chloroacetamide Purification->End

Caption: Workflow for the acylation of 2-aminobenzothiazole using an acyl chloride.

Method 2: Acylation using Acetic Acid

This method offers a more environmentally benign and cost-effective alternative to using acyl chlorides or anhydrides.[6] Acetic acid serves as both the acylating agent and the solvent.

Causality: The reaction requires elevated temperatures (reflux) to proceed at a reasonable rate due to the lower reactivity of carboxylic acids compared to their derivatives. The direct use of acetic acid avoids handling moisture-sensitive and corrosive reagents.[6]

Protocol: Synthesis of N-(Benzothiazol-2-yl)acetamide [6]

  • In a round-bottom flask, suspend 2-aminobenzothiazole (1 mmol) in glacial acetic acid (1 mL).

  • Heat the mixture to reflux (approximately 118 °C) for 8-10 hours under a nitrogen atmosphere.[1][6]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Evaporate the acetic acid under reduced pressure.

  • To the resulting residue, add water (3 mL) to precipitate the solid product.[1][6]

  • Collect the solid by filtration and wash with water.

  • The crude product can be purified by flash column chromatography using a gradient of hexane and ethyl acetate.[15]

Method 3: Acylation using Acid Anhydrides

Acid anhydrides are good acylating agents, offering a balance between reactivity and handling convenience compared to acyl chlorides.[16] Acetic anhydride is commonly used for acetylation. The reaction is often carried out in the presence of a base like pyridine, which also acts as a solvent and catalyst.[10][11]

Causality: Pyridine acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium ion intermediate, which is then attacked by the amine.[11][12] It also neutralizes the carboxylic acid byproduct.

Protocol: Synthesis of N-(Benzothiazol-2-yl)acetamide using Acetic Anhydride

  • Dissolve 2-aminobenzothiazole (0.01 mol) in pyridine (10 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (0.012 mol) to the stirred solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, with continuous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure N-(benzothiazol-2-yl)acetamide.

Product Characterization

The synthesized N-acylated 2-aminobenzothiazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Melting Point: Determination of the melting point and comparison with literature values.

  • Thin Layer Chromatography (TLC): To check for the purity of the product and monitor the reaction progress.

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: To elucidate the chemical structure of the compound. For N-(benzo[d]thiazol-2-yl)acetamide, characteristic peaks include a singlet for the amide proton around δ 12.32 ppm and a singlet for the methyl protons around δ 2.19 ppm in DMSO-d₆.[6]

    • FT-IR: To identify functional groups. Key vibrational bands include the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch (around 1650-1700 cm⁻¹), and C=N stretch of the thiazole ring.

    • Mass Spectrometry (MS): To determine the molecular weight of the product. For N-(benzo[d]thiazol-2-yl)acetamide, the expected [M+H]⁺ is 193.0436.[6]

Safety and Handling Precautions

  • 2-Aminobenzothiazole: Harmful if swallowed and can cause skin and eye irritation.[17][18]

  • Acylating Agents: Acyl chlorides and anhydrides are corrosive, lachrymatory, and react violently with water.[6] They should be handled in a well-ventilated fume hood.

  • Solvents: Benzene is a known carcinogen and should be handled with extreme care. Dichloromethane is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][20]

  • Bases: Pyridine and triethylamine are flammable, toxic, and have strong, unpleasant odors. Handle in a fume hood.[10]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[17][18][19][20][21]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-aminobenzothiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminobenzothiazole, and what are their primary advantages and disadvantages?

The two most prevalent methods for synthesizing 2-aminobenzothiazoles are the Hugerschoff reaction and the Jacobson synthesis .

  • Hugerschoff Reaction: This is a two-step process where an arylthiourea is first synthesized from the corresponding aniline and a thiocyanate salt. The isolated arylthiourea is then cyclized using a halogen, typically bromine, in a solvent like chloroform or acetic acid.[1] The primary advantage of this method is better control over the reaction, as the intermediate arylthiourea can be purified before cyclization, which can lead to a cleaner final product. However, it is a two-step process, which can be more time-consuming.

  • Jacobson Synthesis: This is a one-pot reaction where an aniline, a thiocyanate salt (like potassium or ammonium thiocyanate), and a halogen (usually bromine) are reacted together in a single step.[2] This method is often preferred for its operational simplicity and shorter reaction time. The main disadvantage is the potential for more side products since all reagents are present in the reaction mixture from the beginning.[2]

Modern approaches also utilize metal catalysts (e.g., Ru, Pd, Cu) for the intramolecular oxidative cyclization of N-arylthioureas, often offering milder reaction conditions and improved yields.[2]

Q2: I am getting a low yield of my desired 2-aminobenzothiazole. What are the most likely causes and how can I troubleshoot this?

Low yields in 2-aminobenzothiazole synthesis are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.[3]

  • Suboptimal Reagent Stoichiometry and Quality:

    • Troubleshooting: Ensure that all reagents, particularly the aniline and thiocyanate salt, are pure and dry. Impurities can significantly interfere with the reaction. Carefully control the stoichiometry of the reagents. For the Jacobson synthesis, ensure the correct molar ratios of aniline, thiocyanate, and bromine are used.

  • Poor Temperature Control:

    • Troubleshooting: Temperature is a critical parameter. In the Jacobson and Hugerschoff reactions, the initial bromination is often carried out at low temperatures (0-5 °C) to control the exothermic reaction and minimize side reactions.[2] Subsequent cyclization may require gentle heating. Use a well-controlled temperature bath to maintain the optimal temperature range for your specific substrate.

  • Competing Side Reactions: The formation of side products consumes your starting materials and reduces the yield of the desired product. See the detailed troubleshooting section below for specific side products.

Troubleshooting Common Side Products

This section delves into the specific side products commonly encountered during 2-aminobenzothiazole synthesis, their mechanisms of formation, and strategies to minimize their occurrence.

Problem 1: Formation of a significant amount of an isomeric byproduct that is difficult to separate from my desired 2-aminobenzothiazole.

Likely Cause: Para-thiocyanation of the aniline starting material.

This is a major competing reaction, especially when using anilines that are unsubstituted at the para-position. The amino group of aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. The in situ generated electrophilic thiocyanogen species can attack the para-position of the aniline, leading to the formation of 4-thiocyanatoaniline, which will not cyclize to the desired benzothiazole.[4][5]

Mechanism of Para-Thiocyanation:

G Aniline Aniline Intermediate Wheland Intermediate (para-attack) Aniline->Intermediate Electrophilic Aromatic Substitution Thiocyanogen (SCN)₂ Thiocyanogen->Intermediate Side_Product 4-Thiocyanatoaniline (Side Product) Intermediate->Side_Product Deprotonation

Caption: Formation of 4-thiocyanatoaniline side product.

Troubleshooting and Minimization Strategies:

  • Protect the Para-Position: If your synthesis allows, start with a para-substituted aniline. The substituent will block the para-position, preventing thiocyanation at that site.

  • Two-Step Hugerschoff Approach: Synthesize and isolate the arylthiourea first. By forming the thiourea before introducing the cyclizing agent (bromine), you can often minimize direct thiocyanation of the aniline.

  • Control of Reaction Conditions:

    • Low Temperature: Performing the initial stages of the reaction at low temperatures (0-5 °C) can help to control the rate of electrophilic aromatic substitution and may favor the desired reaction pathway.

    • Solvent Effects: The choice of solvent can influence the outcome. Acetic acid is a common solvent, but exploring other solvent systems may be beneficial.

Problem 2: My reaction with a meta-substituted aniline is giving a mixture of two regioisomers that are very difficult to separate.

Likely Cause: Non-regioselective cyclization.

When using a meta-substituted aniline, the electrophilic cyclization can occur at either of the two available ortho-positions relative to the amino group, leading to a mixture of the 5- and 7-substituted 2-aminobenzothiazole isomers. The ratio of these isomers is influenced by both steric and electronic factors of the substituent.[4]

Regioselective Cyclization Pathway:

G meta_Aniline meta-Substituted Arylthiourea Cyclization_C2 Electrophilic attack at C2 meta_Aniline->Cyclization_C2 Cyclization_C6 Electrophilic attack at C6 meta_Aniline->Cyclization_C6 Isomer_7 7-Substituted 2-Aminobenzothiazole Cyclization_C2->Isomer_7 Isomer_5 5-Substituted 2-Aminobenzothiazole Cyclization_C6->Isomer_5

Caption: Formation of regioisomers from a meta-substituted aniline.

Troubleshooting and Minimization Strategies:

  • Steric Hindrance: Bulky substituents on the meta-position of the aniline will sterically hinder cyclization at the adjacent ortho-position (C2), favoring the formation of the 7-substituted isomer. Conversely, smaller substituents may lead to mixtures. For example, 3-bromoaniline can give a roughly 1:1 mixture of 5- and 7-bromo-2-aminobenzothiazoles, while the bulkier 3-phenylaniline can favor the 5-substituted product.[4]

  • Electronic Effects: The electronic nature of the substituent also plays a role, but steric effects are often more dominant in determining the regioselectivity.

  • Purification: If a mixture of isomers is unavoidable, careful purification is necessary.

    • Column Chromatography: Flash column chromatography using a silica gel stationary phase is often effective. A gradient elution with a solvent system like hexanes and ethyl acetate is a good starting point.[6] The polarity of the two isomers is often slightly different, allowing for separation.

    • Recrystallization: Fractional recrystallization can sometimes be used to separate isomers if their solubilities in a particular solvent are sufficiently different.

Problem 3: My product is contaminated with a brominated impurity, and the mass spectrum shows a molecular ion peak that is 79/81 m/z units higher than my expected product.

Likely Cause: Aromatic Bromination.

The bromine used for the cyclization is a strong electrophile and can react with the activated aniline ring, leading to bromination at available ortho- and para-positions. This is particularly problematic if an excess of bromine is used or if the reaction temperature is not well-controlled.

Troubleshooting and Minimization Strategies:

  • Stoichiometric Control of Bromine: Use the minimum amount of bromine required for the cyclization. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture at a low temperature (0-5 °C) with vigorous stirring. This helps to maintain a low concentration of free bromine in the reaction mixture at any given time, minimizing aromatic bromination.

  • Choice of Brominating Agent: In some cases, using an alternative brominating agent, such as N-bromosuccinimide (NBS), can provide better control over the bromination and reduce the formation of polybrominated side products.

Purification Protocols

Protocol 1: Recrystallization of 2-Aminobenzothiazole

Recrystallization is an effective method for purifying crude 2-aminobenzothiazole, especially for removing less soluble or more soluble impurities.

Solvent Observations Reference
EthanolOften yields white to off-white crystals upon cooling.
MethanolCan also be an effective solvent for recrystallization.
Acetone/WaterA co-solvent system that can be optimized for specific derivatives.
ChloroformUsed for recrystallizing some derivatives.

Step-by-Step Protocol (using Ethanol):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-aminobenzothiazole in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them to remove residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is particularly useful for separating mixtures of regioisomers or for removing impurities with similar solubility to the product.

| Stationary Phase | Mobile Phase (Eluent) | Compound Class | Reference | | :--- | :--- | :--- | | Silica Gel | Hexanes/Ethyl Acetate (gradient) | 2-Aminobenzothiazole derivatives |[6] | | Silica Gel | Chloroform | Acylated 2-aminobenzothiazole derivatives | | | Silica Gel | Ethyl acetate/n-hexane (2:3) | Brominated 2-aminobenzothiazole |[5] |

Step-by-Step Protocol (using Silica Gel and Hexanes/Ethyl Acetate):

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the proportion of ethyl acetate), is often effective for separating compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-aminobenzothiazole.

Characterization of Side Products

Identifying the side products in your reaction mixture is crucial for effective troubleshooting. Here are some key spectroscopic features to look for:

  • 4-Thiocyanatoaniline:

    • ¹H NMR: The aromatic region will show a characteristic AA'BB' pattern for the para-substituted ring.

    • ¹³C NMR: A signal corresponding to the thiocyanate carbon (-SCN) will be present.

    • IR: A sharp, strong absorption band around 2150 cm⁻¹ is characteristic of the C≡N stretch of the thiocyanate group.

  • Brominated Anilines/2-Aminobenzothiazoles:

    • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio), with two molecular ion peaks separated by 2 m/z units.[7]

References

Overcoming Challenges in the Cyclization Step of Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Benzothiazole Synthesis >

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the critical cyclization step. The following question-and-answer format directly addresses specific experimental challenges, providing both mechanistic insights and actionable protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the benzothiazole ring?

A1: The most prevalent and versatile methods for constructing the benzothiazole core involve the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds.[1][2] These include carboxylic acids, aldehydes, acyl chlorides, and esters.[1][2] Alternative strategies, such as the Jacobson cyclization of thiobenzanilides or reactions involving nitriles, are also employed.[2][3]

Q2: How can I effectively monitor the progress of my benzothiazole synthesis reaction?

A2: Thin-layer chromatography (TLC) is the standard and most effective technique for monitoring the reaction's progress.[1] By co-spotting the reaction mixture with your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the desired benzothiazole product. Visualization is typically achieved using UV light or an iodine chamber.[1]

Q3: Are there established "green" or environmentally friendly methods for benzothiazole synthesis?

A3: Yes, significant efforts have been made to develop more sustainable synthetic protocols.[4][5] These "green" approaches often feature the use of water as a solvent, the application of reusable catalysts, and the implementation of solvent-free reaction conditions.[1][6] Microwave-assisted synthesis is another popular green chemistry technique that can dramatically reduce reaction times and energy consumption.[1][6]

Q4: What safety precautions are essential when working with 2-aminothiophenol?

A4: 2-Aminothiophenol is highly susceptible to oxidation.[1][6][7] Therefore, it is crucial to handle it under an inert atmosphere, such as nitrogen or argon, whenever possible. As a thiol, it also possesses a strong, unpleasant odor and must be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before beginning your experiment.

Troubleshooting Guide: The Cyclization Step

This section addresses specific experimental issues that can arise during the crucial cyclization and subsequent aromatization steps of benzothiazole synthesis.

Problem 1: Low or No Yield of the Desired Benzothiazole Product

Low product yield is a common frustration in organic synthesis. The table below outlines potential causes and provides targeted solutions to improve your reaction outcome.

Potential Cause Recommended Solutions & Scientific Rationale
Poor Quality of Starting Materials Ensure the purity of your 2-aminothiophenol and carbonyl compound. 2-aminothiophenol is prone to oxidation, forming disulfide impurities that can inhibit the reaction.[1][6] Using a freshly opened bottle or purifying the reagent by distillation or recrystallization before use is highly recommended.
Inefficient or Inappropriate Catalyst The choice of catalyst is critical and substrate-dependent. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel are effective dehydrating agents.[1][8] For reactions with aldehydes, a wide range of catalysts including H₂O₂/HCl, samarium triflate, and various metal-based catalysts have proven successful.[1][9][10] It is often necessary to screen several catalysts to identify the optimal choice for your specific substrates.
Suboptimal Reaction Temperature Temperature can significantly influence reaction rate and selectivity. Some condensations proceed efficiently at room temperature, while others require heating to overcome the activation energy for cyclization.[1] If you observe low conversion at room temperature, a gradual increase in temperature is a logical next step. Conversely, if side product formation is an issue at elevated temperatures, lowering the temperature may improve the yield of the desired product.[1]
Incorrect Stoichiometry Inaccurate molar ratios of reactants can lead to incomplete conversion or the formation of side products.[7] It is essential to carefully calculate and measure the stoichiometry, particularly when working with solid reagents that may be hygroscopic.
Atmosphere Control Given the sensitivity of 2-aminothiophenol to oxidation, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the degradation of this key starting material and subsequently improve your overall yield.[7]
Problem 2: Formation of a Benzothiazoline Intermediate Instead of the Benzothiazole

Question: My analysis (e.g., NMR, Mass Spec) indicates the presence of a benzothiazoline intermediate, but very little of my desired aromatic benzothiazole. What's happening and how can I promote the final oxidation step?

Answer: This is a classic case of incomplete cyclization or, more accurately, incomplete aromatization. The initial condensation of 2-aminothiophenol with an aldehyde or ketone forms a benzothiazoline intermediate. The final, and sometimes challenging, step is the oxidation of this intermediate to the fully aromatic benzothiazole.[6]

Troubleshooting Workflow for Incomplete Aromatization

G start Incomplete Aromatization: Benzothiazoline Intermediate Detected oxidant Insufficient Oxidant? start->oxidant time Insufficient Reaction Time? oxidant->time No add_oxidant Solution: Introduce or Increase Oxidant (e.g., H₂O₂, Air, I₂, PCC) oxidant->add_oxidant Yes sterics Steric Hindrance? time->sterics No increase_time Solution: Extend Reaction Time (Monitor by TLC) time->increase_time Yes increase_temp Solution: Increase Reaction Temperature (Promotes aromatization) sterics->increase_temp Yes success Successful Benzothiazole Formation add_oxidant->success increase_time->success increase_temp->success

Caption: Troubleshooting workflow for incomplete aromatization.

Potential Causes and Solutions:

  • Insufficient Oxidant: The reaction may lack a suitable oxidizing agent to drive the aromatization.[6]

    • Solution: Introduce an oxidizing agent. For many modern syntheses, atmospheric oxygen is sufficient, especially in solvents like DMSO.[11] In other cases, explicit addition of an oxidant is necessary. Common choices include hydrogen peroxide (often in conjunction with an acid catalyst like HCl), iodine, or pyridinium chlorochromate (PCC).[1][9]

  • Reaction Time: The final oxidation step may be kinetically slow.[6]

    • Solution: Extend the reaction time and continue to monitor the progress by TLC until the benzothiazoline spot is no longer visible.

  • Steric Hindrance: Bulky substituents on either the 2-aminothiophenol or the carbonyl partner can sterically hinder the final aromatization step.[6]

    • Solution: Increasing the reaction temperature can often provide the necessary energy to overcome this steric barrier.

Problem 3: Significant Formation of Dark, Tarry Byproducts

Question: My reaction mixture has turned dark and is producing a significant amount of insoluble, tar-like material. My desired product yield is very low. What is causing this and how can I prevent it?

Answer: The formation of dark, insoluble materials is a strong indicator of the oxidation and subsequent polymerization or dimerization of your 2-aminothiophenol starting material.[6] This is a common challenge due to the high reactivity of the thiol and amine functionalities.

Mechanistic Insight:

2-aminothiophenol can readily oxidize to form a disulfide-linked dimer. This dimer and the monomer itself can then undergo further polymerization reactions, leading to the observed tarry byproducts.

Preventative Measures:

  • Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere (N₂ or Ar) is the most effective way to minimize oxidative side reactions.[7]

  • High-Quality Starting Material: Use freshly purified 2-aminothiophenol to minimize the presence of pre-existing disulfide impurities.

  • Controlled Reagent Addition: In some cases, slow addition of one of the reactants (e.g., the aldehyde) to the 2-aminothiophenol solution can help to favor the intramolecular cyclization over intermolecular polymerization.

  • Optimize Temperature: Excessive heat can accelerate polymerization. If you are running the reaction at a high temperature, consider if a lower temperature with a more active catalyst could achieve the desired transformation with fewer byproducts.

Experimental Protocols

General Protocol for the Synthesis of 2-Arylbenzothiazoles from Aldehydes

This protocol provides a general guideline and may require optimization for specific substrates.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL). To this solution, add 2-aminothiophenol (1.0 mmol).[1]

  • Catalyst Addition: Add the chosen catalyst. For example, a catalytic amount of H₂O₂/HCl or a Lewis acid can be used.[1][5] The optimal catalyst and its loading should be determined experimentally.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux) for the required time (typically 1 to 24 hours).[1] Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate of the product has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Workflow for Benzothiazole Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification setup 1. Reaction Setup (Reactants + Solvent) catalyst 2. Catalyst Addition setup->catalyst reaction 3. Reaction (Stirring, Temp Control) catalyst->reaction monitoring 4. TLC Monitoring reaction->monitoring workup 5. Quenching/ Solvent Removal monitoring->workup purification 6. Purification (Recrystallization or Chromatography) workup->purification analysis 7. Characterization (NMR, MS, etc.) purification->analysis product Pure Benzothiazole analysis->product

Caption: General workflow for benzothiazole synthesis.[1]

References

Technical Support Center: Monitoring Benzothiazole Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, scientists, and professionals in drug development, offering detailed technical support for monitoring benzothiazole synthesis using Thin-Layer Chromatography (TLC). The content is structured to address practical challenges, providing troubleshooting solutions and answers to frequently asked questions in a direct, question-and-answer format. The methodologies and explanations herein are grounded in established scientific principles and extensive field experience to ensure both accuracy and practicality.

Section 1: Troubleshooting Guide

This section is dedicated to resolving common issues encountered during the TLC analysis of benzothiazole synthesis, providing insights into the root causes and offering actionable solutions.

Question 1: My TLC spots are streaking. What is causing this and how can I resolve it?

Answer:

Streaking is a frequent problem in TLC that can obscure results by preventing the formation of distinct spots. The primary causes are typically related to sample concentration, application technique, or an unsuitable mobile phase.

  • Sample Overloading: The most common cause of streaking is applying too much of the reaction mixture to the plate.[1][2][3] This saturates the silica gel, preventing a clean separation as the solvent moves up the plate.

    • Solution: Dilute your reaction mixture sample before spotting. A concentration of approximately 1 mg/mL in a volatile solvent is a good starting point. Apply the sample in small, repeated applications to the same spot, allowing the solvent to dry completely between each application to maintain a small spot diameter (1-2 mm).[1][4]

  • Inappropriate Solvent System: If the mobile phase is too polar for the compounds being analyzed, they will travel with the solvent front, often resulting in streaks. Conversely, a solvent that is not polar enough will leave the compounds at the baseline.

    • Solution: The goal is to find a solvent system that provides a retention factor (Rf) between 0.3 and 0.7 for your compounds of interest.[5] For benzothiazole synthesis, a common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio of these solvents to optimize the separation.[1][4]

  • Sample Acidity or Basicity: Benzothiazoles and their precursors can possess acidic or basic functional groups that interact strongly with the slightly acidic silica gel, causing streaking.[1]

    • Solution: To mitigate this, add a small amount of a modifier to your mobile phase. For acidic compounds, a few drops of acetic acid can be beneficial. For basic compounds like amines, adding a small amount of triethylamine can improve spot shape.

Question 2: I don't see any spots on my TLC plate after visualization. What went wrong?

Answer:

The absence of spots on a developed TLC plate can be disconcerting but is often due to a few common oversights.

  • Insufficient Sample Concentration: The amount of compound spotted on the plate may be below the detection limit of your visualization method.[2]

    • Solution: Try spotting a more concentrated sample of your reaction mixture. Alternatively, apply the sample multiple times to the same spot, ensuring the solvent evaporates between applications.[2]

  • Ineffective Visualization: Not all compounds are UV-active. If your starting materials or product lack a suitable chromophore, they will be invisible under a UV lamp.

  • Volatile Compounds: If your compounds are highly volatile, they may have evaporated from the plate during development or drying.[4]

    • Solution: Minimize the time the plate is exposed to air after development and proceed to visualization as quickly as possible.

Question 3: The spots for my starting material and product are too close together. How can I improve the separation?

Answer:

Poor resolution between spots makes it difficult to accurately gauge the progress of the reaction. Optimizing the separation is key.

  • Mobile Phase Optimization: This is the most critical factor in achieving good separation. The aim is to find a solvent system where the starting material and product have distinct Rf values.

    • Solution: Systematically adjust the polarity of your mobile phase. If the spots are too high on the plate (high Rf), decrease the polarity (e.g., increase the proportion of hexane in a hexane:ethyl acetate system). If the spots are too low (low Rf), increase the polarity (e.g., increase the ethyl acetate proportion).[8] Experimenting with different solvent mixtures, such as dichloromethane/methanol, can also be effective.

  • Use a Longer Plate: A longer development distance can improve the separation of compounds with similar Rf values.

    • Solution: Utilize a longer TLC plate and allow the solvent front to travel almost to the top edge before stopping the development.[9][10]

  • Consider Alternative Stationary Phases: While silica gel is standard, other options are available.

    • Solution: If separation on silica is challenging, consider using alumina plates. Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel, and alumina can be a suitable alternative.[11]

Troubleshooting Decision Workflow

This diagram provides a systematic approach to diagnosing and solving common TLC issues.

TLC_Troubleshooting_Workflow cluster_streaking Streaking Spots cluster_no_spots No Spots Visible cluster_resolution Poor Resolution Start TLC Issue Identified Streaking_Causes Potential Causes Sample Overload Incorrect Polarity Acidic/Basic Sample Start->Streaking_Causes Streaking NoSpots_Causes Potential Causes Low Concentration Ineffective Visualization Volatile Compound Start->NoSpots_Causes No Spots Resolution_Causes Potential Causes Non-Optimal Mobile Phase Short Development Start->Resolution_Causes Poor Separation Streaking_Sol1 Dilute Sample Streaking_Causes:f1->Streaking_Sol1 Streaking_Sol2 Adjust Solvent Ratio Streaking_Causes:f2->Streaking_Sol2 Streaking_Sol3 Add Modifier (Acid/Base) Streaking_Causes:f3->Streaking_Sol3 NoSpots_Sol1 Concentrate/Re-spot NoSpots_Causes:f1->NoSpots_Sol1 NoSpots_Sol2 Use Chemical Stain (KMnO4) NoSpots_Causes:f2->NoSpots_Sol2 NoSpots_Sol3 Minimize Drying Time NoSpots_Causes:f3->NoSpots_Sol3 Resolution_Sol1 Vary Solvent Polarity Resolution_Causes:f1->Resolution_Sol1 Resolution_Sol2 Use Longer Plate Resolution_Causes:f2->Resolution_Sol2

Caption: A workflow for troubleshooting common TLC issues.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the practical application of TLC for monitoring benzothiazole synthesis.

Question 4: What is a typical Rf value for a benzothiazole product?

Answer:

The Retention Factor (Rf) is highly dependent on the specific molecular structure and the chosen TLC system. However, there is a general trend to expect. In many benzothiazole syntheses, such as the condensation of a 2-aminothiophenol with a carbonyl compound, the resulting benzothiazole is less polar than the 2-aminothiophenol starting material.[11][12] This is due to the conversion of the polar amino and thiol groups into the heterocyclic ring system.

As a result, on a normal-phase silica gel plate, the benzothiazole product will typically have a higher Rf value than the more polar 2-aminothiophenol, which will remain closer to the baseline.

Table 1: Illustrative Rf Values in a Hypothetical Benzothiazole Synthesis

CompoundMobile Phase (Hexane:Ethyl Acetate)Expected Rf Value Range
2-Aminothiophenol (Starting Material)8:20.1 - 0.25
Aromatic Aldehyde (Starting Material)8:20.5 - 0.7
2-Arylbenzothiazole (Product)8:20.3 - 0.5

Note: These values are for illustrative purposes only and should be determined experimentally for your specific reaction.

Question 5: What is the correct procedure for setting up and running a TLC experiment to monitor my reaction?

Answer:

Following a systematic protocol is essential for obtaining reliable and reproducible TLC results.

Experimental Protocol: Reaction Monitoring by TLC
  • Chamber Preparation:

    • Add your chosen mobile phase to the developing chamber to a depth of about 0.5 cm.

    • Line the chamber with a piece of filter paper, allowing it to become saturated with the solvent. This ensures a saturated atmosphere inside the chamber, leading to better and more reproducible chromatograms.[10][13]

    • Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Plate Preparation:

    • Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[8][10]

    • Mark the points on the baseline where you will apply your samples.

  • Sample Application (Spotting):

    • It is best practice to use a three-lane spotting system:[5][9][14]

      • Lane 1 (SM): Apply a spot of your starting material(s) as a reference.

      • Lane 2 (Co-spot): Apply a spot of the starting material(s) and then, on the same spot, apply the reaction mixture.[4][9]

      • Lane 3 (Rxn): Apply a spot of your reaction mixture.

  • Plate Development:

    • Carefully place the spotted plate in the equilibrated chamber, ensuring the baseline is above the solvent level.[4][8]

    • Cover the chamber and allow the solvent to ascend the plate via capillary action.

    • When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[4][9][10]

  • Visualization and Analysis:

    • Allow the plate to dry completely in a well-ventilated area.

    • Visualize the spots under a UV lamp (254 nm is common for aromatic compounds) and circle any visible spots with a pencil.

    • Analyze the plate: the disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[4][15]

TLC Monitoring Workflow Diagram

TLC_Monitoring_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis Prep_Chamber Equilibrate TLC Chamber Prep_Plate Prepare & Mark Plate Spot_Plate Spot Plate (SM, Co-spot, Rxn) Prep_Plate->Spot_Plate Develop_Plate Develop Plate in Chamber Spot_Plate->Develop_Plate Visualize_Plate Visualize (UV & Stain) Develop_Plate->Visualize_Plate Analyze_Results Analyze Spots & Calculate Rf Visualize_Plate->Analyze_Results Conclusion Determine Reaction Progress Analyze_Results->Conclusion

Caption: A step-by-step workflow for monitoring reaction progress using TLC.

Question 6: Why is a co-spot necessary for reaction monitoring?

Answer:

The co-spot is a crucial internal control that significantly enhances the reliability of your TLC analysis.[9][14][16] Its importance lies in two key areas:

  • Unambiguous Identification: The co-spot allows for the definitive identification of the starting material spot within the reaction mixture lane. If a spot in the reaction mixture is indeed the starting material, it will have the same Rf value as the starting material reference and will appear as a single, merged spot in the co-spot lane.[9][10] This is particularly important if the product has an Rf value very close to the starting material, as the co-spot will reveal if they are truly separate compounds.[14]

  • Matrix Effect Assessment: The composition of the crude reaction mixture can sometimes slightly alter the Rf value of a compound compared to its pure form. The co-spot helps to account for this "matrix effect." If the starting material in the reaction mixture runs slightly differently, the co-spot may appear as a slightly elongated single spot, confirming its identity despite the minor shift.

In essence, the use of a co-spot is a self-validating mechanism that adds a layer of certainty to your interpretation of the TLC plate, making it an indispensable part of good laboratory practice.[5][16]

References

Technical Support Center: Purification of Methyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for Methyl 2-aminobenzo[d]thiazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important heterocyclic building block. We will explore the causality behind experimental choices and provide field-proven protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Pure this compound is typically a solid, often described as a straw-colored or light-yellow crystalline powder.[1] Significant deviation from this, such as a dark brown or oily appearance, indicates the presence of impurities.

Q2: What are the most common impurities I should expect after synthesis?

Impurities largely depend on the synthetic route, but they generally fall into three categories:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like substituted anilines or thiophenols.[2] For instance, syntheses starting from aminothiophenols are common for the benzothiazole core.[3]

  • Side-Reaction Byproducts: The oxidation of thiophenol precursors can lead to disulfide byproducts, which can be challenging to remove.[3] Other side reactions may also occur depending on the specific reagents used.

  • Reagents and Solvents: Residual acids, bases, or catalysts used during the reaction and work-up, as well as residual solvents, are common impurities.

Q3: Which analytical techniques are best for assessing the purity of my product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for assessing the number of components in your crude product. It is also crucial for developing a solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any organic impurities that have distinct signals.[1][4]

  • Mass Spectrometry (MS): Techniques like LC-MS are powerful for detecting and identifying trace impurities and confirming the molecular weight of your product.[5][6]

Troubleshooting Guide: Common Purification Issues

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My crude product is a dark, oily residue instead of a solid.

Primary Cause: This often indicates the presence of significant amounts of high-boiling point solvents (like DMF or DMSO), unreacted starting materials, or polymeric byproducts. The product itself may also be an oil if it is highly impure.[3]

Solution: Acid-Base Extraction

This technique is highly effective for isolating the target compound due to its basic 2-amino group. The amine can be protonated to form a water-soluble salt, separating it from neutral or acidic organic impurities.[7][8]

Workflow for Acid-Base Extraction

start Dissolve crude oil in an organic solvent (e.g., Ethyl Acetate) step1 Transfer to separatory funnel. Add 1M HCl (aq). start->step1 step2 Shake funnel vigorously and allow layers to separate. step1->step2 step3 Separate the layers step2->step3 org_layer Organic Layer: Contains neutral and acidic impurities. step3->org_layer Discard or process separately aq_layer Aqueous Layer: Contains protonated product (water-soluble salt). step3->aq_layer step4 Cool aqueous layer in an ice bath. Add 1M NaOH (aq) dropwise until pH is basic (pH > 8). aq_layer->step4 step5 Product precipitates as a solid. step4->step5 step6 Collect solid by vacuum filtration. Wash with cold water. step5->step6 end Dry the purified solid under vacuum. step6->end

Caption: Acid-base extraction workflow for purification.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).[8]

  • Separation: Stopper the funnel, shake vigorously while periodically venting, and then allow the two layers to fully separate. The protonated amine salt of your product will move to the aqueous layer.[7]

  • Isolation of Impurities: Drain the lower layer. Keep the aqueous layer and wash it one more time with a fresh portion of the organic solvent to remove any remaining neutral impurities. Discard the organic layers, which contain the impurities.

  • Neutralization: Cool the combined aqueous layers in an ice bath. Slowly add 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution with stirring until the solution is basic (confirm with pH paper).[9] Your product will precipitate out as a solid.

  • Collection: Collect the precipitated solid by vacuum filtration, wash the solid with cold deionized water, and dry it under a vacuum to obtain the purified product.

Issue 2: My TLC shows multiple spots, and one corresponds to the starting material.

Primary Cause: The reaction has not gone to completion, or the work-up was insufficient to remove unreacted starting materials. If the impurities have similar polarities to the product, simple filtration is not enough.[3]

Solution: Column Chromatography

Column chromatography on silica gel is a standard and effective method for separating compounds based on their polarity.

Key Parameters for Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (200-400 mesh)Standard choice for most organic compounds. If your compound is acid-sensitive, consider using neutral alumina.[3]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.[1] This allows for the separation of less polar impurities first, followed by your product.
TLC Analysis Target Rf of 0.25-0.35An ideal Rf value in the chosen solvent system ensures good separation and a reasonable elution time on the column.
Detailed Protocol: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc). Pour the slurry into your column and allow it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the minimum amount of your crude product in the mobile phase or a slightly more polar solvent (like DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Monitor the fractions by TLC.

  • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 Hexane/EtOAc) to elute your product.[1]

  • Fraction Pooling: Once your product begins to elute (as confirmed by TLC), collect all fractions containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Issue 3: The product is a solid but has a persistent off-white or yellow color.

Primary Cause: This is often due to trace amounts of highly colored impurities or minor thermal degradation products.

Solution: Recrystallization

Recrystallization is an excellent final purification step to remove small amounts of impurities and improve the crystalline form of your product, often resulting in a purer color.[10][11]

Workflow for Solvent Selection in Recrystallization

start Select a potential solvent (e.g., Ethanol, Ethyl Acetate). step1 Test solubility: Add small amount of product to solvent at room temp. start->step1 step2 Is it soluble? step1->step2 step3_no Heat the mixture. Is it soluble when hot? step2->step3_no No step2_yes Too soluble. Try a less polar solvent. step2->step2_yes Yes step4_yes Cool the solution slowly. Do crystals form? step3_no->step4_yes Yes step3_no_branch Insoluble. Try a more polar solvent. step3_no->step3_no_branch No step5_yes Solvent is suitable. step4_yes->step5_yes Yes step5_no Try a different solvent or a solvent pair. step4_yes->step5_no No

Caption: Logic for selecting a recrystallization solvent.

Detailed Protocol: Recrystallization
  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or mixtures of ethanol/water or ethyl acetate/hexane are good starting points.[11][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal (Norit), keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[11]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. You may then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities. Dry the crystals thoroughly under vacuum.

By following these troubleshooting guides, you can systematically address the most common purification challenges and achieve high-purity this compound for your research needs.

References

Technical Support Center: Troubleshooting Oily Product Formation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of obtaining an oily product instead of a solid during chemical synthesis. As a Senior Application Scientist, this resource is structured to provide not just procedural steps, but a deeper understanding of the causative factors behind "oiling out" and to equip you with robust, field-proven strategies to achieve your desired crystalline solid.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the formation of oily products.

Q1: What does it mean when my product "oils out"?

"Oiling out" is a phenomenon where a compound separates from a solution as a liquid or a viscous oil rather than as solid crystals during a crystallization process.[1][2] This typically occurs when the solute is highly supersaturated in the solvent system, or when the melting point of the compound (often depressed by impurities) is below the temperature of the solution.[1][3]

Q2: Why is "oiling out" a problem for purification?

Oily droplets tend to be excellent solvents for impurities.[2] When a compound oils out, these impurities can become entrapped within the solidified mass, leading to a product of lower purity compared to what would be achieved through proper crystallization.[1][3] The resulting material can also be difficult to handle, filter, and dry.[2]

Q3: Can impurities cause my product to oil out?

Absolutely. Impurities can significantly depress the melting point of your compound and interfere with the formation of a crystal lattice.[3][4] Structurally related impurities, in particular, can disrupt the orderly packing of molecules required for crystallization, leading to the formation of an amorphous oil.[4][5]

Q4: How does my choice of solvent affect the formation of an oily product?

The solvent plays a critical role in crystallization. If your compound is too soluble in the chosen solvent, it may not reach the necessary level of supersaturation for crystallization to occur, instead separating as an oil.[6] Conversely, a solvent in which the compound is poorly soluble may cause it to precipitate too quickly and trap impurities.[7] The polarity and hydrogen bonding capability of the solvent also influence how it interacts with the crystal faces, affecting crystal habit and the potential for oiling out.[8][9]

Q5: Could the cooling rate of my crystallization be the culprit?

Yes, the rate of cooling has a profound impact on crystal formation.[10] Rapid cooling can lead to a high degree of supersaturation very quickly, which can favor oiling out over the slower, more ordered process of crystallization.[11][12] A slower cooling rate allows molecules more time to orient themselves correctly into a crystal lattice.[10][13]

In-Depth Troubleshooting Guides

Understanding the Root Causes of Oiling Out

The formation of an oily product instead of a solid is a kinetic and thermodynamic problem. The goal of crystallization is to have the solute molecules organize themselves into a well-defined, stable crystal lattice. Oiling out occurs when this process is disrupted.

Crystallization occurs from a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility. However, if the level of supersaturation is too high, the system may relieve this state by forming a liquid phase (the oil) instead of a solid phase, as this can be a kinetically faster process.[2]

Impurities can act as "tailor-made" inhibitors of crystal growth. They can adsorb onto the growing crystal faces, disrupting the regular addition of solute molecules and preventing the formation of a stable lattice.[14][15] This is particularly true for impurities that are structurally similar to the desired compound.[4] The presence of impurities also leads to freezing-point depression, lowering the melting point of the product and increasing the likelihood of it being a liquid at the crystallization temperature.[3]

The choice of solvent is paramount. A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.[16] The solvent's interaction with the solute molecules can influence their conformation and how they pack together.[17] If the solvent-solute interactions are too strong, the solute may remain in solution or form an oil. If they are too weak, the solute may crash out of solution as an amorphous solid or oil.[8]

Visualizing the Crystallization Process

The following diagram illustrates the competing pathways of crystallization and oiling out from a supersaturated solution.

G cluster_0 Solution State cluster_1 Desired Pathway: Crystallization cluster_2 Undesired Pathway: Oiling Out Supersaturated_Solution Supersaturated Solution Nucleation Nucleation (Formation of Crystal Seeds) Supersaturated_Solution->Nucleation Slow Cooling, Low Impurity, Correct Solvent Liquid_Liquid_Phase_Separation Liquid-Liquid Phase Separation Supersaturated_Solution->Liquid_Liquid_Phase_Separation Rapid Cooling, High Impurity, Poor Solvent Choice Crystal_Growth Crystal Growth (Ordered Lattice Formation) Nucleation->Crystal_Growth Solid_Product Crystalline Solid Product Crystal_Growth->Solid_Product Oily_Droplets Formation of Oily Droplets Liquid_Liquid_Phase_Separation->Oily_Droplets Amorphous_Solid Amorphous Solid or Oil Oily_Droplets->Amorphous_Solid

Caption: Competing pathways of crystallization versus oiling out.

Practical Strategies and Protocols

When faced with an oily product, a systematic approach to troubleshooting is essential. The following decision tree and detailed protocols will guide you through the process of converting your oil into a crystalline solid.

Troubleshooting Decision Tree

G Start Oily Product Obtained Check_Purity Is the product known to be a low-melting solid or oil? Start->Check_Purity Impure Assume Impurities are Present Check_Purity->Impure No Low_MP Product is likely a low-melting solid. Check_Purity->Low_MP Yes Trituration Attempt Trituration Impure->Trituration Recrystallization Attempt Recrystallization with Different Solvent/Conditions Low_MP->Recrystallization Success Solid Product Obtained Trituration->Success Failure Still Oily Trituration->Failure Recrystallization->Success Recrystallization->Failure Still Oily Salt_Formation Consider Salt Formation (if applicable) Recrystallization->Salt_Formation If applicable Column Purify by Column Chromatography Column->Recrystallization Post-purification Failure->Recrystallization Failure->Column If purity is the issue Salt_Formation->Recrystallization

Caption: Decision tree for troubleshooting an oily product.

Protocol 1: Trituration to Remove Soluble Impurities

Trituration is a technique used to purify a solid by washing it with a solvent in which the desired product is insoluble, but the impurities are soluble.[18][19] This is often the first and simplest method to try when you suspect impurities are preventing crystallization.

Objective: To induce crystallization by removing impurities that are more soluble in the trituration solvent.

Materials:

  • Oily product

  • A solvent in which the product is sparingly soluble but the impurities are soluble (see table below)

  • Glass rod or spatula

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the oily product in a suitable flask.

  • Add a small amount of the chosen trituration solvent.

  • Using a glass rod or spatula, vigorously scratch and stir the oil in the solvent.[7] The mechanical agitation can help to break up the oil and encourage nucleation.

  • Continue to stir and scratch for 10-15 minutes. You may observe the oil slowly solidifying into a powder or crystalline material.

  • If the product solidifies, collect the solid by filtration and wash with a small amount of fresh, cold trituration solvent.

  • Dry the solid product under vacuum.

Solvent Selection for Trituration:

Product PolarityRecommended Trituration Solvents
Non-polarHexane, Pentane, Diethyl ether
Moderately PolarDiethyl ether, Ethyl acetate/Hexane mixture, Dichloromethane
PolarEthyl acetate, Acetone, Isopropanol
Protocol 2: Recrystallization from a Different Solvent System

If trituration fails, or if the product itself has a low melting point, a carefully executed recrystallization is the next step.[16][20] The key is to find a solvent or solvent pair that provides a significant difference in solubility at high and low temperatures.

Objective: To dissolve the oily product in a minimal amount of hot solvent and allow it to slowly cool to form crystals.

Materials:

  • Oily product

  • A selection of potential recrystallization solvents

  • Heating source (e.g., hot plate)

  • Erlenmeyer flask

  • Condenser (optional, but recommended for volatile solvents)

Procedure:

  • Place the oily product in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.

  • Continue to add the solvent dropwise until the oil just dissolves. It is crucial to use the minimum amount of hot solvent.[21]

  • If using a solvent pair, dissolve the oil in the "good" solvent (in which it is soluble) and then add the "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.[3] Then add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature. Do not disturb the flask.

  • If crystals do not form, try scratching the inside of the flask with a glass rod at the air-liquid interface to induce nucleation.[22]

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Tips for Successful Recrystallization:

  • Slow Cooling is Key: Rapid cooling increases the likelihood of oiling out.[10][23] Insulating the flask can promote slow cooling.

  • Seeding: If you have a small amount of solid product from a previous attempt, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.[6]

  • Adjusting Polarity: If your product is oiling out, try a more polar or less polar solvent to alter the solubility profile.[3][24]

Protocol 3: Handling Persistently Oily Products

Some compounds are inherently low-melting or exist as oils at room temperature. In these cases, alternative strategies are needed.

  • Salt Formation: If your compound has an acidic or basic functional group, converting it to a salt can significantly increase its melting point and crystallinity.[21][24] For example, an amine can be converted to its hydrochloride salt, or a carboxylic acid to its sodium salt. The resulting salt can then be recrystallized.

  • Purification by Chromatography: If impurities are the primary issue and trituration/recrystallization are ineffective, purification by column chromatography may be necessary to isolate the pure compound, which may then be induced to crystallize.[25]

  • Freeze-Drying (Lyophilization): For some compounds, dissolving the oil in a suitable solvent (like water or acetonitrile) and freeze-drying can yield a solid, amorphous powder.[26] While not a crystalline solid, this can make the compound easier to handle and weigh.

Conclusion

The formation of an oily product instead of a solid during synthesis is a common hurdle that can be overcome with a systematic and informed approach. By understanding the interplay of supersaturation, impurities, solvent effects, and cooling rates, researchers can effectively troubleshoot this issue. The protocols and strategies outlined in this guide provide a robust framework for converting challenging oils into the desired crystalline solids, ultimately leading to higher purity products and more efficient research and development.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-aminobenzo[d]thiazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1][2] Scaling up the synthesis of this molecule from the lab to pilot or production scale can present unique challenges. This guide provides practical, field-proven insights to navigate these complexities, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially viable method for synthesizing 2-aminobenzothiazole derivatives is the oxidative cyclization of the corresponding arylthiourea.[3][4] For this compound, this typically involves the reaction of methyl 2-amino-3-(thiocarbamoyl)benzoate with an oxidizing agent. An alternative and widely used approach is the reaction of an appropriately substituted aniline, in this case, methyl 3-aminobenzoate, with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of bromine in a suitable solvent like acetic acid.[1][5] This latter method is often preferred for its accessibility of starting materials.

Q2: What are the primary safety concerns when scaling up this synthesis?

Scaling up this synthesis introduces several critical safety hazards that must be addressed:

  • Exothermic Reaction: The reaction of anilines with thiocyanate and bromine is highly exothermic.[5] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing solvent boiling, pressure buildup, and runaway reactions.

  • Bromine Handling: Bromine is a highly corrosive and toxic substance. Proper personal protective equipment (PPE), including respiratory protection, is essential. The addition of bromine should be conducted in a well-ventilated area, and a quenching agent, such as sodium thiosulfate, should be readily available to neutralize any spills.

  • Solvent Safety: Acetic acid is corrosive, and other organic solvents may be flammable. Ensure proper grounding of equipment to prevent static discharge and use intrinsically safe equipment in areas where flammable vapors may be present.

Q3: How can I monitor the progress of the reaction effectively?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most effective methods for monitoring the reaction progress. A sample of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of the starting material and the formation of the product. This data is crucial for determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem 1: Low Product Yield

A significant drop in yield is a common challenge during scale-up. The following troubleshooting guide provides a systematic approach to identify and resolve the underlying causes.

Potential Cause Explanation Recommended Solution
Inefficient Heat Transfer The exothermic nature of the reaction can lead to localized overheating in large reactors, causing degradation of reactants and/or product.[5]- Ensure the reactor is equipped with an efficient cooling system. - Control the addition rate of bromine to manage the exotherm. - Use a jacketed reactor with a suitable heat transfer fluid.
Poor Mixing Inadequate agitation can result in a non-homogenous reaction mixture, leading to incomplete conversion and the formation of byproducts.[5]- Use an appropriately sized and shaped impeller for the reactor. - Optimize the stirring speed to ensure thorough mixing without excessive splashing.
Incorrect Stoichiometry An excess of bromine can lead to over-oxidation or unwanted side reactions.[5]- Carefully control the stoichiometry of the reactants. A slight excess of the thiocyanate salt is often used to ensure complete conversion of the aniline.[5]
Sub-optimal Reaction Time Larger batch sizes may require longer reaction times to achieve complete conversion.[5]- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction endpoint.
Problem 2: Significant Impurity Formation

The formation of byproducts can complicate purification and reduce the overall yield and quality of the final product.

Potential Cause Explanation Recommended Solution
Over-oxidation Excess bromine or localized high temperatures can lead to the formation of oxidized byproducts.- Precisely control the amount of bromine added. - Maintain a consistent and controlled reaction temperature.
Side Reactions The presence of water or other nucleophiles can lead to the formation of unwanted side products.- Use glacial acetic acid to minimize water content. - Ensure all starting materials and solvents are of high purity.
Incomplete Quenching Residual bromine can lead to product degradation during workup and storage.- After the reaction is complete, quench any excess bromine with a reducing agent like sodium thiosulfate solution until the characteristic bromine color disappears.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar 2-aminobenzothiazole derivatives.[1]

Materials:

  • Methyl 3-aminobenzoate

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ammonium hydroxide (NH₄OH)

  • Ethanol

Procedure:

  • In a well-ventilated fume hood, dissolve methyl 3-aminobenzoate (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid in a reactor equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture again to 0-5 °C and quench the excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Pour the reaction mixture into ice water and neutralize with concentrated ammonium hydroxide to a pH of 7-8 to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If colored impurities persist, a small amount of activated charcoal can be added to the hot solution, stirred for 10-15 minutes, and then hot-filtered to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • For maximum yield, the flask can be placed in an ice bath to complete the crystallization process.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizing the Process

Reaction Mechanism

The synthesis proceeds through the formation of a thiocyanate intermediate, followed by electrophilic attack of bromine and subsequent intramolecular cyclization.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product Methyl 3-aminobenzoate Methyl 3-aminobenzoate Thiocyanate Intermediate Thiocyanate Intermediate Methyl 3-aminobenzoate->Thiocyanate Intermediate + KSCN KSCN KSCN Br2 Br2 Brominated Intermediate Brominated Intermediate Thiocyanate Intermediate->Brominated Intermediate + Br2 Cyclized Intermediate Cyclized Intermediate Brominated Intermediate->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound Aromatization

Caption: Synthesis of this compound.

Troubleshooting Workflow: Low Yield

A logical approach to diagnosing and resolving low yield issues during scale-up.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Temp Check Temperature Control Was there a significant exotherm? Were there temperature spikes? Start->Check_Temp Improve_Cooling Improve Cooling Efficiency Check_Temp->Improve_Cooling Yes Control_Addition Slow Down Reagent Addition Check_Temp->Control_Addition Yes Check_Mixing Evaluate Mixing Is the mixture homogenous? Is the stir speed adequate? Check_Temp->Check_Mixing No Improve_Cooling->Check_Mixing Control_Addition->Check_Mixing Optimize_Agitation Optimize Stirrer Speed/Design Check_Mixing->Optimize_Agitation No Check_Time Review Reaction Time Was the reaction monitored to completion? Check_Mixing->Check_Time Yes Optimize_Agitation->Check_Time Optimize_Time Optimize Reaction Time via Monitoring Check_Time->Optimize_Time No End Yield Improved Check_Time->End Yes Optimize_Time->End

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

A Researcher's Guide to In Silico Docking of 2-Aminobenzothiazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2-aminobenzothiazole scaffold has emerged as a "privileged structure," a core molecular framework that serves as a versatile starting point for the development of novel therapeutics.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anticonvulsant, antimicrobial, and antidiabetic properties.[3][4][5][6] Central to the rational design of these potent molecules is the use of in silico molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[7][8]

This guide provides a comparative analysis of in silico docking studies performed on 2-aminobenzothiazole derivatives, drawing upon peer-reviewed research to offer insights for researchers, scientists, and drug development professionals. We will delve into the practical application of different docking software, examine the correlation between docking scores and experimental data, and provide detailed protocols to ensure scientific rigor and reproducibility.

The Rationale Behind Docking: Predicting Molecular Recognition

At its core, molecular docking aims to simulate the interaction between a small molecule (the ligand) and a macromolecule (the receptor), typically a protein. The goal is to predict the binding mode and affinity, which are often quantified by a scoring function. A lower binding energy or a higher docking score generally indicates a more stable and favorable interaction. This predictive power allows researchers to screen large libraries of virtual compounds, prioritize candidates for synthesis, and gain insights into the molecular basis of a drug's mechanism of action.

Comparative Docking Studies of 2-Aminobenzothiazole Derivatives Across Therapeutic Targets

The versatility of the 2-aminobenzothiazole scaffold is evident in the diverse range of protein targets it has been designed to inhibit. Here, we compare docking studies across several key therapeutic areas, highlighting the software used and the correlation with biological activity.

Anticancer Activity: Targeting Kinases

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[2][9] Several studies have focused on designing 2-aminobenzothiazole derivatives as inhibitors of key kinases in this pathway, such as PI3Kγ.[3][9]

A study by Salih, O. M., et al. (2024) utilized the LibDock algorithm to screen novel 2-aminobenzothiazole derivatives against the PI3Kγ enzyme (PDB code: 7JWE).[1][3] The LibDock scores, which indicate the favorability of the binding interaction, were then compared with in vitro biological activity data.

Table 1: Docking Scores and Biological Activity of 2-Aminobenzothiazole Derivatives Against PI3Kγ [1][2]

Compound IDLibDock ScoreBiological ActivityTarget ProteinPDB Code
OMS1113.52447% inhibition @ 100 µMPI3Kγ7JWE
OMS2121.19448% inhibition @ 100 µMPI3Kγ7JWE
OMS5118.069IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS14134.458IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS15138.055Not ReportedPI3Kγ7JWE
OMS16153.032Not ReportedPI3Kγ7JWE
Gedatolisib (Reference)81.11Co-crystallized LigandPI3Kγ7JWE

Data sourced from Salih, O. M., et al. (2024).[1]

Interestingly, while higher LibDock scores for some compounds correlated with inhibitory activity, the study also revealed that PI3Kγ inhibition was not the sole mechanism for the observed anticancer effects of the most potent compounds (OMS5 and OMS14).[3] This highlights a crucial aspect of in silico studies: they are a powerful hypothesis-generating tool but must be validated by and interpreted in conjunction with experimental data.

Another study focused on designing benzothiazole-thiazole hybrids as inhibitors of the p56lck enzyme, a tyrosine kinase involved in T-cell signaling and a target in cancer and other diseases.[10] This research employed GLIDE (Schrödinger) for docking studies, demonstrating the use of a different software suite for a similar class of targets.[10]

Anticonvulsant Activity: Modulating Ion Channels and Enzymes

Epilepsy, a neurological disorder characterized by seizures, is another area where 2-aminobenzothiazole derivatives have shown promise. Docking studies in this field have targeted receptors like the γ-amino butyric acid (GABA) receptor and enzymes such as carbonic anhydrase.[4]

One study utilized Molegro Virtual Docker v 5.0 to investigate the interaction of 6-substituted 2-aminobenzothiazole derivatives with the GABA molecular target (PDB code: 1OHY). The docking results, based on MolDock scores, were used to provide a preliminary confirmation of the observed in vivo anticonvulsant activity. The compound BSC-05, with a MolDock score of -84.236, showed binding interactions comparable to the reference drug phenytoin.

Another approach involved targeting the nicotinic acetylcholine ion-gated receptors (PDB ID: 2BG9) using the AutoDock 4.2 program.[8] The study found that the most potent anticonvulsant compound exhibited strong hydrogen bond interactions with the receptor.[8]

A quantitative structure-activity relationship (QSAR) and molecular docking study on 37 aminobenzothiazole derivatives as anticonvulsant agents was performed using Autodock Vina version 4.0 .[11] The study identified a strong correlation between the predicted binding affinity for Gamma-aminobutyric acid aminotransferase (GABAAT) and the observed anticonvulsant activity, with the best binding affinity being -9.1 Kcal/mol.[11]

Antimicrobial and Antifungal Activity: Targeting Essential Bacterial and Fungal Enzymes

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. 2-aminobenzothiazole derivatives have been investigated for their activity against various bacterial and fungal pathogens.[5][12] Docking studies in this area have targeted enzymes essential for microbial survival, such as DNA gyrase and alanine racemase.[5][13]

One study docked a series of synthesized 2-aminobenzothiazole derivatives against different antimicrobial targets (PDB ID: 1D7U) and a common antifungal target (PDB ID: 1EA1).[12] The results of the in silico molecular docking study were found to be consistent with the in vitro antimicrobial activity, with the most potent compounds showing the best docking scores.[5][12]

Another investigation used V-life MDS 3.5 software to dock newly synthesized benzothiazoles against DNA gyrase (PDB: 3G75).[5] The study found a consistent correlation between the dock score and the experimentally determined antimicrobial activity.[5]

Antidiabetic Activity: A Multi-Target Approach

In the context of type 2 diabetes, a multifactorial disease, 2-aminobenzothiazole derivatives have been evaluated for their potential to interact with multiple targets.[6] A multidisciplinary study performed molecular docking of benzothiazole derivatives against aldose reductase (ALR2) and peroxisome proliferator-activated receptor gamma (PPAR-γ).[6][14] The study identified a lead compound, 8d, with favorable binding energies for both targets (ΔG = -8.39 kcal/mol for ALR2 and -7.77 kcal/mol for PPAR-γ).[6][15] These in silico predictions were followed by in vitro and in vivo studies which confirmed the potential of compound 8d as a promising candidate for diabetes treatment.[6][14]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

To ensure the reliability and reproducibility of in silico docking studies, a well-defined and validated protocol is essential. The following is a generalized workflow based on common practices cited in the literature.[1][2]

Protein Preparation

The initial step involves obtaining the 3D structure of the target protein, typically from the Protein Data Bank (PDB). The raw PDB file often contains water molecules, co-factors, and other heteroatoms that may not be relevant to the docking study and should be removed. The protein structure is then prepared by adding hydrogen atoms, assigning correct bond orders, and minimizing the energy to relieve any steric clashes.

Ligand Preparation

The 2D structures of the 2-aminobenzothiazole derivatives are sketched and converted into 3D structures. This is followed by energy minimization using a suitable force field, such as CHARMm, to obtain a low-energy conformation.[2]

Active Site Definition and Grid Generation

The binding site on the protein where the ligand is expected to interact must be defined. This can be done by identifying the location of a co-crystallized ligand in the PDB structure or by using active site prediction algorithms. A grid box is then generated around this active site, defining the search space for the docking algorithm.

Molecular Docking

The prepared ligands are then docked into the defined active site of the protein using a chosen docking algorithm (e.g., LibDock, AutoDock Vina, GLIDE). The software will explore various possible conformations and orientations of the ligand within the binding site and calculate a score for each pose.

Pose Analysis and Validation

The resulting docked poses are analyzed to identify the most favorable binding mode. This involves examining the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The reliability of the docking protocol can be validated by redocking the co-crystallized ligand into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a reliable validation.[1]

Visualizing the Workflow and Key Pathways

To better understand the processes involved, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway targeted by 2-aminobenzothiazole derivatives.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB 1. Protein Preparation (PDB Structure) Grid 3. Grid Generation (Define Active Site) PDB->Grid Ligand 2. Ligand Preparation (2-Aminobenzothiazole Derivative) Dock 4. Molecular Docking (Run Algorithm) Ligand->Dock Grid->Dock Pose 5. Pose Analysis (Scoring & Interaction) Dock->Pose Validation 6. Experimental Validation (In Vitro/In Vivo) Pose->Validation

Caption: A generalized workflow for in silico molecular docking studies.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

Conclusion: An Integrated Approach for Drug Discovery

In silico docking is an indispensable tool in modern drug discovery, providing a rapid and cost-effective means of identifying and optimizing potential drug candidates. The studies on 2-aminobenzothiazole derivatives demonstrate the power of this approach across a wide range of therapeutic areas. However, it is crucial to remember that computational predictions are not a substitute for experimental validation. The most successful drug discovery programs integrate in silico methods with in vitro and in vivo studies in a synergistic and iterative process. By understanding the principles and best practices of molecular docking, researchers can effectively leverage this technology to accelerate the development of the next generation of 2-aminobenzothiazole-based therapeutics.

References

The Benzothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships for Targeted Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating remarkable versatility in biological activity.[1][2] This technical guide delves into the critical structure-activity relationships (SAR) of benzothiazole derivatives, offering a comprehensive, data-driven comparison for researchers engaged in the design and development of novel therapeutics. The insights provided herein are synthesized from numerous studies exploring the impact of structural modifications on the pharmacological efficacy of this privileged scaffold.

The Benzothiazole Core: A Privileged Scaffold

Benzothiazole, a fusion of benzene and thiazole rings, provides a unique structural framework that allows for diverse chemical modifications.[3] Its planar nature and the presence of nitrogen and sulfur heteroatoms facilitate a variety of non-covalent interactions with biological targets, contributing to high binding affinity and specificity.[4] The C-2 and C-6 positions have been extensively identified as key handles for chemical modification, profoundly influencing the biological activity of the resulting derivatives.[5][6][7]

Structure-Activity Relationship in Anticancer Agents

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways or the induction of apoptosis.[1][8][9]

Substitutions at the C-2 Position

The C-2 position is a primary site for introducing diverse chemical moieties to modulate anticancer activity. Aromatic and heteroaromatic substitutions are particularly common and effective.

Table 1: Comparison of C-2 Substituted Benzothiazole Derivatives as Anticancer Agents

Compound IDC-2 SubstituentCancer Cell LineIC50 (µM)Reference
1a 2-(4-Hydroxyphenyl)MCF-7 (Breast)0.05[8]
1b 2-(4-Methoxyphenyl)MCF-7 (Breast)0.12[8]
1c 2-(4-Chlorophenyl)MCF-7 (Breast)0.25[8]
2a 2-(Furan-2-yl)HeLa (Cervical)1.5[10]
2b 2-(Thiophen-2-yl)HeLa (Cervical)2.1[10]
3 Substituted bromopyridine acetamideSKRB-3 (Breast)0.0012[10][11]
4 Substituted chlorophenyl oxothiazolidineHeLa (Cervical)9.76[10][11]

Key Insights:

  • Electron-donating groups at the para position of a C-2 phenyl ring, such as hydroxyl and methoxy groups, tend to enhance anticancer activity against breast cancer cell lines.

  • The introduction of a heteroaromatic ring at the C-2 position can also confer potent cytotoxic effects.

  • Complex substitutions, such as the bromopyridine acetamide moiety , can lead to exceptionally high potency, with IC50 values in the nanomolar range.[10][11]

Substitutions at the C-6 Position

Modifications at the C-6 position often fine-tune the electronic properties and steric bulk of the molecule, influencing its interaction with target proteins.

Table 2: Influence of C-6 Substitution on Anticancer Activity

Compound IDC-2 SubstituentC-6 SubstituentCancer Cell LineIC50 (µM)Reference
5a 2-(4-Aminophenyl)HA549 (Lung)1.3[2]
5b 2-(4-Aminophenyl)FA549 (Lung)0.23[2]
5c 2-(4-Aminophenyl)OCH3A549 (Lung)0.054[2]

Key Insights:

  • The introduction of an electron-withdrawing group , such as fluorine, at the C-6 position can significantly enhance anticancer potency.[2]

  • A methoxy group at the C-6 position has been shown to be particularly effective in increasing activity, likely through favorable hydrophobic and hydrogen-bonding interactions within the target's binding site.[2]

Mechanism of Action: Kinase Inhibition

Many benzothiazole-based anticancer agents exert their effects by inhibiting protein kinases crucial for cancer cell proliferation and survival.[1] A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Structure-Activity Relationship in Antimicrobial Agents

Benzothiazole derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[12][13]

Table 3: Comparison of Benzothiazole Derivatives as Antimicrobial Agents

Compound IDKey Structural FeaturesTarget OrganismMIC (µg/mL)Reference
6a 2-imino-thiazolidin-4-one moietyCandida albicans125[14][15]
6b 2-imino-thiazolidin-4-one, 4-chlorophenylCandida albicans62.5[15]
7a 4-(benzo[d]thiazol-2-yl)-5-phenyl-1H-pyrazol-3(2H)-oneStaphylococcus aureus0.05 mM[13]
7b 4-(benzo[d]thiazol-2-yl)-5-(4-chlorophenyl)-1H-pyrazol-3(2H)-oneStaphylococcus aureus0.025 mM[13]

Key Insights:

  • The incorporation of a thiazolidinone ring at the C-2 position is a common strategy for developing antimicrobial benzothiazoles.

  • Substitutions on the appended heterocyclic rings, such as a chlorophenyl group , can significantly enhance antifungal and antibacterial activity.

  • The pyrazolone-containing benzothiazoles have shown potent activity against S. aureus, with compound 7b being more active than the standard drugs ampicillin and sulfadiazine.[13]

Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

A key target for benzothiazole-based antimicrobial agents is the dihydropteroate synthase (DHPS) enzyme, which is essential for folate biosynthesis in bacteria.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a benzothiazole derivative in a selected cancer cell line.[5]

Materials:

  • 96-well microplates

  • Cancer cell line of interest

  • Complete culture medium

  • Benzothiazole derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of a benzothiazole derivative against a specific kinase.[17]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Benzothiazole derivative (dissolved in DMSO)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the benzothiazole derivative in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[17]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[17]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[17]

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.[17]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The benzothiazole scaffold remains a highly valuable and versatile platform in drug discovery. The structure-activity relationship studies consistently highlight the importance of substitutions at the C-2 and C-6 positions for modulating a wide range of biological activities. Future research should focus on exploring novel substitutions at these and other positions to enhance potency, selectivity, and pharmacokinetic properties. The development of dual-target inhibitors based on the benzothiazole core also represents a promising avenue for treating complex diseases such as cancer and neurodegenerative disorders.

References

A Comparative Guide to the Anticancer Activity of Benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3][4] Among these, its potent and often selective anticancer properties have garnered significant interest within the drug development community.[5][6][7][8] This guide provides a comparative analysis of various benzothiazole analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

The Benzothiazole Core: A Versatile Scaffold for Anticancer Drug Design

The unique chemical architecture of the benzothiazole nucleus, formed by the fusion of a benzene ring with a thiazole ring, provides a versatile template for the design of novel therapeutic agents.[1][2] Its ability to interact with a multitude of biological targets, particularly those implicated in oncogenic signaling pathways, makes it a highly desirable pharmacophore.[5] Researchers have extensively modified the benzothiazole core at various positions, leading to the discovery of derivatives with potent cytotoxic activity against a wide range of human cancer cell lines.[9][10]

Comparative Anticancer Activity of Benzothiazole Analogs

The anticancer efficacy of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative benzothiazole analogs against a panel of human cancer cell lines, providing a snapshot of the chemical diversity and corresponding potency.

Derivative ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Indole-based Hydrazine Carboxamide Indole based hydrazine carboxamide scaffold 12HT-29 (Colon)0.015[1]
H460 (Lung)0.28[1]
A549 (Lung)1.53[1]
MDA-MB-231 (Breast)0.68[1]
Chlorobenzyl Indole Semicarbazide Chlorobenzyl indole semicarbazide benzothiazole 55HT-29 (Colon)0.024[2]
H460 (Lung)0.29[2]
A549 (Lung)0.84[2]
MDA-MB-231 (Breast)0.88[2]
Substituted Pyridine Acetamide Substituted bromopyridine acetamide benzothiazole derivative 29SKRB-3 (Breast)0.0012[2]
SW620 (Colon)0.0043[2]
A549 (Lung)0.044[2]
HepG2 (Liver)0.048[2]
Pyrimidine-based Isoxazole Pyridine containing pyrimidine derivative 34Colo205 (Colon)5.04[1][2]
U937 (Leukemia)13.9[1][2]
MCF-7 (Breast)30.67[1][2]
A549 (Lung)30.45[1][2]
Phenylacetamide Derivatives Derivative 4lPancreatic and Paraganglioma Cell LinesLow micromolar range[9]
2-Substituted Benzothiazoles Compound 4aPANC-1 (Pancreatic)27 ± 0.24[11]
Compound 4bPANC-1 (Pancreatic)35 ± 0.51[11]
Dichlorophenyl containing Chlorobenzothiazole Dichlorophenyl containing chlorobenzothiazole 51HOP-92 (Non-small cell lung)0.0718[1][2]
Oxothiazolidine-based Substituted chlorophenyl oxothiazolidine based benzothiazole 53HeLa (Cervical)9.76[1][2]
Benzamide-based Substituted methoxybenzamide benzothiazole 41 and chloromethylbenzamide benzothiazole 42Various human cancer cell lines1.1 - 8.8[1][2]

Elucidating the Mechanism of Action: A Multifaceted Approach

The anticancer activity of benzothiazole derivatives is often attributed to their ability to modulate critical signaling pathways that govern cell proliferation, survival, and apoptosis.[6][12][13] Common mechanisms of action include the inhibition of key enzymes like tyrosine kinases and topoisomerases, as well as the induction of apoptosis through the activation of reactive oxygen species (ROS).[6][12]

A simplified representation of a signaling pathway often targeted by benzothiazole analogs, leading to the induction of apoptosis, is depicted below.

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade Benzothiazole Analog Benzothiazole Analog Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Benzothiazole Analog->Pro-apoptotic Proteins (Bax, Bak) Activates Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Benzothiazole Analog->Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Inhibits Mitochondrion Mitochondrion Pro-apoptotic Proteins (Bax, Bak)->Mitochondrion Promotes permeabilization Anti-apoptotic Proteins (Bcl-2, Bcl-xL)->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: A simplified signaling pathway illustrating the induction of apoptosis by some benzothiazole derivatives.

Standard Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[1][2][7][14]

Step-by-Step Methodology
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the benzothiazole analog. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Experimental Workflow Diagram

mtt_assay_workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Caption: General workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

Benzothiazole and its analogs continue to be a rich source of novel anticancer drug candidates.[5][11] The extensive research into their synthesis and biological evaluation has provided valuable insights into the structure-activity relationships that govern their cytotoxic potency.[3][6][9] Future efforts in this field will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel drug delivery systems to enhance their therapeutic index. The continued investigation of the molecular mechanisms underlying their anticancer effects will be crucial for the rational design of next-generation benzothiazole-based therapies.[8][12]

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous validation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of orthogonal analytical methods for confirming the purity of Methyl 2-aminobenzo[d]thiazole-7-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), moving beyond procedural lists to explain the causal relationships behind experimental choices.

The Synthetic Landscape: Anticipating Impurities

A robust purity validation strategy begins with a thorough understanding of the synthetic route, as this informs the potential impurity profile. A common and efficient method for the synthesis of related 2-aminobenzothiazole carboxylates involves the oxidative cyclization of a corresponding aminobenzoate.[1][2] For our target molecule, this compound, the synthesis would logically proceed from Methyl 3-aminobenzoate.

The probable synthetic pathway involves the reaction of Methyl 3-aminobenzoate with a thiocyanate source, such as potassium thiocyanate (KSCN), in the presence of an oxidizing agent like bromine in a suitable solvent like acetic acid.[1] This reaction cascade is believed to proceed through the formation of a thiocyanogen intermediate, which then electrophilically attacks the aniline derivative. Subsequent intramolecular cyclization and aromatization yield the desired 2-aminobenzothiazole ring system.

This synthetic route, while effective, presents several potential sources of impurities that a comprehensive validation strategy must address:

  • Unreacted Starting Materials: Residual Methyl 3-aminobenzoate and potassium thiocyanate.

  • Intermediates: Incomplete cyclization could leave behind thiourea or other intermediates.

  • Isomeric Byproducts: Depending on the reaction conditions, substitution at other positions on the benzene ring could lead to isomeric impurities.

  • Degradation Products: The product may degrade under certain conditions, leading to hydrolysis of the ester or other modifications.

A multi-pronged analytical approach is therefore not just recommended but essential for the unambiguous confirmation of purity.

Orthogonal Analytical Approaches: A Triad of Confidence

To ensure the highest level of confidence in the purity of a synthesized compound, it is imperative to employ orthogonal analytical techniques. These are methods that measure the same property (in this case, purity) through different physical or chemical principles. For this compound, the triad of HPLC, NMR, and MS provides a comprehensive and self-validating system.

Experimental Workflow for Purity Validation

Caption: Workflow for the comprehensive purity validation of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.

Experimental Protocol: HPLC-UV Analysis

Objective: To separate and quantify this compound from potential impurities.

Instrumentation:

  • HPLC system with a UV detector (a photodiode array detector is preferred for spectral analysis of peaks).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A: 0.1% (v/v) formic acid in water

  • B: 0.1% (v/v) formic acid in acetonitrile

Gradient Elution: A typical gradient would start with a lower percentage of organic phase (B) and gradually increase to elute more hydrophobic compounds. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B.

Flow Rate: 1.0 mL/min

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely around 270-330 nm for this class of compound).

Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.

Data Interpretation and Comparison

The primary output of an HPLC analysis is a chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

ParameterExpected Result for Pure CompoundIndication of Impurity
Retention Time A single, sharp, symmetrical peak at a consistent retention time.Additional peaks at different retention times.
Peak Shape Gaussian peak shape.Tailing or fronting peaks may indicate co-eluting impurities or poor chromatography.
Purity (Area %) >98% (typical for research grade).Lower area percentage for the main peak.
UV Spectrum Consistent spectrum across the main peak.Spectral differences across the peak suggest co-elution.

Causality in Method Choice: A C18 column is chosen for its versatility in retaining a broad range of organic molecules. The gradient elution is crucial for separating compounds with different polarities, which is expected in a crude synthetic mixture. Formic acid is added to the mobile phase to improve peak shape and ionization for potential hyphenation with mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidaion

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound and can be used for quantitative analysis (qNMR).

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the chemical structure of this compound and to identify and quantify any impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known amount of an internal standard for qNMR (e.g., maleic acid).

Data Interpretation and Comparison

The NMR spectrum of the pure compound should be consistent with the expected structure. Impurities will manifest as additional signals in the spectrum.

TechniqueExpected Result for Pure CompoundIndication of Impurity
¹H NMR Signals with chemical shifts, integrations, and coupling patterns corresponding to the protons of the target molecule.Unexplained signals in the spectrum. The integration of these signals relative to the main compound can be used for quantification.
¹³C NMR The expected number of signals corresponding to the unique carbon atoms in the molecule.Additional signals indicating the presence of carbon-containing impurities.
qNMR The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard.A calculated purity lower than that determined by other methods may indicate the presence of NMR-silent impurities.

Causality in Method Choice: DMSO-d₆ is a common choice of solvent due to its ability to dissolve a wide range of organic compounds. The use of an internal standard in qNMR allows for accurate quantification without the need for a reference standard of the analyte, making it a primary analytical method.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of this compound and to identify the molecular weights of any co-eluting impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

LC Conditions: The same HPLC method described above can be used.

MS Conditions:

  • Ionization Mode: Positive ESI is typically effective for aminobenzothiazoles.

  • Mass Range: Scan a range that includes the expected molecular weight of the product and potential impurities (e.g., m/z 100-500).

  • Fragmentation (MS/MS): Induce fragmentation of the parent ion to obtain structural information.

Data Interpretation and Comparison
ParameterExpected Result for Pure CompoundIndication of Impurity
Molecular Ion Peak A prominent peak corresponding to the [M+H]⁺ ion of the target molecule (expected m/z ~209.04).Additional peaks in the mass spectrum corresponding to the molecular weights of impurities.
Isotopic Pattern The isotopic distribution should match the theoretical pattern for the elemental composition of the molecule.Deviations from the expected isotopic pattern may indicate the presence of impurities.
Fragmentation Pattern A reproducible fragmentation pattern that is consistent with the structure of the molecule.Different fragmentation patterns observed at the same retention time as the main peak could indicate co-eluting isomers.

Causality in Method Choice: ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like the target compound. Coupling LC with MS allows for the separation of impurities before they enter the mass spectrometer, providing mass information for each component in the mixture.

Comparative Summary of Analytical Techniques

FeatureHPLC-UVNMR SpectroscopyMass Spectrometry
Primary Function Separation and QuantificationStructural Elucidation and QuantificationMolecular Weight Determination
Sensitivity High (ng to pg range)Moderate (mg range)Very High (pg to fg range)
Quantitative Accuracy Excellent with reference standardsExcellent (qNMR is a primary method)Good with internal standards
Structural Information Limited (UV spectrum)DetailedMolecular Formula and Fragmentation
Impurity Detection Detects chromophoric impuritiesDetects proton/carbon-containing impuritiesDetects all ionizable impurities

Conclusion: A Holistic Approach to Purity Validation

Validating the purity of a synthesized compound like this compound is a multi-faceted process that relies on the synergistic use of orthogonal analytical techniques. HPLC provides a robust and sensitive method for quantifying purity and detecting chromophoric impurities. NMR spectroscopy offers definitive structural confirmation and an absolute measure of purity through qNMR. Mass spectrometry provides unambiguous molecular weight verification and is invaluable for identifying unknown impurities.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and self-validating data package that ensures the identity, purity, and quality of their synthesized compounds, thereby upholding the principles of scientific integrity and paving the way for successful downstream applications.

References

Efficacy of Methyl 2-aminobenzo[d]thiazole-7-carboxylate Derivatives: A Comparative Analysis Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents with enhanced efficacy and reduced side effects is a cornerstone of modern drug discovery. The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties.[1][2] This guide provides a comprehensive, in-depth comparison of the efficacy of Methyl 2-aminobenzo[d]thiazole-7-carboxylate derivatives and their closely related analogues against established standard drugs in various therapeutic areas. By synthesizing data from multiple preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based perspective on the potential of this promising class of compounds.

The rationale behind focusing on this specific chemical moiety lies in its structural versatility and its ability to interact with a variety of biological targets. The core benzothiazole ring system, fused with a substituted benzene ring, provides a rigid framework that can be strategically functionalized to optimize binding affinity and selectivity for specific enzymes or receptors. This guide will delve into the comparative efficacy of these derivatives in oncology, neuroprotection, and infectious diseases, supported by quantitative experimental data and detailed methodological explanations.

Anticancer Efficacy: A New Frontier in Cytotoxicity

Several novel 2-aminobenzothiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3] Their primary mechanisms of action often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway, or direct interference with cellular machinery essential for mitosis, like tubulin polymerization.[1][3]

Comparative In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 2-aminobenzothiazole derivatives in comparison to standard anticancer drugs. Lower IC₅₀ values are indicative of greater potency.

Compound/DrugTarget/Mechanism of ActionMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)Reference
2-Aminobenzothiazole Derivative Series 1 PI3K/mTOR Inhibition1.8 - 7.23.9 - 10.57.44 - 9.99[3]
2-Aminobenzothiazole Derivative Series 2 VEGFR-2 Inhibition3.84 - 5.61--[3]
Compound 45 (6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivative) ALK/PI3K/AKT Inhibition-0.44-[4]
Doxorubicin (Standard Drug) Topoisomerase II Inhibitor~0.9~1.2~0.5 - 1.0[3][5]
Paclitaxel (Standard Drug) Tubulin Stabilizer-0.64-[4]
Cisplatin (Standard Drug) DNA Cross-linking Agent~3.1--[3]

Note: The IC₅₀ values for the new derivatives are presented as a range based on multiple compounds within the series from the cited literature. The values for standard drugs are approximate and can vary between studies.

The data clearly indicates that certain 2-aminobenzothiazole derivatives exhibit potent anticancer activity, with some compounds demonstrating IC₅₀ values in the low micromolar and even nanomolar range, comparable to or, in some cases, more potent than standard chemotherapeutic agents like cisplatin.[3][4] The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. For instance, one study highlighted a derivative with an IC₅₀ of 0.44 µM against A549 lung cancer cells, while showing lower toxicity to normal BEAS-2B cells compared to doxorubicin and paclitaxel.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The evaluation of a compound's cytotoxic potential is a fundamental step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density (typically 5,000 to 10,000 cells per well) and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with serial dilutions of the 2-aminobenzothiazole derivatives or standard drugs and incubated for a further 48-72 hours.[3]

  • MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours.[6]

  • Formazan Solubilization: During the incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to insoluble purple formazan crystals.[6][7] A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, is added to each well to dissolve these crystals.[6][7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 550-600 nm.[6][7] The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Causality Behind Experimental Choices: The choice of the MTT assay is based on its reliability, reproducibility, and its ability to provide a quantitative measure of cell viability. The incubation times are optimized to allow for the compounds to exert their cytotoxic effects and for the cells to reach a sufficient density for accurate measurement. The use of a solubilizing agent is crucial as the formazan crystals are not water-soluble.

Mechanism of Action: Targeting Key Signaling Pathways

A significant number of 2-aminobenzothiazole derivatives exert their anticancer effects by modulating critical intracellular signaling pathways, most notably the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[9][10][11][12]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#EA4335"]; PTEN [label="PTEN\n(Tumor Suppressor)", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 family\n(Anti-apoptotic)", fillcolor="#FBBC05"]; Derivatives [label="2-Aminobenzothiazole\nDerivatives", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> PI3K [arrowhead=vee]; PI3K -> PIP3 [label=" phosphorylates", arrowhead=vee]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> Akt [label=" activates", arrowhead=vee]; PTEN -> PIP3 [label=" dephosphorylates", arrowhead=tee]; Akt -> mTORC1 [arrowhead=vee]; Akt -> Bcl2 [arrowhead=vee]; Bcl2 -> Apoptosis [arrowhead=tee]; mTORC1 -> CellGrowth [arrowhead=vee]; Derivatives -> PI3K [label=" inhibit", arrowhead=tee, color="#EA4335"]; Derivatives -> Akt [label=" inhibit", arrowhead=tee, color="#EA4335"]; } PI3K/Akt Signaling Pathway Inhibition.

Another key target for some 2-aminobenzothiazole derivatives is the microtubule network. Tubulin inhibitors disrupt the dynamic process of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division.[13][14][15][16] This interference leads to mitotic arrest and ultimately triggers apoptosis in rapidly dividing cancer cells.[14]

// Nodes TubulinDimers [label="α/β-Tubulin Dimers", fillcolor="#F1F3F4"]; GTP [label="GTP", shape=ellipse, fillcolor="#FBBC05"]; Polymerization [label="Polymerization", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubules [label="Microtubules", fillcolor="#34A853", fontcolor="#FFFFFF"]; MitoticSpindle [label="Mitotic Spindle\nFormation", shape=ellipse, fillcolor="#FFFFFF"]; CellDivision [label="Cell Division", shape=ellipse, fillcolor="#FFFFFF"]; Derivatives [label="Tubulin Polymerization\nInhibitors\n(e.g., some 2-aminobenzothiazoles)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoticArrest [label="Mitotic Arrest", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TubulinDimers -> Polymerization; GTP -> Polymerization; Polymerization -> Microtubules; Microtubules -> MitoticSpindle; MitoticSpindle -> CellDivision; Derivatives -> Polymerization [label=" inhibit", arrowhead=tee, color="#EA4335"]; Polymerization -> MitoticArrest [style=dashed, arrowhead=vee, color="#EA4335"]; MitoticArrest -> Apoptosis [arrowhead=vee, color="#EA4335"]; } Mechanism of Tubulin Polymerization Inhibitors.

Experimental Protocol: Tubulin Polymerization Assay

To validate the mechanism of action of compounds suspected to be tubulin inhibitors, an in vitro tubulin polymerization assay is employed. This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[17][18]

Step-by-Step Methodology:

  • Reagent Preparation: Purified tubulin protein is reconstituted in a polymerization buffer containing GTP. The test compounds (2-aminobenzothiazole derivatives) and control drugs (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) are prepared at various concentrations.

  • Assay Setup: The tubulin solution is added to the wells of a 96-well plate. The test compounds or controls are then added to the respective wells.

  • Monitoring Polymerization: The plate is incubated at 37°C, and the polymerization of tubulin is monitored over time by measuring the increase in optical density (turbidity) at 340 nm using a spectrophotometer.[17] The formation of microtubules causes light to scatter, leading to an increase in absorbance.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting polymerization curves. Inhibitors of polymerization will show a decrease in the rate and/or extent of the absorbance increase, while stabilizers will show an increase.

Causality Behind Experimental Choices: This assay provides direct evidence of a compound's interaction with tubulin. The use of purified tubulin isolates the effect of the compound on this specific target, eliminating confounding factors from other cellular components. The temperature of 37°C is optimal for tubulin polymerization in vitro.

Neuroprotective Efficacy: A Glimmer of Hope for Neurodegenerative Diseases

The benzothiazole scaffold is also present in Riluzole, an FDA-approved drug for amyotrophic lateral sclerosis (ALS), highlighting the potential of this chemical class in treating neurodegenerative diseases.[19][20][21] Riluzole's neuroprotective effects are attributed to its ability to inhibit glutamate release, block voltage-gated sodium channels, and non-competitively antagonize NMDA receptors.[19] Recent studies have explored novel 2-aminobenzothiazole derivatives for their neuroprotective properties, with some showing promise in preclinical models.

Comparative Neuroprotective Activity

A study investigating novel aminothiazole derivatives, structurally related to benzothiazoles, demonstrated their ability to protect against excitotoxic neuronal injury in an animal model of temporal lobe epilepsy.[22][23]

CompoundIn Vitro IC₅₀ (MeAIB transport inhibition)In Vivo Neuroprotective EffectReference
Riluzole (Standard Drug) 1 µMBlocks acute neural injury at 10 mg/kg[22][23]
SKA-378 (Novel aminothiazole derivative) Potent inhibitorProtects against SE-induced neurodegeneration[22][23]

While direct comparative data for this compound derivatives in neuroprotection is still emerging, the promising results from closely related analogues warrant further investigation into this therapeutic area. The ability of these compounds to modulate neuronal excitability suggests a potential role in a broader range of neurodegenerative conditions.

Antimicrobial Efficacy: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. 2-Aminobenzothiazole derivatives have shown encouraging antibacterial activity against both Gram-positive and Gram-negative bacteria.[24][25][26] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[24][26]

Comparative Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of 2-aminobenzothiazole derivatives against various bacterial strains, in comparison to standard antibiotics. Lower MIC values indicate greater antibacterial potency.

Derivative/AntibioticTarget MicroorganismMIC (µg/mL)Reference
2-Aminobenzothiazole Derivatives (Series 1) E. coli3.1 - 8[24]
P. aeruginosa6.2 - 8[24]
S. aureus6 - 8[24]
K. pneumoniae0.4 - 0.8[24]
2-Aminobenzothiazole Derivatives (Series 2) Gram-positive strains0.0156 - 0.25[26]
Gram-negative strains1 - 4[26]
Ciprofloxacin (Standard Antibiotic) K. pneumoniae0.25 - 1[24]
E. coli25 - 50[26]
Novobiocin (Standard Antibiotic) Gram-positive strains0.125 - 8[26]

The data reveals that certain 2-aminobenzothiazole derivatives exhibit remarkable antibacterial activity, with some compounds showing lower MIC values than the standard antibiotic ciprofloxacin against specific strains like K. pneumoniae.[24] Furthermore, some derivatives have demonstrated superior potency against both Gram-positive and Gram-negative bacteria when compared to novobiocin.[26]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The 2-aminobenzothiazole derivatives and standard antibiotics are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Causality Behind Experimental Choices: The broth microdilution method is a quantitative and reproducible technique for assessing antimicrobial activity. The use of a standardized inoculum and incubation conditions ensures consistency and comparability of results.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that this compound derivatives and their related analogues represent a versatile and highly promising scaffold for the development of new therapeutic agents. In the realm of oncology, these compounds have demonstrated potent and selective cytotoxicity against various cancer cell lines, often through the inhibition of key signaling pathways like PI3K/Akt or by targeting tubulin polymerization. Their efficacy in some instances rivals or surpasses that of established chemotherapeutic drugs.

In the context of neurodegenerative diseases, the neuroprotective properties of the benzothiazole core, exemplified by Riluzole, pave the way for the exploration of novel derivatives as potential treatments for a range of neurological disorders. Furthermore, the significant antibacterial activity of these compounds against both Gram-positive and Gram-negative pathogens, including some drug-resistant strains, highlights their potential to address the pressing global challenge of antimicrobial resistance.

Future research should focus on several key areas to fully realize the therapeutic potential of this chemical class. Firstly, a more extensive structure-activity relationship (SAR) studies are needed to optimize the potency and selectivity of these derivatives for their respective biological targets. Secondly, in vivo studies in relevant animal models are crucial to evaluate their pharmacokinetic properties, safety profiles, and therapeutic efficacy in a physiological setting. Finally, the elucidation of the precise molecular mechanisms of action for the most promising compounds will be essential for their rational design and clinical development.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Aminobenzothiazoles: A Comparative Analysis of Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the 2-aminobenzothiazole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] The efficient and sustainable synthesis of these privileged structures is therefore a critical endeavor. This guide provides an in-depth, objective comparison of established and novel synthetic routes to 2-aminobenzothiazoles, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction: The Enduring Importance of 2-Aminobenzothiazoles

The benzothiazole core, a fusion of benzene and thiazole rings, is a recurring motif in compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The 2-amino substitution, in particular, offers a versatile handle for further chemical modifications, making it a highly sought-after building block in the synthesis of complex molecules.[1] The evolution of synthetic methodologies, from classical condensation reactions to modern catalytic systems, reflects the ongoing pursuit of efficiency, safety, and sustainability in organic synthesis.

Classical Synthetic Routes: The Foundations of 2-Aminobenzothiazole Chemistry

The traditional methods for synthesizing 2-aminobenzothiazoles have been the workhorses of medicinal chemistry for decades. While often robust and high-yielding, they frequently rely on harsh reagents and reaction conditions.

The Hugershoff Reaction: Oxidative Cyclization of Arylthioureas

A cornerstone of 2-aminobenzothiazole synthesis, the Hugershoff reaction involves the oxidative cyclization of an arylthiourea.[2] The commonly accepted mechanism proceeds via the oxidation of the thiourea sulfur to create an electrophilic thiocarbonyl intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the benzothiazole ring.[3]

Mechanism of the Hugershoff Reaction

Hugershoff_Mechanism cluster_legend Legend Arylthiourea Arylthiourea Intermediate1 Electrophilic Sulfur Intermediate Arylthiourea->Intermediate1 + Oxidant Oxidant Oxidant (e.g., Br₂) Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate1->Cyclization Product 2-Aminobenzothiazole Cyclization->Product - H⁺, - Oxidant_reduced Reagent Reagent Intermediate/Product Intermediate/Product

Caption: Reaction mechanism for the Hugershoff synthesis.

  • Advantages: Can provide high yields for specific substituted derivatives.[4]

  • Limitations: Requires strong acids (e.g., sulfuric acid) and toxic, corrosive oxidants like bromine.[4]

Jacobsen-Type Synthesis: A Direct Approach from Anilines

This widely used one-pot method involves the reaction of a substituted aniline with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in the presence of an oxidizing agent, typically bromine in acetic acid.[5]

General Workflow for Jacobsen-Type Synthesis

Jacobsen_Workflow Start Substituted Aniline + KSCN Step1 Thiocyanation Start->Step1 Intermediate Arylthiourea (in situ) Step1->Intermediate Step2 Oxidative Cyclization (e.g., Br₂ in Acetic Acid) Intermediate->Step2 Product 2-Aminobenzothiazole Step2->Product

Caption: General workflow for the Jacobsen-type synthesis.

  • Advantages: Utilizes readily available and inexpensive starting materials.[4]

  • Limitations: Can suffer from side reactions, such as para-thiocyanation, especially with 4-unsubstituted anilines.[5] The use of bromine presents safety and environmental concerns.

Modern Synthetic Routes: Embracing Efficiency and Sustainability

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally benign methods for the synthesis of 2-aminobenzothiazoles. These approaches often employ catalytic systems and alternative energy sources.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with copper, palladium, and iron, has revolutionized the synthesis of 2-aminobenzothiazoles.[6][7] These methods often involve the intramolecular C-S bond formation from an appropriate precursor. A common strategy is the tandem reaction of a 2-haloaniline with an isothiocyanate.[8]

  • Advantages: Often proceed under milder conditions with a broader substrate scope and higher functional group tolerance compared to classical methods.

  • Limitations: The cost of some metal catalysts and ligands, as well as the potential for product contamination with residual metal, can be drawbacks.

Greener Approaches: Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound has been shown to significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles.[9][10]

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes. For example, a copper-catalyzed synthesis of 2-aminobenzothiazoles was achieved in 30 minutes under microwave heating, yielding products in the 27-89% range.[9]

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing mass transfer and accelerating reaction rates, often at ambient temperature.

Metal-Free and Iodine-Catalyzed Reactions

In a move towards more sustainable synthesis, metal-free approaches have gained traction. One notable example is the iodine-catalyzed, oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines. This method avoids the use of expensive and potentially toxic transition metals.[11]

  • Advantages: Environmentally friendly, cost-effective, and utilizes a readily available catalyst and oxidant (molecular oxygen).[11]

  • Limitations: May require higher temperatures compared to some metal-catalyzed reactions.

Comparative Analysis: A Data-Driven Overview

The choice of a synthetic route is a multifactorial decision. The following tables provide a comparative summary of the performance of various methods to aid in this selection process.

Table 1: Comparison of Classical Synthetic Methods for 2-Aminobenzothiazoles

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)Key AdvantagesLimitations
Hugershoff Reaction PhenylthioureaSulfuric acid, Bromine (catalytic)1.5 - 6 hours65-70 °C~95% (for 2-amino-6-methylbenzothiazole)High yields for certain substituted derivatives.[4]Requires strong acid and toxic bromine.[4]
Jacobsen-Type Anilines, Potassium thiocyanateBromine, Acetic Acid2 - 4 hours<10 °C to room temp.65-85%Readily available starting materials.[4]Potential for side reactions like para-thiocyanation.[4]
From 2-Aminothiophenol 2-Aminothiophenol, Cyanogen bromideNot specifiedNot specifiedNot specifiedHigh yields reportedHigh reactivity often leads to high yields under mild conditions.2-Aminothiophenol is prone to oxidation.

Table 2: Comparison of Modern Synthetic Methods for 2-Aminobenzothiazoles

Synthesis MethodStarting MaterialsCatalyst/Reagents & SolventReaction TimeTemperatureYield (%)Key AdvantagesLimitations
Copper-Catalyzed 2-Iodoaniline, IsothiocyanateCuI, in waterNot specifiedMild conditionsUp to 97%Efficient, practical, and uses a green solvent.[7][8]Potential for metal contamination in the final product.
Iron-Catalyzed 2-Iodoaniline, IsothiocyanateFeCl₃, in waterNot specifiedNot specifiedBroad substrate scopeEnvironmentally benign and uses an inexpensive catalyst.[6]May require a phase-transfer catalyst for optimal results.[6]
Microwave-Assisted (Cu-catalyzed) 2-Bromophenyl isothiocyanate, AminesCuI, Ethanol30 min130 °C27-89%Rapid reaction times, ligand and base-free.[9]Requires specialized microwave equipment.
Iodine-Catalyzed (Metal-Free) Isothiocyanatobenzenes, AminesIodine, O₂ (oxidant), ChlorobenzeneNot specified120 °CModerate to excellentSustainable, metal-free, and cost-effective.[11]Requires a relatively high temperature.

Experimental Protocols: From Bench to Product

To facilitate the practical application of these methods, detailed, step-by-step protocols for key synthetic routes are provided below.

Protocol 1: Jacobsen-Type Synthesis of 2-Amino-6-methylbenzothiazole[13]
  • Preparation of the Reaction Mixture: In a 3-liter three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, prepare a solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.

  • Formation of the Sulfate Salt: Over a period of 5 minutes, add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise to the stirred solution.

  • Thiourea Formation: To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate. Heat the mixture for 3 hours at an internal temperature of 100 °C in an oil bath.

  • Oxidative Cyclization: Cool the solution containing the in situ formed thiourea to 30 °C. Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50 °C. Maintain the mixture at 50 °C for 2 hours.

  • Work-up and Isolation: Remove the chlorobenzene by filtration. The solid residue is then treated with 1 liter of water at 50 °C. The aqueous solution is filtered, and the filtrate is made alkaline with concentrated ammonium hydroxide.

  • Purification: The precipitated 2-amino-6-methylbenzothiazole is filtered, washed with water, and recrystallized from hot ethanol and water to yield a pale yellow granular product.

Protocol 2: Copper-Catalyzed Microwave-Assisted Synthesis of 2-(Benzylamino)benzothiazole[10]
  • Reaction Setup: In a microwave process vial, combine 2-bromophenyl isothiocyanate (1.0 mmol), benzylamine (1.2 mmol), and copper(I) iodide (CuI) (5 mol%).

  • Solvent Addition: Add 3 mL of ethanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130 °C for 30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-(benzylamino)benzothiazole.

Conclusion and Future Perspectives

The synthesis of 2-aminobenzothiazoles has evolved significantly, with modern catalytic and green chemistry approaches offering compelling alternatives to classical methods. While traditional syntheses like the Hugershoff and Jacobsen-type reactions remain valuable for their simplicity and the use of inexpensive reagents, they are often hampered by harsh conditions and environmental concerns.

Newer methods, particularly those employing transition metal catalysis and alternative energy sources, provide milder reaction conditions, faster reaction times, and often higher yields with a broader substrate scope. The development of metal-free systems further pushes the boundaries of sustainable synthesis.

The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, available resources, and the desired scale of the reaction. For academic research and the synthesis of small libraries, the speed and efficiency of microwave-assisted methods are highly attractive. For large-scale industrial production, the cost-effectiveness and environmental benefits of metal-free or iron-catalyzed systems may be paramount. As the field continues to advance, the focus will undoubtedly remain on developing even more efficient, selective, and sustainable methods for the synthesis of this important class of heterocyclic compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Methyl 2-aminobenzo[d]thiazole-7-carboxylate is foundational to scientific progress. This compound and its derivatives are recognized for their potential in medicinal chemistry, including in the development of new therapeutic agents.[1][2] However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of rigorous scientific practice.

This guide provides a direct, procedural framework for the safe disposal of this compound (CAS No. 209459-11-0). While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its classification as a nitrogen and sulfur-containing heterocyclic compound necessitates a conservative and cautious approach based on established principles for analogous chemical structures and regulatory standards.[3][4][5] This protocol is designed to ensure compliance with key regulations from bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), building a self-validating system of safety within your laboratory operations.[6][7][8]

Hazard Assessment and Core Principles

Understanding the potential hazards of a compound is the first step toward handling it safely. Based on the toxicological data for the parent thiazole structure and related aminothiazoles, we must assume this compound presents the following risks:

  • Toxicity: The 2-aminothiazole moiety has been identified as a potential "toxicophore," suggesting the compound may be harmful if inhaled, ingested, or absorbed through the skin.[9]

  • Environmental Hazard: Like many complex organic molecules, it should be considered potentially harmful to aquatic ecosystems.

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition will likely produce toxic and irritating gases, including oxides of nitrogen (NOx) and sulfur (SOx).[3][4]

Given these potential hazards, the following core principles are non-negotiable :

  • DO NOT Sewer Dispose: Under the EPA's Resource Conservation and Recovery Act (RCRA), the sewering of hazardous waste pharmaceuticals and laboratory chemicals is strictly prohibited.[10][11] This practice can disrupt wastewater treatment processes and introduce contaminants into the environment.

  • DO NOT Dispose of in Standard Trash: Solid chemical waste must not be mixed with non-hazardous municipal waste.

  • ALWAYS treat this compound, its residues, and all contaminated materials as hazardous chemical waste.

  • ALWAYS perform waste handling procedures in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Summary of Handling & Disposal Parameters
ParameterGuidelineRationale
Chemical Name This compoundN/A
CAS Number 209459-11-0N/A
Primary Hazards Assumed Toxic, Environmental HazardBased on analogous structures (aminothiazoles).[9]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatTo prevent skin and eye exposure.
Handling Location Chemical Fume HoodTo prevent inhalation of airborne particulates.
Waste Classification Hazardous Chemical WasteIn accordance with EPA RCRA regulations.[7]
Forbidden Methods Drain/Sewer Disposal, Regular TrashPrevents environmental contamination and ensures regulatory compliance.[11]

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol provides a clear, actionable workflow for managing waste generated from typical research activities.

Step 1: Personal Protective Equipment (PPE) and Preparation

Before handling any waste, ensure you are wearing the appropriate PPE: a properly fitted lab coat, chemical safety goggles, and nitrile gloves. All waste consolidation and container rinsing should be performed inside a certified chemical fume hood to minimize inhalation exposure.

Step 2: Designate a Hazardous Waste Container

Select a waste container that is compatible with organic solids and solvents. A wide-mouth glass bottle with a PTFE-lined screw cap is ideal. The container must be in good condition, free of cracks, and able to seal tightly.[12]

Step 3: Waste Segregation and Collection
  • Solid Waste: Carefully transfer solid this compound waste and any contaminated disposable materials (e.g., weighing papers, contaminated paper towels) into the designated hazardous waste container using a spatula or forceps.

  • Contaminated Sharps: Any sharps (needles, razor blades) contaminated with the chemical must be placed in a dedicated, puncture-proof sharps container rated for chemical waste.

  • Incompatible Materials: Do not mix this waste with incompatible chemical streams, such as strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.[3][12]

Step 4: Decontamination of "Empty" Containers

The original chemical container is not truly empty and must be decontaminated before disposal. The EPA designates containers of certain acutely hazardous chemicals ("P-list") as hazardous waste unless triple-rinsed.[12] While this compound is not P-listed, adopting this best practice is crucial for safety.

  • Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Crucially, collect all three rinses (the "rinsate") as hazardous liquid waste. Transfer the rinsate to a separate, clearly labeled liquid hazardous waste container for non-halogenated organic solvents.

  • After triple-rinsing, deface the original label on the container, and dispose of it in the appropriate laboratory glass waste receptacle.

Step 5: Labeling and Storage

Proper labeling is a critical component of OSHA's Hazard Communication Standard and EPA regulations.[6][13] Your hazardous waste container label must include:

  • The words "Hazardous Waste"

  • The full, unabbreviated name: "this compound Waste"

  • An accurate list of all contents (including any contaminated materials).

  • The associated hazards (e.g., "Toxic").

  • The date you first added waste to the container (the "accumulation start date").

Keep the waste container tightly sealed except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within your lab, away from ignition sources and incompatible materials, until it is collected by your institution's Environmental Health & Safety (EH&S) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams associated with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Processing & Collection cluster_3 Final Disposition start Waste Generated: This compound solid_waste Solid Chemical Waste & Contaminated PPE / Labware start->solid_waste empty_container Original 'Empty' Container start->empty_container solid_container Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse liquid_container Labeled 'Liquid Hazardous Waste' Container (Rinsate) triple_rinse->liquid_container Collect Rinsate rinsed_glass Rinsed, Defaced Container triple_rinse->rinsed_glass Decontaminate saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa glass_waste Dispose in Laboratory Glass Waste rinsed_glass->glass_waste pickup EH&S Pickup saa->pickup

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposures

Accidents can happen despite the best precautions. A rapid and correct response is critical.

  • Minor Spill (contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill kit absorbent).

    • Once absorbed, carefully scoop the material into your designated solid hazardous waste container.

    • Wipe the spill area with a towel soaked in a suitable solvent (e.g., acetone), and place the towel in the hazardous waste container.

    • Report the incident to your lab supervisor.

  • Major Spill (outside a fume hood) or Personnel Exposure:

    • Exposure: If the chemical contacts skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes. Use an emergency eyewash station for eye contact. Remove contaminated clothing while flushing.

    • Spill: Evacuate the immediate area. Alert all nearby personnel and your lab supervisor or Principal Investigator.

    • Contact your institution's EH&S emergency line immediately. Provide the chemical name and location of the spill.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

    • Seek immediate medical attention for any exposure. Bring an SDS for an analogous compound (like Thiazole) if available.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.